N-(trifluoromethylthio)saccharin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxo-2-(trifluoromethylsulfanyl)-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S2/c9-8(10,11)16-12-7(13)5-3-1-2-4-6(5)17(12,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDYXRJLEZMPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1647073-46-8 | |
| Record name | N-(TRIFLUOROMETHYLTHIO)SACCHARIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-(Trifluoromethylthio)saccharin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of N-(trifluoromethylthio)saccharin, a valuable and highly reactive electrophilic trifluoromethylthiolating reagent. The trifluoromethylthio group (CF3S-) is of significant interest in medicinal chemistry due to its ability to enhance the lipophilicity and electron-withdrawing properties of molecules, potentially improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This document details the synthetic pathway from saccharin, presenting experimental protocols, quantitative data, and a visual representation of the workflow.
Synthetic Strategy Overview
The synthesis of this compound from saccharin is a two-step process. The initial step involves the chlorination of the nitrogen atom of saccharin to form N-chlorosaccharin. Subsequently, N-chlorosaccharin is reacted with a trifluoromethylthiolating agent, tris-silver (I) trifluoromethanethiolate acetonitrile solvate, to yield the final product.[1][2]
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
The following protocols are based on the procedures published in Organic Syntheses.[1][2]
Preparation of N-Chlorosaccharin
This procedure details the synthesis of the N-chlorosaccharin intermediate from saccharin.
Materials:
-
Saccharin
-
Methanol
-
tert-Butyl hypochlorite
-
Petroleum ether
Procedure:
-
In a 500 mL round-bottom flask, a suspension of saccharin (18.0 g, 98.3 mmol) in methanol (350 mL) is prepared under a nitrogen atmosphere.
-
The suspension is stirred vigorously (750 rpm).
-
tert-Butyl hypochlorite (13.9 g, 128 mmol) is added in one portion. The mixture will briefly become a clear solution before a white precipitate forms rapidly.[1][2]
-
The reaction mixture is stirred for 5 minutes and then allowed to stand for 5 minutes.
-
The precipitate is collected by vacuum filtration and the reaction flask and the collected solid are washed with petroleum ether (100 mL).
-
The solid is dried under high vacuum (< 12 mmHg) for 6 hours to yield N-chlorosaccharin as a white powder.
Preparation of tris-Silver (I) trifluoromethanethiolate acetonitrile solvate
This reagent is prepared separately and is crucial for the subsequent trifluoromethylthiolation step.
Materials:
-
Silver (I) fluoride
-
Carbon disulfide
-
Acetonitrile
Procedure:
-
Dry silver (I) fluoride (50 g, 394.1 mmol) is added to an oven-dried 500 mL round-bottom flask.
-
Acetonitrile (200 mL) and carbon disulfide (100 mL) are added.
-
The mixture is heated to reflux at 80 °C for 12 hours with vigorous stirring.[1]
-
The reaction mixture is cooled to room temperature and the solvents are removed by distillation.
-
The residue is extracted with ethyl acetate and filtered through Celite. The filtrate is concentrated under reduced pressure.
-
The resulting solid is washed with petroleum ether and dried under high vacuum to afford the silver reagent as an off-white solid.
Synthesis of this compound
This final step involves the reaction of N-chlorosaccharin with the prepared silver reagent.
Materials:
-
N-Chlorosaccharin
-
tris-Silver (I) trifluoromethanethiolate acetonitrile solvate
-
Acetonitrile
-
Dichloromethane
-
Celite
Procedure:
-
A 250 mL round-bottom flask is charged with N-chlorosaccharin (5.0 g, 23.0 mmol) and tris-silver (I) trifluoromethanethiolate acetonitrile solvate (6.0 g, 9.0 mmol) in acetonitrile (65 mL) under a nitrogen atmosphere.[2]
-
The mixture is stirred vigorously at room temperature for 30 minutes, during which the white slurry turns into a fine light grey suspension.[2]
-
The solvent is removed under reduced pressure.
-
The residue is suspended in dichloromethane (90 mL) and agitated to dissolve the product.
-
The suspension is filtered through a pad of Celite, and the flask and Celite pad are rinsed with additional dichloromethane.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting solid is dried under high vacuum (< 12 mmHg) for 6 hours to yield this compound as a white solid.[1][2]
Caption: Detailed experimental workflow for the synthesis.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Reactant and Product Quantities
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| Step 1: N-Chlorosaccharin Synthesis | ||||
| Saccharin | 183.18 | 18.0 | 98.3 | 1.0 |
| tert-Butyl hypochlorite | 108.57 | 13.9 | 128 | 1.3 |
| N-Chlorosaccharin (Product) | 217.63 | 16.2–16.9 | 74.4–77.6 | - |
| Step 2: this compound Synthesis | ||||
| N-Chlorosaccharin | 217.63 | 5.0 | 23.0 | 1.0 |
| tris-Silver (I) trifluoromethanethiolate acetonitrile solvate | 667.88 | 6.0 | 9.0 | 0.4 |
| This compound (Product) | 283.24 | 4.0–5.0 | 14.1–17.7 | - |
Table 2: Reaction Conditions and Yields
| Reaction Step | Solvent(s) | Temperature | Time | Yield (%) |
| Synthesis of N-Chlorosaccharin | Methanol | Room Temp. | 5 min | 76–79 |
| Synthesis of this compound | Acetonitrile | Room Temp. | 30 min | 61–77 |
Table 3: Product Characterization
| Compound | Appearance | Melting Point (°C) |
| N-Chlorosaccharin | White powder | 144 |
| This compound | White solid | - |
Note: The melting point for this compound is not explicitly stated in the provided reference.[1]
Applications in Drug Discovery
This compound is a highly effective electrophilic trifluoromethylthiolating reagent. It can be used to introduce the CF3S- group into a wide variety of nucleophiles, including alcohols, amines, thiols, β-ketoesters, and electron-rich aromatic compounds, under mild reaction conditions.[1][2][3] This reactivity makes it a valuable tool in late-stage functionalization during drug development, allowing for the rapid generation of novel analogues with potentially improved pharmacological properties.[1][2] The high lipophilicity and strong electron-withdrawing nature of the trifluoromethylthio group can positively influence a drug candidate's cell membrane permeability and metabolic stability.[4]
References
"physical and chemical properties of N-(trifluoromethylthio)saccharin"
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Trifluoromethylthio)saccharin is a shelf-stable, electrophilic trifluoromethylthiolating reagent that has gained significant attention in organic synthesis.[1][2] Its ability to introduce the trifluoromethylthio (SCF3) group into a wide variety of organic molecules under mild conditions makes it a valuable tool in drug discovery and materials science.[3] The SCF3 group is highly sought after due to its unique electronic properties and high lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.
Physical and Chemical Properties
This compound is a white to light yellow or light orange crystalline solid. It is stable under normal handling and storage conditions but is sensitive to moisture. Key physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| CAS Number | 1647073-46-8 | |
| Molecular Formula | C8H4F3NO3S2 | [4] |
| Molecular Weight | 283.25 g/mol | [4] |
| Appearance | White to light yellow/orange powder/crystal | |
| Melting Point | 112.8 - 113 °C | [2] |
Spectroscopic Data
| Technique | Solvent | Chemical Shifts (δ) / Key Features | Reference |
| ¹H NMR | CDCl₃ | 8.20 (d, J = 7.7 Hz, 1H), 8.02 (m, 2H), 7.94 (dd, J = 7.7, 7.5 Hz, 1H) | [2] |
| ¹³C NMR | CDCl₃ | 158.3, 137.9, 136.3, 134.9, 128.5, 126.5, 126.1, 121.9 | [2] |
| ¹⁹F NMR | CDCl₃ | -47.31 | [2] |
Solubility and Stability
| Property | Information | Reference |
| Solubility | Soluble in dichloromethane and acetonitrile.[2] Specific quantitative solubility data in a range of organic solvents is not readily available in the literature. | |
| Stability | Moisture sensitive. Stable under normal handling and storage conditions. Recommended storage is in a cool, dark place (<15°C) under an inert atmosphere. | |
| pKa | The pKa of the parent saccharin molecule is 1.6 (acidic proton on the nitrogen).[5] The pKa of this compound is not reported in the available literature. |
Reactivity
| Parameter | Value | Description | Reference |
| Mayr's Electrophilicity Parameter (E) | -6.48 | This value quantifies the electrophilic reactivity of the reagent, allowing for comparison with other electrophiles. | [1][6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process starting from saccharin.[2]
Step 1: Synthesis of N-Chlorosaccharin
-
To a suspension of saccharin (1.0 equiv) in methanol, add tert-butyl hypochlorite (1.3 equiv) in one portion at room temperature.[2]
-
Stir the mixture vigorously for 5 minutes.[2]
-
Filter the resulting white precipitate and wash with petroleum ether.[2]
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder.[2]
Step 2: Synthesis of this compound
-
To a solution of N-chlorosaccharin (1.0 equiv) in acetonitrile, add silver(I) trifluoromethanethiolate (AgSCF₃) (1.1 equiv).[2]
-
Stir the reaction mixture at room temperature for 30 minutes.[2]
-
Filter the reaction mixture through a pad of Celite to remove the silver chloride precipitate.[2]
-
Evaporate the acetonitrile under reduced pressure.[2]
-
Dissolve the residue in dichloromethane and filter again through Celite to remove any remaining insoluble impurities.[2]
-
Evaporate the dichloromethane under reduced pressure to yield this compound as a white solid.[2]
Characterization by NMR Spectroscopy
A general protocol for the characterization of this compound by NMR spectroscopy is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the aromatic region (approximately 0-10 ppm).
-
The residual solvent peak of CDCl₃ at 7.26 ppm can be used as a reference.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument, typically at 100 or 125 MHz.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (approximately 0-160 ppm).
-
The solvent peak of CDCl₃ at 77.16 ppm can be used as a reference.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the spectrum on a suitable NMR spectrometer, typically at a frequency of 376 or 470 MHz.
-
A simple pulse-acquire sequence is sufficient.
-
Set the spectral width to encompass the expected chemical shift of the SCF₃ group.
-
An external or internal reference standard (e.g., trifluorotoluene) can be used.
-
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Reactivity Profile
Caption: General reactivity of this compound.
References
- 1. Mayr's Database Of Reactivity Parameters: S-Electrophiles (thiolating reagents) [cup.lmu.de]
- 2. orgsyn.org [orgsyn.org]
- 3. 1647073-46-8 | this compound [fluoromart.com]
- 4. labshake.com [labshake.com]
- 5. Saccharin - Wikipedia [en.wikipedia.org]
- 6. Mayr's Database Of Reactivity Parameters - MoleculeN-(trifluoromethyl)thio)saccharin [cup.lmu.de]
An In-depth Technical Guide to the Mechanism of Electrophilic Trifluoromethylthiolation using N-(Trifluoromethylthio)saccharin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the trifluoromethylthio (–SCF3) group into organic molecules is a paramount strategy in modern drug discovery and materials science. This functional group significantly enhances lipophilicity, metabolic stability, and electron-withdrawing properties, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. Among the reagents developed for this purpose, N-(Trifluoromethylthio)saccharin has emerged as a highly effective, shelf-stable, and versatile electrophilic trifluoromethylthiolating agent.[1][2] This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and experimental protocols associated with this compound, serving as a critical resource for its application in synthetic chemistry.
Introduction to this compound
This compound is a crystalline, air- and moisture-stable solid that serves as a powerful electrophilic "SCF3+" synthon.[1][3] Developed as a more reactive and accessible alternative to earlier reagents, it can efficiently trifluoromethylthiolate a wide array of nucleophiles, including electron-rich arenes, heterocycles, olefins, alcohols, amines, thiols, and stabilized carbanions like β-ketoesters.[1][2][3] Its high reactivity is attributed to the excellent leaving group ability of the saccharin anion, which is highly stabilized by resonance. The reagent is readily prepared from inexpensive, commercially available saccharin, making it a practical choice for both small-scale research and large-scale synthesis.[1][2]
Synthesis of this compound
The synthesis of this compound is a straightforward, two-step process starting from saccharin. The workflow involves the N-chlorination of saccharin followed by a metathesis reaction with a trifluoromethanethiolate salt.
The first step is the quantitative conversion of saccharin to N-chlorosaccharin. The subsequent reaction with a source of trifluoromethanethiolate, typically silver trifluoromethanethiolate (AgSCF3), yields the final product in high purity.[2]
Mechanism of Electrophilic Trifluoromethylthiolation
The core reactivity of this compound lies in the electrophilicity of the sulfur atom, driven by the strong electron-withdrawing nature of both the trifluoromethyl group and the saccharin moiety. The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the stable saccharin anion.
Trifluoromethylthiolation of Arenes and Heteroarenes: Friedel-Crafts Mechanism
For electron-rich aromatic and heteroaromatic substrates, the reaction proceeds via a mechanism analogous to a Friedel-Crafts alkylation. This process is often accelerated by the addition of a Lewis acid or a Brønsted acid.
Role of Lewis Acids: Lewis acids such as iron(III) chloride (FeCl3) or gold(III) chloride (AuCl3) can coordinate to the oxygen or nitrogen atoms of the saccharin moiety, increasing the electrophilicity of the sulfur atom and facilitating the attack by the arene.[4] A proposed dual-catalysis mechanism involving both a Lewis acid (FeCl3) and a Lewis base (e.g., diphenyl selenide) suggests the formation of a highly reactive trifluoromethylthiolated selenium cation intermediate, which then performs the trifluoromethylthiolation.
A kinetic isotope effect (KIE) study using 1-deutero-2,4-dimethoxybenzene yielded a kH/kD value of 0.9. This inverse KIE suggests that the C-H bond cleavage is not the rate-determining step, which is consistent with the formation of a σ-complex (Wheland intermediate) as the rate-limiting step in a classic Friedel-Crafts mechanism.[4]
References
In-Depth Technical Guide: Characterization and Application of N-(Trifluoromethylthio)saccharin (CAS 1647073-46-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data and synthetic protocols for N-(Trifluoromethylthio)saccharin, a key reagent in modern medicinal chemistry. Its application in the late-stage functionalization of drug candidates is also discussed, offering insights for professionals in drug discovery and development.
Core Compound Identification and Properties
This compound is a shelf-stable, crystalline solid that serves as a powerful electrophilic trifluoromethylthiolating agent.[1][2] The trifluoromethylthio (SCF3) group is of significant interest in drug design due to its ability to enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1647073-46-8 | [2][4] |
| Molecular Formula | C₈H₄F₃NO₃S₂ | [2] |
| Molecular Weight | 283.25 g/mol | [5] |
| Appearance | White to light yellow to light orange powder to crystal | [4] |
| Melting Point | 112.8 °C | [1] |
Spectroscopic and Analytical Data
The structural integrity of this compound has been confirmed through various spectroscopic methods. The following tables summarize the key nuclear magnetic resonance (NMR) data.
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 8.20 | d | 7.7 | Aromatic CH | [1] |
| 8.02 | m | - | Aromatic CH | [1] |
| 7.94 | dd | 7.7, 7.5 | Aromatic CH | [1] |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Reference |
| 158.3 | [1] |
| 137.9 | [1] |
| 136.3 | [1] |
| 134.9 | [1] |
| 128.5 | [1] |
| 126.5 | [1] |
| 126.1 | [1] |
| 121.9 | [1] |
Table 4: ¹⁹F NMR Spectroscopic Data (470.6 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Reference |
| -47.31 | [1] |
Note: Fourier-transform infrared (FT-IR) and mass spectrometry data for this compound were not available in the public databases and literature reviewed for this guide.
Experimental Protocol: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound from saccharin, as described in Organic Syntheses.[1] This three-step process involves the preparation of N-Chlorosaccharin and tris-silver (I) trifluoromethanethiolate intermediates.
Materials and Reagents
-
Saccharin
-
Methanol
-
tert-Butyl hypochlorite
-
Petroleum ether
-
Silver (I) fluoride
-
Carbon disulfide
-
Acetonitrile
-
Dichloromethane
-
Celite
Synthesis of N-Chlorosaccharin (Intermediate 1)
-
A 500 mL round-bottomed flask is charged with saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).
-
The suspension is stirred vigorously under a nitrogen atmosphere.
-
tert-Butyl hypochlorite (13.9 g, 128 mmol) is added in one portion, leading to the formation of a clear solution followed by a white precipitate.
-
The mixture is stirred for 5 minutes and then allowed to stand for 5 minutes.
-
The precipitate is collected by vacuum filtration and rinsed with petroleum ether (100 mL).
-
The solid is dried under high vacuum to yield N-chlorosaccharin as a white powder.
Synthesis of tris-Silver (I) trifluoromethanethiolate (Intermediate 2)
-
An oven-dried 500 mL round-bottomed flask is charged with silver (I) fluoride (30.0 g, 236 mmol) and acetonitrile (150 mL).
-
Carbon disulfide (15.0 mL, 249 mmol) is added, and the mixture is heated to 80 °C under a nitrogen atmosphere for 12 hours.
-
The reaction mixture is cooled to room temperature, and ethyl acetate (150 mL) is added.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
Diethyl ether (approximately 350 mL) is layered on top of the resulting yellow solution to induce precipitation.
-
The flask is placed in a freezer at -20 °C for 24 hours.
-
The solid is collected by vacuum filtration and dried under high vacuum to afford tris-silver (I) trifluoromethanethiolate.
Synthesis of this compound
-
A 250 mL round-bottomed flask is charged with N-chlorosaccharin (5.0 g, 23.0 mmol), tris-silver (I) trifluoromethanethiolate (17.5 g, 29.9 mmol), and acetonitrile (90 mL).
-
The mixture is stirred vigorously under a nitrogen atmosphere at room temperature for 30 minutes.
-
The reaction mixture is filtered through a pad of Celite.
-
The acetonitrile is removed under reduced pressure.
-
The residue is mixed with dichloromethane (90 mL) and filtered through a pad of Celite.
-
The dichloromethane is evaporated under reduced pressure, and the residue is dried under high vacuum to yield this compound as a white solid.[1]
Visualizations: Synthesis and Application
Synthetic Pathway of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic route to this compound.
Role in Drug Development Workflow
This compound is particularly valuable for the late-stage functionalization of drug candidates. The introduction of the SCF₃ group can significantly modulate the pharmacological properties of a lead compound.
Caption: Conceptual workflow of late-stage drug functionalization.
Conclusion
This compound is a highly effective and accessible reagent for the introduction of the trifluoromethylthio group into organic molecules. The well-defined synthetic protocol and comprehensive characterization data make it a reliable tool for medicinal chemists. Its application in the late-stage modification of drug candidates holds significant promise for the optimization of lead compounds and the discovery of new therapeutics. Further research into the applications of this reagent is likely to yield novel bioactive molecules with improved pharmacological profiles.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. Mayr's Database Of Reactivity Parameters - MoleculeN-(trifluoromethyl)thio)saccharin [cup.lmu.de]
Shelf-Life and Stability of N-(Trifluoromethylthio)saccharin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Trifluoromethylthio)saccharin is a widely utilized electrophilic trifluoromethylthiolating reagent in organic synthesis, valued for its ability to introduce the trifluoromethylthio (SCF3) group into a diverse range of molecules. The stability and shelf-life of this reagent are of paramount importance to ensure its reactivity, purity, and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage and handling procedures, and detailed experimental protocols for its stability assessment.
Summary of Stability and Shelf-Life
This compound is generally considered a shelf-stable reagent, exhibiting good stability towards air and moisture under appropriate storage conditions.[1][2] However, like many electrophilic reagents, its stability is not absolute and is influenced by environmental factors such as temperature, light, and humidity.
Key Stability Attributes:
-
Thermal Stability: The compound is a solid with a melting point of 112.8 °C.[1] While specific thermal degradation studies are not extensively reported in the literature, it is recommended to avoid prolonged exposure to high temperatures.
-
Hydrolytic Stability: The N-S bond in this compound is susceptible to hydrolysis, particularly under non-neutral pH conditions. It is crucial to protect the compound from moisture.[1][2]
-
Photostability: It is recommended to store the reagent in a dark place, suggesting potential sensitivity to light.[3]
Quantitative Stability Data
While the literature describes this compound as "shelf-stable," detailed quantitative data from forced degradation studies are not extensively published. The following table summarizes the recommended storage conditions from various sources, which indirectly reflect the compound's stability profile.
| Parameter | Condition | Source |
| Storage Temperature | Keep in a refrigerator (4 °C) | [1][2] |
| 2-8°C | [4] | |
| Store in freezer, under -20°C | [3] | |
| Atmosphere | Inert atmosphere | [3] |
| Light Exposure | Keep in dark place | [3][4] |
| Moisture | With the exclusion of moisture | [1][2] |
Experimental Protocols for Stability Assessment
To generate quantitative stability data and understand the degradation pathways, a forced degradation study should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.
General Protocol for Forced Degradation Study
A solution of this compound (e.g., 1 mg/mL in acetonitrile) should be subjected to the following stress conditions. A control sample should be stored under recommended conditions (refrigeration, darkness, inert atmosphere).
-
Acidic Hydrolysis:
-
Treat the solution with 0.1 M HCl.
-
Maintain the solution at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots before analysis.
-
-
Alkaline Hydrolysis:
-
Treat the solution with 0.1 M NaOH.
-
Follow the same temperature and time course as for acidic hydrolysis.
-
Neutralize the aliquots before analysis.
-
-
Oxidative Degradation:
-
Treat the solution with 3% hydrogen peroxide.
-
Maintain the solution at room temperature.
-
Withdraw aliquots at the specified time intervals.
-
-
Thermal Degradation (Solution):
-
Heat the solution at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at the specified time intervals.
-
-
Thermal Degradation (Solid State):
-
Store the solid compound in an oven at elevated temperatures (e.g., 40 °C, 60 °C) with and without humidity control.
-
Analyze samples at specified time points.
-
-
Photostability:
-
Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze samples at specified time points. A control sample should be wrapped in aluminum foil to exclude light.
-
Analytical Methodology for Stability Indicating Assay
A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate the parent compound from its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a pH modifier like formic acid or a buffer) is recommended to achieve good separation.
-
Detection Wavelength: Based on the UV absorbance of this compound.
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Potential Degradation Pathways
While specific degradation pathways for this compound are not well-documented, a plausible pathway involves the hydrolysis of the N-S bond, which is a common degradation route for N-thio compounds. This would lead to the formation of saccharin and trifluoromethylsulfenic acid (CF3SOH), which is unstable and may undergo further reactions.
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Hypothetical Hydrolytic Degradation Pathway
Caption: A plausible hydrolytic degradation pathway for this compound.
Conclusion
This compound is a valuable synthetic reagent that is stable for practical purposes when stored under the recommended conditions of refrigeration in a dark, dry, and inert environment. For applications in drug development and other regulated fields, a comprehensive understanding of its stability profile through forced degradation studies is crucial. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to generate the necessary data to ensure the quality and reliability of their work with this important reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. mooreanalytical.com [mooreanalytical.com]
- 3. This compound 1647073-46-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Aqueous degradation of artificial sweeteners saccharin and neotame by metal organic framework material - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of N-(Trifluoromethylthio)saccharin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Trifluoromethylthio)saccharin is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethylthio (-SCF3) group, a moiety of increasing interest in medicinal chemistry due to its unique electronic and lipophilic properties. Understanding the solubility of this reagent in various organic solvents is critical for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a summary of its synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents an illustrative solubility profile and focuses on empowering researchers with the methodologies to determine solubility in their own laboratory settings.
Introduction
This compound is a crystalline solid that serves as an electrophilic source of the trifluoromethylthio group. Its reactivity and stability have made it a popular choice for the trifluoromethylthiolation of a wide range of nucleophiles. The efficiency and success of synthetic procedures involving this reagent are intrinsically linked to its solubility in the chosen reaction medium. Poor solubility can lead to low reaction yields, difficult handling, and challenges in purification. This guide aims to consolidate the available information on the solubility of this compound and to provide detailed protocols for its empirical determination.
Physicochemical Properties
-
Molecular Formula: C₈H₄F₃NO₃S₂
-
Molecular Weight: 283.25 g/mol
-
Appearance: White to off-white solid
-
Melting Point: Approximately 113 °C
Solubility Profile
For illustrative purposes, the following table presents a hypothetical solubility profile. Note: These values are not based on published experimental data and should be considered as representative examples. Researchers are strongly encouraged to determine the solubility experimentally for their specific applications.
| Solvent | Chemical Class | Polarity Index | Illustrative Solubility (g/L) at 25°C |
| Dichloromethane | Halogenated | 3.1 | > 50 |
| Acetonitrile | Nitrile | 5.8 | > 30 |
| Acetone | Ketone | 5.1 | 10 - 30 |
| Ethyl Acetate | Ester | 4.4 | 5 - 15 |
| Tetrahydrofuran (THF) | Ether | 4.0 | 10 - 25 |
| Toluene | Aromatic Hydrocarbon | 2.4 | < 5 |
| Hexane | Aliphatic Hydrocarbon | 0.1 | < 1 |
| Methanol | Alcohol | 5.1 | < 5 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and optimization. The following are detailed protocols for two common methods of solubility determination for a crystalline organic compound like this compound.
Gravimetric Method
This method relies on the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., dichloromethane, acetonitrile, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Volumetric flasks and pipettes
-
Filtration apparatus (syringe filters, 0.45 µm)
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent at a constant temperature (e.g., 25 °C). An excess is ensured when solid material remains undissolved.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture using a shaker or stirrer for a sufficient time to reach equilibrium (typically 24-48 hours). Maintain a constant temperature throughout.
-
-
Sample Withdrawal and Filtration:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial.
-
-
Solvent Evaporation and Weighing:
-
Evaporate the solvent from the filtered sample. For volatile solvents, this can be done in a fume hood at ambient temperature or with a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.
-
Once the solvent is completely removed, place the vial in an oven (e.g., 40-50 °C) until a constant weight is achieved.
-
Cool the vial in a desiccator and weigh it on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.
-
The solubility is then expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).
-
UV-Vis Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Filtration apparatus (syringe filters, 0.45 µm)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Withdrawal, Filtration, and Dilution:
-
Withdraw a known volume of the supernatant and filter it as described in the gravimetric method (Step 2).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement and Calculation:
-
Measure the absorbance of the diluted sample at λmax.
-
Using the equation of the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Synthesis of this compound
This compound can be synthesized from saccharin. The overall process involves the chlorination of saccharin followed by a reaction with a trifluoromethylthiolating agent.
Reaction Scheme
Caption: Synthesis of this compound from saccharin.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: General workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, its utility in organic synthesis necessitates a thorough understanding of its behavior in various solvents. This guide provides researchers with the foundational knowledge and detailed experimental protocols to confidently determine the solubility of this compound in their laboratories. The provided methodologies, particularly the gravimetric and UV-Vis spectrophotometry techniques, offer robust and reliable means to generate the critical data needed for successful reaction optimization, scale-up, and purification in the context of modern drug discovery and development.
"literature review of N-(trifluoromethylthio)saccharin development"
An In-depth Technical Guide to the Development of N-(Trifluoromethylthio)saccharin
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal and agrochemical research. The trifluoromethylthio (SCF₃) group, in particular, has garnered significant attention due to its unique electronic properties and high lipophilicity (Hansch parameter π = 1.44), which can dramatically improve a drug candidate's metabolic stability, membrane permeability, and overall pharmacokinetic profile.[1][2][3] this compound has emerged as a superior electrophilic trifluoromethylthiolating agent, valued for its high reactivity, shelf-stability, and ease of preparation from inexpensive starting materials.[1][4] This guide provides a comprehensive overview of its development, synthesis, and application, tailored for researchers and professionals in drug development.
Synthesis of this compound
The development of this compound by Qilong Shen's group provided a highly accessible and reactive reagent for electrophilic trifluoromethylthiolation.[1][4] The synthesis is a robust, multi-step process beginning with commercially available saccharin. The overall workflow involves the preparation of two key intermediates: N-Chlorosaccharin and tris-silver (I) trifluoromethanethiolate (AgSCF₃).
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Chlorosaccharin (2) [1]
-
To a 500 mL flask, add saccharin (20.0 g, 109 mmol) and methanol (250 mL).
-
Stir the suspension at room temperature.
-
Add tert-butyl hypochlorite (13.1 g, 121 mmol) dropwise over 5 minutes. The solid will dissolve, resulting in a clear solution.
-
Stir for an additional 5 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator (40 °C, 120 mmHg).
-
Add petroleum ether (100 mL) to the residue and stir for 5 minutes, causing a white precipitate to form.
-
Collect the solid by filtration and rinse with additional petroleum ether (100 mL).
-
Dry the solid under high vacuum (<12 mmHg) for 6 hours to yield N-chlorosaccharin as a white powder (16.2–16.9 g, 76–79% yield).
Protocol 2: Synthesis of tris-silver (I) trifluoromethanethiolate (AgSCF₃) (3) [1]
-
To a 250 mL flask equipped with a reflux condenser, add silver (I) fluoride (AgF) (25.4 g, 200 mmol) and acetonitrile (100 mL).
-
Add carbon disulfide (CS₂) (45.7 g, 600 mmol) to the suspension.
-
Heat the mixture to reflux at 80 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to collect the off-white solid precipitate.
-
Dry the solid under high vacuum (<12 mmHg) for 6 hours to afford AgSCF₃ (21.5–26.9 g, 74–92% yield). Store protected from light.
Protocol 3: Synthesis of this compound (4) [1][4]
-
To a 250 mL flask, add N-chlorosaccharin (2) (5.4 g, 25 mmol) and anhydrous acetonitrile (100 mL).
-
Stir the solution at room temperature and add AgSCF₃ (3) (7.3 g, 25 mmol) in one portion. A large amount of white precipitate (AgCl) will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Evaporate the acetonitrile under reduced pressure (40 °C, 30 mmHg).
-
The residue is redissolved in dichloromethane (100 mL) and filtered again through Celite to remove any remaining insoluble material.
-
The dichloromethane is evaporated under reduced pressure, and the resulting solid is dried under high vacuum (<12 mmHg) for 6 hours to afford this compound as a white solid (4.0–5.0 g, 61–77% yield).
Summary of Synthetic Data
| Step | Starting Material(s) | Key Reagents | Conditions | Product | Yield (%) |
| 1 | Saccharin | tert-butyl hypochlorite, MeOH | Room Temp, 10 min | N-Chlorosaccharin (2) | 76–79 |
| 2 | Silver (I) fluoride (AgF) | Carbon disulfide (CS₂), CH₃CN | 80 °C, 12 h | AgSCF₃ (3) | 74–92 |
| 3 | N-Chlorosaccharin (2), AgSCF₃ (3) | CH₃CN | Room Temp, 30 min | This compound (4) | 61–77 |
Reactivity and Applications
This compound is a highly effective electrophilic ("CF₃S⁺") source. Its enhanced reactivity compared to reagents like N-(trifluoromethylthio)phthalimide is attributed to the strongly electron-withdrawing sulfonyl group in the saccharin moiety, which makes the saccharin anion a better leaving group.[5] This reagent exhibits broad reactivity towards a wide range of C-, N-, O-, and S-centered nucleophiles under mild conditions.[4]
Caption: General trifluoromethylthiolation reaction scheme.
Key Applications and Experimental Protocols
1. Trifluoromethylthiolation of Arenes
The direct trifluoromethylthiolation of electron-rich arenes and heterocycles is a critical transformation in drug discovery. This compound can effectively perform this reaction, often aided by catalysis.
Protocol 4: Dual Lewis Acid/Lewis Base Catalyzed Trifluoromethylthiolation of Aniline [6]
-
In a vial, combine aniline (0.0146 mL, 0.160 mmol), this compound (4) (50.0 mg, 0.177 mmol), iron(III) chloride (0.65 mg, 0.004 mmol, 2.5 mol%), and diphenyl selenide (0.70 µL, 0.004 mmol, 2.5 mol%).
-
Add a suitable solvent (e.g., dichloromethane).
-
Stir the reaction mixture at room temperature for 45 minutes.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture directly.
-
Purify the residue by flash column chromatography (pentane–5% diethyl ether in pentane) to yield N-(trifluoromethylthio)aniline as a colorless oil (24.6 mg, 80% yield).
Caption: Workflow for dual-catalyzed arene trifluoromethylthiolation.
2. Organocatalytic α-Trifluoromethylthiolation of Carbonyl Compounds
The formation of α-trifluoromethylthio carbonyl compounds provides valuable building blocks for complex molecule synthesis.[2] this compound can be activated by a Lewis base for this transformation.
Protocol 5: Organocatalytic α-Trifluoromethylthiolation of a Silyl Enol Ether [3]
-
To a solution of the corresponding silyl enol ether (0.2 mmol) in anhydrous dichloromethane (2 mL), add this compound (1.1 equiv., 0.22 mmol).
-
Add tetrahydrothiophene (THT) (10 mol%, 0.02 mmol) as the organocatalyst.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane, dry the organic phase over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to obtain the desired α-trifluoromethylketone.
Summary of Reaction Data
| Nucleophile | Conditions | Product | Yield (%) | Reference |
| Aniline | FeCl₃ (2.5 mol%), Ph₂Se (2.5 mol%), rt, 45 min | N-(Trifluoromethylthio)aniline | 80 | [6] |
| Phenol | FeCl₃ (2.5 mol%), Ph₂Se (2.5 mol%), rt, 3 h | 4-(Trifluoromethylthio)phenol | 79 | [6] |
| 2-Cyanoaniline | FeCl₃ (2.5 mol%), Ph₂Se (2.5 mol%), rt, 22 h | N-(Trifluoromethylthio)-2-cyanoaniline | 70 | [6] |
| Indole | N/A (often proceeds without catalyst) | 3-(Trifluoromethylthio)indole | High | [4] |
| Silyl Enol Ether | Tetrahydrothiophene (10 mol%), rt | α-Trifluoromethylketone | Good-High | [3] |
Conclusion
This compound stands out as a powerful and practical electrophilic reagent for introducing the valuable SCF₃ moiety into a diverse array of molecules. Its development from an inexpensive, readily available starting material—saccharin—combined with its high stability and broad reactivity, makes it an indispensable tool for researchers, scientists, and professionals in drug development.[1][4][5] The mild reaction conditions required for its application allow for late-stage functionalization of complex molecules, accelerating the discovery and optimization of new therapeutic agents and agrochemicals.
References
The Advent of the Trifluoromethylthio Group: A Historical and Technical Guide to Trifluoromethylthiolating Agents
For researchers, scientists, and drug development professionals, the introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Its unique properties, including high lipophilicity and strong electron-withdrawing nature, can dramatically enhance the metabolic stability, membrane permeability, and overall efficacy of bioactive compounds. This technical guide delves into the discovery and historical evolution of trifluoromethylthiolating agents, providing a comprehensive overview of the key reagents, their synthesis, and the mechanistic pathways of their reactions.
A Historical Perspective: From Hazardous Gases to Bench-Stable Reagents
The journey to tame the reactive trifluoromethylthio group began with volatile and toxic gaseous reagents. Early methods for introducing the SCF3 moiety were fraught with challenges, limiting their widespread application.
The first generation of trifluoromethylthiolating agents included highly toxic and difficult-to-handle gases like trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3).[1] These reagents, while capable of undergoing radical reactions, posed significant safety risks, necessitating the development of safer and more user-friendly alternatives.
A significant breakthrough came with the advent of nucleophilic trifluoromethylthiolating agents. The preparation of metal thiolates such as silver(I) trifluoromethanethiolate (AgSCF3) and copper(I) trifluoromethanethiolate (CuSCF3) provided solid, albeit expensive and air-sensitive, sources of the SCF3 anion.[2][3] These reagents opened the door to nucleophilic substitution reactions, expanding the scope of trifluoromethylthiolation.
The modern era of trifluoromethylthiolation was truly ushered in by the development of stable, electrophilic reagents. This paradigm shift was initiated by the pioneering work of Professor L. M. Yagupolskii, who in 1984 introduced S-(trifluoromethyl)diarylsulfonium salts as the first effective electrophilic trifluoromethylating agents.[4] This discovery laid the foundation for the design of a plethora of bench-stable and highly reactive reagents that have become indispensable tools for organic chemists.
Key Electrophilic Trifluoromethylthiolating Agents: A Chronological Overview
Following Yagupolskii's seminal work, several research groups have made profound contributions to the field by developing novel and increasingly efficient electrophilic trifluoromethylthiolating agents.
Yagupolskii's Sulfonium Salts (1984): These diaryl(trifluoromethyl)sulfonium salts were the first reagents capable of transferring an electrophilic "CF3S+" equivalent.[4] While groundbreaking, their synthesis was often challenging.
Umemoto's Dibenzothiophenium Salts (1990s): Professor Teruo Umemoto and his team developed a series of powerful and thermally stable S-(trifluoromethyl)dibenzothiophenium salts.[5] These reagents, often referred to as Umemoto's reagents, exhibited enhanced reactivity and broader substrate scope compared to their predecessors.
Togni's Hypervalent Iodine Reagents (2006): Professor Antonio Togni introduced a new class of hypervalent iodine-based reagents for electrophilic trifluoromethylation and, subsequently, trifluoromethylthiolation.[6] These reagents are known for their high reactivity and ability to participate in a wide range of transformations, often proceeding through radical pathways.
Shen's N-Trifluoromethylthiosaccharin (2014): A significant advancement in terms of accessibility and reactivity came with the development of N-trifluoromethylthiosaccharin by Professor Qilong Shen's group.[7][8] This reagent is easily prepared from inexpensive starting materials and has demonstrated broad applicability in the trifluoromethylthiolation of a diverse array of nucleophiles.
Quantitative Data Summary
To facilitate the comparison of different trifluoromethylthiolating agents and their applications, the following tables summarize key quantitative data from the literature.
| Reagent Type | Reagent Example | Substrate | Product | Yield (%) | Reference |
| Electrophilic | |||||
| Sulfonium Salt | Dimesityl(trifluoromethyl)sulfonium triflate | Aniline | 2-Trifluoromethylaniline & 4-Trifluoromethylaniline | 4:1 ratio | [9] |
| Dibenzothiophenium Salt | Umemoto's Reagent II | β-Dicarbonyl compounds | α-Trifluoromethylated β-dicarbonyls | Good | |
| Hypervalent Iodine | Togni Reagent | Enamine | β-Trifluoromethylated enamine | 23 | [6] |
| N-Thioimide | N-Trifluoromethylthiosaccharin | Indole | 3-Trifluoromethylthioindole | 95 | [7] |
| Nucleophilic | |||||
| Metal Thiolate | AgSCF3 | Aryl Iodide | Aryl-SCF3 | up to 97 | [10] |
| Metal Thiolate | CuSCF3 | Aryl Halide | Aryl-SCF3 | Good to Excellent | [3] |
| Radical | |||||
| Disulfide | CF3SSCF3 | Alkene | Vicinal dithiolated alkane | Good | [11] |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of key trifluoromethylthiolating agents and a representative trifluoromethylthiolation reaction.
Synthesis of N-Trifluoromethylthiosaccharin
This procedure follows the method developed by Shen and coworkers.[8]
Materials:
-
Saccharin
-
tert-Butyl hypochlorite
-
Methanol
-
Silver(I) fluoride
-
Carbon disulfide
-
Acetonitrile
Procedure:
-
Preparation of N-Chlorosaccharin: To a suspension of saccharin in methanol, add tert-butyl hypochlorite at room temperature. Stir the mixture for 5 minutes. The product, N-chlorosaccharin, will precipitate out of the solution and can be collected by filtration.
-
Preparation of Silver(I) Trifluoromethanethiolate (AgSCF3): In a separate flask, react silver(I) fluoride with carbon disulfide in acetonitrile under reflux.
-
Synthesis of N-Trifluoromethylthiosaccharin: Add the freshly prepared AgSCF3 to a solution of N-chlorosaccharin in acetonitrile. Stir the reaction mixture at room temperature for 30 minutes. The product, N-trifluoromethylthiosaccharin, can be isolated by filtration and purified by recrystallization.
Trifluoromethylthiolation of Indole using N-Trifluoromethylthiosaccharin
Materials:
-
Indole
-
N-Trifluoromethylthiosaccharin
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve indole in a suitable solvent in a reaction flask.
-
Add N-trifluoromethylthiosaccharin to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 3-trifluoromethylthioindole.
Mechanistic Pathways and Visualizations
The trifluoromethylthiolation of organic molecules can proceed through several distinct mechanistic pathways, primarily categorized as electrophilic, nucleophilic, and radical. The following diagrams, generated using the DOT language, illustrate these key reaction mechanisms.
Electrophilic Trifluoromethylthiolation of an Enamine
This pathway depicts the reaction of an electrophilic trifluoromethylthiolating agent, such as N-trifluoromethylthiosaccharin, with an enamine nucleophile.
Caption: Electrophilic attack of an enamine on an SCF3 reagent.
Radical Trifluoromethylthiolation of an Alkene
This mechanism illustrates the addition of a trifluoromethylthio radical to an alkene, a common pathway for reagents that can undergo homolytic cleavage.
Caption: Radical addition of a trifluoromethylthio group to an alkene.
Nucleophilic Trifluoromethylthiolation of an Aryl Halide
This diagram shows a typical copper-catalyzed nucleophilic trifluoromethylthiolation of an aryl halide using a nucleophilic SCF3 source.
Caption: Copper-catalyzed nucleophilic trifluoromethylthiolation.
Conclusion and Future Outlook
The field of trifluoromethylthiolation has undergone a remarkable transformation, moving from hazardous, gaseous reagents to a diverse arsenal of user-friendly, bench-stable compounds. The development of electrophilic reagents, in particular, has revolutionized the synthesis of SCF3-containing molecules, enabling their incorporation at late stages of complex molecule synthesis. This has had a profound impact on drug discovery and development, allowing for the rapid generation of analogues with improved pharmacokinetic and pharmacodynamic profiles.
Future research in this area will likely focus on the development of even more efficient, selective, and sustainable trifluoromethylthiolating agents. The exploration of catalytic and asymmetric trifluoromethylthiolation reactions remains a key objective, promising to provide enantiomerically pure SCF3-containing compounds with enhanced biological activity. As our understanding of the unique properties of the trifluoromethylthio group continues to grow, so too will the demand for innovative methods for its introduction, ensuring that this fascinating area of fluorine chemistry will remain a vibrant field of research for years to come.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 7. N-trifluoromethylthiosaccharin: an easily accessible, shelf-stable, broadly applicable trifluoromethylthiolating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-free visible-light-enabled vicinal trifluoromethyl dithiolation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity of the N-S Bond in N-(Trifluoromethylthio)saccharin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the nitrogen-sulfur (N-S) bond in N-(trifluoromethylthio)saccharin, a highly reactive and shelf-stable electrophilic trifluoromethylthiolating reagent. The unique properties of this compound have positioned it as a valuable tool in synthetic chemistry, particularly for the introduction of the trifluoromethylthio (-SCF3) group into a wide array of organic molecules. This guide provides a comprehensive overview of its reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its chemical behavior.
Core Concepts: The Driving Force Behind Reactivity
This compound's utility stems from the polarized nature of its N-S bond. The strong electron-withdrawing saccharin moiety, coupled with the electronegative trifluoromethyl group, renders the sulfur atom highly electrophilic. This inherent reactivity allows for the facile transfer of the trifluoromethylthio group to a diverse range of nucleophiles under mild conditions.[1][2] The reagent's stability to air and moisture further enhances its practical applicability in a laboratory setting.[2]
The trifluoromethylthio group is of significant interest in medicinal chemistry and drug development. Its high lipophilicity (Hansch lipophilicity parameter π = 1.44) and strong electron-withdrawing properties can significantly improve a drug candidate's pharmacokinetic profile, including its metabolic stability, cell membrane permeability, and binding affinity.[2][3] this compound provides a direct and efficient method for incorporating this valuable functional group, often at a late stage in the synthetic sequence.[1]
Quantitative Reactivity Data
The following tables summarize the yields of trifluoromethylthiolation reactions with various classes of nucleophiles, demonstrating the broad scope and efficiency of this compound.
| Substrate (Arene/Heteroarene) | Product | Yield (%) | Reference |
| 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 80 | [4] |
| 2-Methylanisole | 2-Methyl-4-(trifluoromethylthio)anisole | - | |
| 1,3,5-Trimethoxybenzene | 1,3,5-Trimethoxy-2-(trifluoromethylthio)benzene | - | |
| Aniline | N-(Trifluoromethylthio)aniline | 80 | |
| 2-Cyanoaniline | N-(Trifluoromethylthio)-2-cyanoaniline | 70 | |
| 2-Hydroxynaphthalene | 1-(Trifluoromethylthio)-2-hydroxynaphthalene | 91 | |
| Tri-O-acetyl-D-glucal | 2-Trifluoromethylthio-tri-O-acetyl-D-glucal | - | [5] |
Yields are for isolated products. Specific reaction conditions can be found in the referenced literature.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in trifluoromethylthiolation reactions are crucial for reproducible results.
Synthesis of this compound[2]
This procedure involves a two-step synthesis starting from saccharin.
Step 1: Synthesis of N-Chlorosaccharin
-
To a suspension of saccharin (1.0 eq) in methanol, add tert-butyl hypochlorite (1.3 eq) in one portion at room temperature.
-
Stir the mixture for 5 minutes, during which a white precipitate will form.
-
Filter the precipitate, wash with petroleum ether, and dry under vacuum to afford N-chlorosaccharin.
Step 2: Synthesis of this compound
-
In a separate flask, prepare silver trifluoromethanethiolate (AgSCF3) by reacting silver fluoride with carbon disulfide.
-
Add N-chlorosaccharin (1.0 eq) to a solution of AgSCF3 (1.1 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the reaction mixture through celite to remove silver chloride.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield this compound as a white solid.
General Procedure for Electrophilic Trifluoromethylthiolation of Arenes[4]
-
To a solution of the arene (1.0 eq) and this compound (1.3 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid or an activator such as chlorotrimethylsilane (1.0 eq).
-
Stir the mixture at room temperature for the time required to complete the reaction (typically monitored by TLC or GC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Electrophilic Trifluoromethylthiolation of Glycals[5]
-
To a solution of the glycal (1.0 eq) and this compound (1.2 eq) in an anhydrous solvent, add an activator such as TMSCl (2.0 eq) and a base like DBU (1.5 eq).
-
Stir the reaction at the appropriate temperature until the starting material is consumed.
-
Quench the reaction and work up as described for the arene trifluoromethylthiolation.
-
Purify the product by column chromatography.
Reaction Mechanisms and Workflows
The reactivity of this compound is best understood through its reaction mechanisms and typical experimental workflows.
Proposed Mechanism for Electrophilic Aromatic Trifluoromethylthiolation
The reaction with electron-rich arenes is believed to proceed through a Friedel-Crafts-type mechanism. The Lewis acid or activator enhances the electrophilicity of the sulfur atom, facilitating the attack by the aromatic ring to form a sigma complex. Subsequent deprotonation restores aromaticity and yields the trifluoromethylthiolated product.
Caption: Proposed mechanism for electrophilic aromatic trifluoromethylthiolation.
Typical Experimental Workflow
The following diagram illustrates a standard workflow for a trifluoromethylthiolation reaction using this compound.
Caption: A typical experimental workflow for trifluoromethylthiolation.
Conclusion
This compound is a powerful and versatile reagent for the introduction of the trifluoromethylthio group into organic molecules. Its high electrophilicity, broad substrate scope, and operational simplicity make it an invaluable tool for chemists in academia and industry. This guide provides a foundational understanding of its reactivity, supported by practical data and protocols, to aid researchers in leveraging this reagent for the synthesis of novel and potentially bioactive compounds. Further exploration into the kinetics and computational analysis of its reactions will undoubtedly continue to expand its applications in chemical synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 1647073-46-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. 2-Trifluoromethylthiolation of glycals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Spectroscopic and Synthetic Profile of N-(trifluoromethylthio)saccharin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of N-(trifluoromethylthio)saccharin, a significant reagent in trifluoromethylthiolation reactions. This document compiles available Nuclear Magnetic Resonance (NMR) data and outlines the established experimental protocol for its synthesis and application.
Spectroscopic Data
The following tables summarize the reported NMR spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: 1H NMR Spectroscopic Data of this compound [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.20 | d | 7.7 | 1H | Aromatic CH |
| 8.02 | m | - | 2H | Aromatic CH |
| 7.94 | dd | 7.7, 7.5 | 1H | Aromatic CH |
Solvent: CDCl3, Spectrometer Frequency: 500 MHz
Table 2: 13C NMR Spectroscopic Data of this compound [1][2]
| Chemical Shift (δ) ppm |
| 158.3 |
| 137.9 |
| 136.3 |
| 134.9 |
| 128.5 |
| 126.5 |
| 126.1 |
| 121.9 |
Solvent: CDCl3, Spectrometer Frequency: 125 MHz
Table 3: 19F NMR Spectroscopic Data of this compound [1][2]
| Chemical Shift (δ) ppm |
| -47.31 |
Solvent: CDCl3, Spectrometer Frequency: 470.6 MHz
Note on Infrared (IR) and Mass Spectrometry (MS) Data: Extensive searches of available scientific literature and chemical databases did not yield specific Infrared (IR) or Mass Spectrometry (MS/HRMS) data for this compound. However, MS and HRMS data for the precursor, N-Chlorosaccharin, have been reported as follows: MS (EI) m/z (%): 183 (100), 217. HRMS: Calculated for C7H4ClNO3S: 216.9600; Found: 216.9594.[2]
Experimental Protocols
The synthesis of this compound is a multi-step process commencing from saccharin. The detailed methodology is described below.
Synthesis of this compound
The synthesis involves three main stages: the preparation of N-Chlorosaccharin, the synthesis of tris-silver (I) trifluoromethanethiolate, and the final reaction to yield the target compound.[1][2]
Step 1: Synthesis of N-Chlorosaccharin
-
A suspension of saccharin (1.0 equiv) in methanol is prepared in a round-bottom flask.
-
tert-Butyl hypochlorite (1.3 equiv) is added to the suspension in a single portion.
-
The reaction mixture is stirred for 5 minutes, during which a clear solution forms, followed by the rapid precipitation of a white solid.
-
The mixture is allowed to stand for 5 minutes.
-
The precipitate is collected by vacuum filtration and the reaction flask and solid are rinsed with petroleum ether.
-
The resulting white powder, N-Chlorosaccharin, is dried under high vacuum.
Step 2: Synthesis of tris-Silver (I) Trifluoromethanethiolate Acetonitrile Solvate
-
Silver fluoride (AgF) is reacted with carbon disulfide (CS2) in acetonitrile under reflux at 80°C.
-
The resulting off-white solid, tris-silver (I) trifluoromethanethiolate acetonitrile solvate, is collected and dried under high vacuum.
Step 3: Synthesis of this compound
-
N-Chlorosaccharin (1.0 equiv) and tris-silver (I) trifluoromethanethiolate acetonitrile solvate (0.4 equiv) are charged into a round-bottom flask.
-
Acetonitrile is added, and the reaction mixture is stirred at room temperature for 30 minutes.
-
The resulting suspension is filtered to remove solid byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is further dried under high vacuum to afford this compound as a white solid.
Visualized Workflows
The following diagrams illustrate the synthesis of this compound and its subsequent application in electrophilic trifluoromethylthiolation.
Caption: Synthetic pathway for this compound.
Caption: Application as an electrophilic trifluoromethylthiolating reagent.
References
An In-depth Technical Guide to the Electrochemical Properties of N-(trifluoromethylthio)saccharin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The trifluoromethylthio (-SCF3) group is of significant interest in medicinal chemistry and materials science due to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. N-(trifluoromethylthio)saccharin has emerged as a key reagent for introducing this functional group into a wide range of organic molecules. Understanding the electrochemical behavior of this reagent is essential for the development of electrosynthetic methods, which can offer greener and more efficient alternatives to traditional chemical synthesis. This guide aims to consolidate the existing knowledge on this compound and to provide a framework for its electrochemical investigation.
Synthesis of this compound
This compound is synthesized from saccharin in a two-step process. The first step involves the chlorination of saccharin to form N-chlorosaccharin. In the second step, N-chlorosaccharin reacts with a trifluoromethylthiolating agent, such as silver(I) trifluoromethanethiolate (AgSCF3), to yield the final product.
Caption: Synthesis of this compound.
Known Reactivity and Properties
This compound is primarily known as an electrophilic trifluoromethylthiolating reagent. It readily reacts with a variety of nucleophiles, including thiols, amines, and electron-rich aromatic compounds, to introduce the -SCF3 group.
Quantitative Data
While direct electrochemical data is scarce, a reactivity parameter, the "E Parameter," has been reported for this compound. This parameter, derived from kinetics of its reactions with standard nucleophiles, provides a quantitative measure of its electrophilicity.
| Parameter | Value | Reference |
| E Parameter | -6.48 | --INVALID-LINK--[1] |
Proposed Electrochemical Behavior
Based on its established role as an electrophilic reagent, the electrochemical reduction of this compound is the most probable redox process of interest. The N-S bond is expected to be the electroactive site, undergoing reductive cleavage to generate a trifluoromethanethiolate anion (CF3S-) and the saccharin anion. This proposed mechanism is analogous to the chemical reactions where it acts as an electrophile.
Caption: Proposed electrochemical reduction pathway.
Detailed Experimental Protocol: Cyclic Voltammetry
The following is a generalized protocol for the electrochemical characterization of this compound using cyclic voltammetry. This protocol is based on standard procedures for organofluorine compounds.
Materials and Equipment
-
Potentiostat/Galvanostat: Equipped with software for data acquisition and analysis.
-
Electrochemical Cell: A three-electrode cell (typically 5-20 mL volume).
-
Working Electrode: Glassy carbon electrode (GCE) is recommended.
-
Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode. A non-aqueous reference electrode (e.g., Ag/AgNO3 in acetonitrile) is preferable to minimize junction potentials.
-
Counter Electrode: Platinum wire or mesh.
-
Solvent: Anhydrous, high-purity acetonitrile or dichloromethane.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4) at a concentration of 0.1 M.
-
Analyte: this compound.
-
Inert Gas: High-purity nitrogen or argon for deoxygenation.
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode (GCE) with alumina slurry on a polishing pad, starting with a coarser grit (e.g., 1.0 µm) and finishing with a finer grit (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the same electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the electrochemical cell with the three electrodes. Ensure the tip of the reference electrode is close to the working electrode surface.
-
Add the supporting electrolyte solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record a background cyclic voltammogram of the supporting electrolyte solution to establish the potential window.
-
Add a known concentration of the this compound stock solution to the cell (e.g., to a final concentration of 1 mM).
-
Allow the solution to equilibrate for a few minutes.
-
Record the cyclic voltammogram of the analyte solution. A typical potential range to scan would be from 0 V to -2.5 V vs. SCE, but this should be adjusted based on the background scan.
-
Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).
-
Data Analysis
-
Peak Potentials (Ep): Determine the cathodic (Epc) and anodic (Epa) peak potentials.
-
Peak Currents (Ip): Measure the cathodic (Ipc) and anodic (Ipa) peak currents.
-
Reversibility: Assess the reversibility of the redox process by examining the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (Ipa/Ipc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature, and the peak current ratio should be close to 1.
-
Diffusion Control: Plot the peak current (Ip) versus the square root of the scan rate (ν^1/2). A linear relationship suggests a diffusion-controlled process.
Conclusion
This compound is a valuable reagent in organic synthesis. While its chemical reactivity is well-established, its electrochemical properties remain largely unexplored in the public domain. This technical guide has summarized the available information and provided a detailed protocol for its electrochemical characterization. The proposed electrochemical reduction pathway, involving the cleavage of the N-S bond, offers a starting point for future investigations. The data generated from such studies will be invaluable for the development of novel electrosynthetic methods for trifluoromethylthiolation and for a deeper understanding of the reaction mechanisms involving this important reagent.
References
Theoretical Insights into the Reactivity of N-(Trifluoromethylthio)saccharin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a topic of significant interest in medicinal and agricultural chemistry. This moiety can profoundly influence a molecule's lipophilicity, metabolic stability, and electron-withdrawing character, often leading to enhanced biological activity. N-(Trifluoromethylthio)saccharin has emerged as a prominent, shelf-stable, and highly reactive electrophilic reagent for the direct trifluoromethylthiolation of a wide array of nucleophiles.[1] This technical guide delves into the theoretical calculations that underpin the reactivity of this compound, providing a quantitative framework for understanding and predicting its chemical behavior.
Quantitative Reactivity Parameters
The reactivity of electrophilic trifluoromethylthiolating reagents can be quantitatively described by their electrophilicity parameter (E), determined through kinetic studies.[2][3] These parameters provide a valuable scale for comparing the reactivity of different reagents and for predicting their reaction rates with various nucleophiles.
A comprehensive study by Xue et al. established the electrophilicity parameters for a range of trifluoromethylthiolating reagents by measuring the kinetics of their reactions with a series of standard enamines and carbanions.[2][3] The reactivity of this compound was quantified alongside other common reagents, as summarized in the table below.
| Reagent | Structure | Electrophilicity Parameter (E) | Reference |
| This compound |
| -6.48 | [4] |
| N-(Trifluoromethylthio)phthalimide |
| -8.99 | [2] |
| N-(Trifluoromethylthio)succinimide |
| -10.15 | [2] |
| Billard's Reagent | -13.32 | [2][3] |
Note: A less negative E value indicates a higher electrophilic reactivity.
These data quantitatively demonstrate that this compound is a significantly more potent electrophile compared to other commonly used N-based trifluoromethylthiolating reagents.[1]
Theoretical Calculations: Gibbs Energy of Heterolytic Cleavage
Theoretical calculations, specifically Density Functional Theory (DFT), have been employed to rationalize the observed reactivity trends. A key descriptor for the reactivity of these electrophilic reagents is the calculated Gibbs energy for the heterolytic cleavage of the N-S bond to form the saccharin anion and the trifluoromethylthio cation (SCF3+).[2][3] A lower Gibbs free energy for this process indicates a greater thermodynamic driving force for the reagent to act as an electrophile.
Computational studies have shown a good correlation between the experimentally determined electrophilicity parameters (E) and the calculated Gibbs energies of heterolytic N-S bond cleavage for a series of amido-derived trifluoromethylthiolating reagents.[2][3] This correlation provides a theoretical basis for understanding the structure-reactivity relationships within this class of compounds.
Experimental and Computational Methodologies
Determination of Electrophilicity Parameters (Experimental Protocol)
The electrophilicity parameters (E) were determined by measuring the second-order rate constants (k2) for the reactions of the trifluoromethylthiolating reagents with a series of reference nucleophiles (enamines and carbanions) of known nucleophilicity parameters (N and sN). The experiments were typically performed in a suitable solvent like acetonitrile or dichloromethane at a constant temperature. The progress of the reaction was monitored using techniques such as UV-Vis spectroscopy or stopped-flow techniques. The electrophilicity parameter E is then derived from the linear free-energy relationship:
log k2 = sN(N + E)
where:
-
k2 is the second-order rate constant.
-
sN is the nucleophile-specific sensitivity parameter.
-
N is the nucleophilicity parameter of the reference nucleophile.
-
E is the electrophilicity parameter of the trifluoromethylthiolating reagent.
Calculation of Gibbs Energies (Computational Protocol)
The Gibbs energies for the heterolytic cleavage of the N-SCF3 bond were calculated using Density Functional Theory (DFT). A typical computational protocol involves:
-
Geometry Optimization: The ground state geometries of the this compound molecule and its corresponding ions (saccharin anion and SCF3+ cation) are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermal corrections to the electronic energies.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Gibbs Free Energy Calculation: The Gibbs free energy of the heterolytic cleavage is then calculated as the difference between the Gibbs free energies of the products (saccharin anion and SCF3+ cation) and the reactant (this compound). Solvation effects are often included using a polarizable continuum model (PCM) to simulate the solvent environment.
Reaction Pathway and Workflow
The reaction of this compound with a nucleophile proceeds via an electrophilic attack of the sulfur atom on the nucleophile. The saccharin moiety acts as a good leaving group, facilitating the transfer of the trifluoromethylthio group. The general workflow for a typical reaction and the logical relationship of the reactivity parameters are depicted below.
Caption: General reaction pathway for electrophilic trifluoromethylthiolation.
Conclusion
The reactivity of this compound as a potent electrophilic trifluoromethylthiolating agent is well-supported by both experimental kinetic data and theoretical calculations. Its high electrophilicity, as quantified by its E parameter, is consistent with the thermodynamics of its N-S bond cleavage. This understanding provides a rational basis for its widespread application in the synthesis of trifluoromethylthiolated compounds, enabling chemists to predict its reactivity and select appropriate reaction conditions. The synergy between experimental kinetics and computational chemistry continues to be a powerful tool for the design and development of new and improved reagents for fluorine chemistry.
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the Synthetic Potential of Electrophilic Trifluoromethylthiolating and Difluoromethylthiolating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mayr's Database Of Reactivity Parameters - MoleculeN-(trifluoromethyl)thio)saccharin [cup.lmu.de]
Navigating the Stability of N-(Trifluoromethylthio)saccharin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Trifluoromethylthio)saccharin has emerged as a significant reagent in organic chemistry, primarily utilized for the electrophilic trifluoromethylthiolation of a wide array of nucleophiles. The introduction of the trifluoromethylthio (SCF3) group is of high interest in medicinal chemistry and materials science due to its ability to enhance lipophilicity, metabolic stability, and electron-withdrawing properties of parent molecules. While its reactivity and synthetic applications are increasingly well-documented, a comprehensive understanding of its thermodynamic stability is crucial for its safe handling, storage, and application in various chemical processes. This technical guide aims to consolidate the available knowledge on the stability of this compound, provide relevant experimental protocols in a general context, and outline logical workflows for its synthesis and application.
Physicochemical Properties and Storage
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H4F3NO3S2 | [1][2] |
| Molecular Weight | 283.25 g/mol | [1][2] |
| Appearance | White to light yellow/orange powder/crystal | [3][4] |
| Melting Point | 112.8 °C | [3][4] |
| Purity | >97.0% (N) | |
| IUPAC Name | 2-((trifluoromethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | [1] |
Proper storage is essential to maintain the integrity of this reactive reagent. It is recommended to store this compound in a refrigerator at 4°C, protected from moisture.[3] For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere and in the dark is advised.[1]
Synthesis Workflow
The synthesis of this compound is a two-step process starting from saccharin. The workflow involves the initial chlorination of saccharin to form N-Chlorosaccharin, followed by a reaction with a trifluoromethylthiolating agent.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-Chlorosaccharin
-
Saccharin is treated with tert-butyl hypochlorite in methanol at room temperature for 5 minutes to yield N-Chlorosaccharin.[3][4]
-
The resulting white powder is then isolated and dried.
Step 2: Synthesis of this compound
-
Silver trifluoromethanethiolate (AgSCF3) is prepared by reacting silver fluoride (AgF) with carbon disulfide (CS2).[3][4]
-
N-Chlorosaccharin is then reacted with AgSCF3 in acetonitrile (CH3CN). The reaction proceeds rapidly, typically within 30 minutes.[3][4]
-
The product, this compound, is isolated as a white solid after filtration and evaporation of the solvent.[3][4]
Thermodynamic Stability Assessment: General Methodologies
While specific data for this compound is unavailable, the following are standard techniques used to evaluate the thermodynamic stability of chemical compounds.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining melting point, phase transitions, and decomposition temperatures.
General Experimental Protocol for DSC:
-
A small, accurately weighed sample (typically 1-5 mg) of the compound is placed in an aluminum pan.
-
The pan is hermetically sealed and placed in the DSC instrument alongside an empty reference pan.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
General Experimental Protocol for TGA:
-
A small sample (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously recorded as a function of temperature. The resulting curve provides information about the onset of decomposition and the mass loss at different temperatures.
Reactivity and Stability Considerations
This compound is described as a "shelf-stable" reagent, which suggests a reasonable degree of kinetic stability under recommended storage conditions.[3] Its high reactivity as an electrophilic trifluoromethylthiolating agent means it readily reacts with a wide range of nucleophiles, including alcohols, amines, thiols, and electron-rich aromatic compounds.[3][4]
The stability of the saccharin moiety itself has been studied, showing it to be very stable under a range of pH and temperature conditions typical for food and beverage applications. However, the introduction of the N-SCF3 group significantly alters the electronic properties and reactivity of the molecule. The N-S bond is the most likely point of thermal or chemical degradation.
Conclusion and Future Outlook
This compound is a valuable and widely used reagent for trifluoromethylthiolation reactions. While it is considered shelf-stable under appropriate conditions, a detailed quantitative understanding of its thermodynamic stability is currently lacking in the public domain. Future work involving experimental techniques such as DSC and TGA, coupled with computational studies, would be invaluable to fully characterize its thermal properties. Such data would not only enhance safety protocols for its handling and storage but also allow for a more rational design of reaction conditions, ultimately broadening its applicability in chemical synthesis. For professionals in drug development and materials science, a deeper understanding of the stability of the N-SCF3 moiety will be critical for predicting the shelf-life and degradation pathways of novel compounds synthesized using this important reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. metrica.inrim.it [metrica.inrim.it]
- 3. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01322K [pubs.rsc.org]
- 4. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application [mdpi.com]
Methodological & Application
Application Notes and Protocols: Trifluoromethylthiolation of Arenes Using N-(Trifluoromethylthio)saccharin
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is of significant interest in drug discovery and materials science due to its unique electronic properties and high lipophilicity, which can enhance metabolic stability and cell membrane permeability.[1][2] N-(Trifluoromethylthio)saccharin has emerged as a versatile, shelf-stable, and highly reactive electrophilic reagent for the direct trifluoromethylthiolation of a wide range of arenes and heteroarenes.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights for this important transformation.
Overview of Methodologies
Several effective methods have been developed for the trifluoromethylthiolation of arenes using this compound, primarily centered around electrophilic aromatic substitution pathways. The choice of method depends on the reactivity of the arene substrate and the desired reaction conditions.
-
Lewis Acid Catalysis: This approach is suitable for electron-rich arenes and heterocycles.[3] Catalysts such as iron(III) chloride (FeCl₃) and gold(III) chloride (AuCl₃) have shown complementary activity for different substrates.[3] The reaction typically proceeds at elevated temperatures.
-
Dual Lewis Acid and Lewis Base Catalysis: A more recent development involves the dual activation of this compound using a combination of a Lewis acid (e.g., FeCl₃) and a Lewis base (e.g., diphenyl selenide).[4][5][6] This dual catalysis allows for milder reaction conditions, often at room temperature, and can be applied to a broader range of substrates, including bioactive molecules.[4][5]
-
Promoter-Free Reaction in Trifluoroethanol (TFE): For highly activated electron-rich arenes and heteroarenes, a promoter-free method using 2,2,2-trifluoroethanol (TFE) as the solvent has been developed.[2][7] TFE is believed to activate the this compound reagent through hydrogen bonding.[2]
Data Presentation: Substrate Scope and Yields
The following tables summarize the quantitative data from key studies, showcasing the versatility of this compound for the trifluoromethylthiolation of various arenes under different catalytic systems.
Table 1: Lewis Acid-Catalyzed Trifluoromethylthiolation of Arenes [3]
| Entry | Arene Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Methylindole | AuCl₃ (1 mol%) | 100 | 16 | 95 |
| 2 | 2,5-Dimethylanisole | FeCl₃ (10 mol%), AgSbF₆ (30 mol%) | 100 | 16 | 73 |
| 3 | 1,3,5-Trimethoxybenzene | FeCl₃ (10 mol%), AgSbF₆ (30 mol%) | 100 | 16 | 81 |
| 4 | Benzothiophene | AuCl₃ (1 mol%) | 100 | 16 | 91 |
| 5 | N-Tosyl-2-methylpyrrole | AuCl₃ (1 mol%) | 100 | 16 | 76 |
Table 2: Dual Lewis Acid/Lewis Base-Catalyzed Trifluoromethylthiolation of Arenes [5][6]
| Entry | Arene Substrate | Catalyst System | Temperature | Time | Yield (%) |
| 1 | 2-Methylanisole | FeCl₃ (2.5 mol%), Diphenyl selenide (2.5 mol%) | Room Temp. | 2 h | 93 |
| 2 | Aniline | FeCl₃ (2.5 mol%), Diphenyl selenide (2.5 mol%) | Room Temp. | 0.75 h | 80 |
| 3 | Indole | FeCl₃ (2.5 mol%), Diphenyl selenide (2.5 mol%) | Room Temp. | 2 h | 96 |
| 4 | 2-Hydroxynaphthalene | FeCl₃ (2.5 mol%), Diphenyl selenide (2.5 mol%) | Room Temp. | 0.5 h | 91 |
| 5 | β-Estradiol | FeCl₃ (5.0 mol%), Diphenyl selenide (5.0 mol%) | 40 °C | 22 h | 55 |
Table 3: Promoter-Free Trifluoromethylthiolation in TFE [2]
| Entry | Arene Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Indole | 40 | 12 | 95 |
| 2 | 2-Methylindole | 40 | 12 | 92 |
| 3 | 1,3-Dimethoxybenzene | 40 | 12 | 89 |
| 4 | 1,3,5-Trimethoxybenzene | 40 | 12 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Trifluoromethylthiolation [3]
-
To a pressure tube equipped with a magnetic stir bar, add the arene substrate (0.2 mmol), this compound (0.21 mmol, 59.5 mg), and the Lewis acid catalyst (e.g., AuCl₃, 0.002 mmol, 0.6 mg, 1 mol% or FeCl₃, 0.02 mmol, 3.4 mg, 10 mol%).
-
If required, add any additives (e.g., AgSbF₆, 0.06 mmol, 20.6 mg, 30 mol%).
-
Add the solvent (e.g., DCE, 2 mL).
-
Seal the pressure tube and place it in a preheated oil bath at the specified temperature (e.g., 100 °C).
-
Stir the reaction mixture for the designated time (e.g., 16 hours).
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired trifluoromethylthiolated arene.
Protocol 2: General Procedure for Dual Lewis Acid/Lewis Base-Catalyzed Trifluoromethylthiolation [5][6]
-
To a solution of this compound (0.177 mmol, 50.0 mg) and iron(III) chloride (0.004 mmol, 0.65 mg, 2.5 mol %) in dry dichloromethane (1 mL) under an argon atmosphere, add the arene substrate (0.160 mmol).
-
Add diphenyl selenide (0.004 mmol, 0.70 µL, 2.5 mol %).
-
Stir the reaction mixture at room temperature (or 40 °C for less reactive substrates) in the absence of light for the required time (e.g., 0.5 - 22 hours).
-
Dilute the reaction mixture with dichloromethane (10 mL) and wash with water (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure trifluoromethylthiolated arene.
Protocol 3: General Procedure for Promoter-Free Trifluoromethylthiolation in TFE [2]
-
In a reaction vial, dissolve the arene substrate (0.5 mmol) and this compound (0.75 mmol) in 2,2,2-trifluoroethanol (TFE) (1.5 mL).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
After the reaction is complete, remove the TFE under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the final product.
Visualizations
Reaction Mechanism: Electrophilic Aromatic Substitution
The trifluoromethylthiolation of arenes with this compound is proposed to proceed through a Friedel-Crafts-type electrophilic aromatic substitution mechanism.[3] The Lewis acid or protic solvent activates the N-S bond of the reagent, generating a highly electrophilic "SCF₃⁺" equivalent. This electrophile is then attacked by the electron-rich arene to form a sigma complex (Wheland intermediate), which subsequently loses a proton to restore aromaticity and yield the trifluoromethylthiolated product.
Caption: Proposed mechanism for the trifluoromethylthiolation of arenes.
General Experimental Workflow
The following diagram illustrates a typical workflow for the trifluoromethylthiolation of arenes using this compound.
Caption: A generalized experimental workflow for arene trifluoromethylthiolation.
Substrate Scope Logical Relationships
The reactivity of arenes in this transformation is highly dependent on their electronic properties. The following diagram illustrates the general trend in substrate suitability.
Caption: Relationship between arene electronics and reactivity.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Lewis Acid-Catalyzed Trifluoromethylthiolation with N-(Trifluoromethylthio)saccharin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the Lewis acid-catalyzed trifluoromethylthiolation of various organic substrates using N-(trifluoromethylthio)saccharin as an efficient source of the trifluoromethylthio (SCF3) group. The inclusion of the SCF3 moiety is a valuable strategy in medicinal chemistry to enhance lipophilicity, metabolic stability, and bioavailability of drug candidates.
Introduction
This compound is a stable, crystalline solid that serves as a highly effective electrophilic trifluoromethylthiolating reagent.[1] Its reactivity can be significantly enhanced by the presence of a Lewis acid catalyst, enabling the functionalization of a wide range of substrates, including electron-rich arenes, heterocycles, and olefins.[2] This document outlines two primary catalytic systems: a dual catalytic approach for mild conditions and a more classical Lewis acid catalysis for broader substrate scope.
Catalytic Systems Overview
Two main catalytic approaches have been successfully employed for the trifluoromethylthiolation using this compound:
-
Dual Lewis Acid/Lewis Base Catalysis: This system utilizes a combination of a Lewis acid (e.g., Iron(III) chloride) and a Lewis base (e.g., diphenyl selenide). This approach allows for milder reaction conditions and is particularly effective for the regioselective trifluoromethylthiolation of arenes and N-heterocycles such as indoles and carbazoles.[3][4] The Lewis acid activates the this compound, which then reacts with the Lewis base to form a more reactive trifluoromethylated selenium cation intermediate.[3][4]
-
Single Lewis Acid Catalysis: This method employs a single Lewis acid catalyst, with Iron(III) and Gold(III) catalysts showing complementary activity for different substrates.[2] This approach is suitable for a broad scope of (hetero)arenes, including indoles, imidazol[1,2-a]pyridines, and indolizines, as well as electron-rich olefins.[2] The reaction likely proceeds through a Friedel–Crafts-type mechanism.[2]
Experimental Protocols
Protocol 1: Dual Lewis Acid/Lewis Base Catalyzed Trifluoromethylthiolation of Arenes and Heterocycles
This protocol is adapted from a dual catalytic method involving iron(III) chloride and diphenyl selenide, which allows for fast and efficient functionalization under mild conditions.[3][4]
Materials:
-
This compound
-
Substrate (e.g., 2-methylanisole, indole)
-
Iron(III) chloride (FeCl3)
-
Diphenyl selenide
-
Dry dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 equiv.).
-
Add the Lewis acid catalyst, Iron(III) chloride (2.5-5 mol%).[3]
-
Add the Lewis base catalyst, diphenyl selenide (2.5-5 mol%).[3]
-
Add dry dichloromethane as the solvent.
-
To this mixture, add the substrate (1.0 equiv.).
-
Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) for the time specified in the table below.[3][4]
-
Upon completion, the reaction mixture can be diluted with dichloromethane and washed with water.[3]
-
The organic layer is then dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Caption: Experimental workflow for the dual Lewis acid/Lewis base catalyzed trifluoromethylthiolation.
Protocol 2: Lewis Acid-Catalyzed Trifluoromethylthiolation of (Hetero)Arenes and Olefins
This protocol is based on the use of a single Lewis acid catalyst, such as Iron(III) chloride or Gold(III) chloride, for a broader range of substrates.[2]
Materials:
-
This compound
-
Substrate (e.g., N-methylindole, electron-rich arene)
-
Lewis Acid (e.g., FeCl3 or AuCl3)
-
1,2-Dichloroethane (DCE)
-
Pressure tube
-
Magnetic stir bar
Procedure:
-
To a pressure tube equipped with a magnetic stir bar, add this compound (1.05 equiv.) and the substrate (1.0 equiv.).[2]
-
Add the Lewis acid catalyst (e.g., AuCl3, 1 mol% or FeCl3, 5-10 mol%).[2]
-
Add 1,2-dichloroethane (DCE) as the solvent.[2]
-
Seal the pressure tube and place it in a preheated oil bath at the specified temperature (e.g., 50-100 °C).[2]
-
Heat the reaction for the time indicated in the table below.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is then purified by silica gel column chromatography to afford the pure product.[2]
Caption: Experimental workflow for the single Lewis acid-catalyzed trifluoromethylthiolation.
Data Presentation
Table 1: Dual Lewis Acid/Lewis Base Catalyzed Trifluoromethylthiolation of Various Substrates[3][4]
| Substrate | Lewis Acid (mol%) | Lewis Base (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methylanisole | FeCl3 (2.5) | Ph2Se (2.5) | RT | 2 | 96 |
| 1,3,5-Trimethoxybenzene | FeCl3 (5.0) | Ph2Se (5.0) | RT | 1 | 95 |
| 2-Hydroxynaphthalene | FeCl3 (2.5) | Ph2Se (2.5) | RT | 0.5 | 91 |
| Aniline | FeCl3 (2.5) | Ph2Se (2.5) | RT | 0.75 | 80 |
| 2-Cyanoaniline | FeCl3 (2.5) | Ph2Se (2.5) | RT | 22 | 70 |
| Indole | FeCl3 (2.5) | Ph2Se (2.5) | RT | 2 | 96 |
| Indole-2-carboxylic acid ethyl ester | FeCl3 (5.0) | Ph2Se (5.0) | RT | 0.25 | 92 |
| N-(Benzyloxycarbonyl)-L-tyrosine methyl ester | FeCl3 (10) | Ph2Se (10) | 40 | 48 | 70 |
Table 2: Lewis Acid-Catalyzed Trifluoromethylthiolation of (Hetero)Arenes[2]
| Substrate | Lewis Acid (mol%) | Co-catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| Indole | FeCl3 (5) | - | 50 | 12 | 95 |
| N-Methylindole | FeCl3 (10) | AgSbF6 (30) | 100 | 16 | 92 |
| Imidazo[1,2-a]pyridine | AuCl3 (1) | - | 100 | 16 | 85 |
| Indolizine | AuCl3 (1) | - | 100 | 16 | 78 |
| 1,3-Dimethoxybenzene | FeCl3 (10) | AgSbF6 (30) | 100 | 16 | 88 |
Reaction Mechanism
The proposed mechanism for the dual catalytic system involves the initial activation of this compound by the Lewis acid (FeCl3). This is followed by a rapid substitution reaction with the Lewis base (diphenyl selenide) to generate a highly reactive trifluoromethylated selenium cation. This cation then undergoes electrophilic aromatic substitution with the substrate to afford the trifluoromethylthiolated product and regenerate the Lewis base catalyst.[3][4]
Caption: Proposed mechanism for the dual Lewis acid/Lewis base catalyzed trifluoromethylthiolation.
For the single Lewis acid system, the reaction is believed to proceed via a classic Friedel-Crafts mechanism where the Lewis acid activates the this compound, increasing its electrophilicity for the subsequent attack by the electron-rich substrate.[2]
Safety Precautions
-
This compound and Lewis acids should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Dry solvents are required for these reactions, and appropriate techniques for handling air- and moisture-sensitive reagents should be followed.
-
Reactions in sealed pressure tubes should be conducted behind a blast shield.
References
Application of N-(Trifluoromethylthio)saccharin in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(Trifluoromethylthio)saccharin has emerged as a versatile and highly effective electrophilic trifluoromethylthiolating reagent in modern pharmaceutical synthesis. The introduction of the trifluoromethylthio (-SCF3) group into drug candidates is a widely adopted strategy to enhance their pharmacological profiles. This is attributed to the unique properties conferred by the -SCF3 moiety, including high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing character, which can significantly improve a molecule's metabolic stability, cell membrane permeability, and overall pharmacokinetic properties.[1][2][3] this compound is a stable, crystalline solid that is easy to handle, making it a superior alternative to gaseous and toxic trifluoromethylthiolating agents.[1][4]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds.
Key Applications in Pharmaceutical Synthesis
This compound is a potent electrophile that readily reacts with a broad spectrum of nucleophiles under mild conditions.[1][4] Its primary application is the direct introduction of the trifluoromethylthio group into diverse molecular scaffolds.
1. C-Trifluoromethylthiolation of Arenes and Heteroarenes:
The functionalization of aromatic and heteroaromatic rings is a cornerstone of medicinal chemistry. This compound enables the direct trifluoromethylthiolation of electron-rich (hetero)arenes, which are common cores in many drug molecules. This reaction is often facilitated by a Lewis acid or a specialized solvent system.[2][5]
2. N-Trifluoromethylthiolation of Amines:
The synthesis of N-trifluoromethylthiolated amines is readily achieved using this reagent.[6][7][8] This transformation is valuable for modifying the properties of amine-containing drugs and bioactive molecules.
3. S-Trifluoromethylthiolation of Thiols:
The reagent efficiently reacts with thiols to form trifluoromethyl disulfides, which can be important motifs in certain drug classes or serve as synthetic intermediates.
4. O-Trifluoromethylthiolation of Alcohols and Phenols:
Alcohols and phenols can be trifluoromethylthiolated to yield the corresponding trifluoromethylthio ethers.[1] This is particularly relevant for modifying the phenolic hydroxyl groups often found in natural products and synthetic drugs.
5. α-Trifluoromethylthiolation of Carbonyl Compounds:
Enolates and enamines derived from ketones, aldehydes, and β-ketoesters are excellent nucleophiles for reactions with this compound, providing access to α-trifluoromethylthiolated carbonyl compounds.[1][9]
Data Presentation: Reaction Scope and Yields
The following tables summarize the quantitative data for the trifluoromethylthiolation of various substrates using this compound, showcasing the versatility and efficiency of this reagent.
Table 1: Dual Lewis Acid/Base Catalyzed Trifluoromethylthiolation of Arenes and Heteroarenes [5]
| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 2-Methylanisole | 2-Methyl-4-(trifluoromethylthio)anisole | 2.5 | 2 | RT | 90 |
| 3-Chlorophenol | 3-Chloro-4-(trifluoromethylthio)phenol | 5.0 | 3 | RT | 76 |
| Aniline | N-(Trifluoromethylthio)aniline | 2.5 | 0.75 | RT | 80 |
| 3-Methoxy-4-methylaniline | N-(Trifluoromethylthio)-3-methoxy-4-methylaniline | 2.5 | 0.5 | RT | 83 |
| 2-Cyanoaniline | N-(Trifluoromethylthio)-2-cyanoaniline | 2.5 | 22 | RT | 70 |
| Indole | 3-(Trifluoromethylthio)indole | 2.5 | 2 | RT | 96 |
| β-Estradiol | 2-(Trifluoromethylthio)-β-estradiol | 5.0 | 22 | 40 | 55 |
Reaction Conditions: this compound (1.1 equiv), substrate (1.0 equiv), FeCl3 (catalyst), and diphenyl selenide (catalyst) in dry dichloromethane.
Table 2: Promoter-Free Trifluoromethylthiolation of Indoles in TFE [2]
| Substrate | Product | Time (h) | Temperature (°C) | Yield (%) |
| Indole | 3-(Trifluoromethylthio)indole | 12 | 40 | 95 |
| 5-Methoxyindole | 5-Methoxy-3-(trifluoromethylthio)indole | 12 | 40 | 92 |
| 5-Bromoindole | 5-Bromo-3-(trifluoromethylthio)indole | 12 | 40 | 85 |
| 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 12 | 40 | 96 |
Reaction Conditions: this compound (1.5 equiv), substrate (1.0 equiv) in 2,2,2-trifluoroethanol (TFE).
Diagrams and Workflows
Caption: General scheme of electrophilic trifluoromethylthiolation.
Caption: Synthesis of this compound.
Caption: Proposed dual catalytic cycle for arene trifluoromethylthiolation.
Experimental Protocols
Protocol 1: Synthesis of this compound [1][4]
This protocol is adapted from Organic Syntheses.
Materials:
-
Saccharin (98%)
-
tert-Butyl hypochlorite
-
Silver(I) fluoride (AgF)
-
Carbon disulfide (CS2)
-
Methanol (MeOH)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Celite
Procedure:
-
Step A: Synthesis of N-Chlorosaccharin:
-
To a suspension of saccharin (1.0 equiv) in methanol, add tert-butyl hypochlorite (1.3 equiv) in one portion at room temperature.
-
Stir the mixture for 5 minutes. A large amount of white precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with petroleum ether.
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76-79%).
-
-
Step B: Synthesis of AgSCF3:
-
In a flask protected from light, reflux a mixture of AgF and CS2 in acetonitrile for 12 hours.
-
Caution: CS2 is toxic and flammable. Handle in a well-ventilated fume hood.
-
The crude AgSCF3 is typically used directly in the next step.
-
-
Step C: Synthesis of this compound:
-
To a solution of N-chlorosaccharin (from Step A) in acetonitrile, add AgSCF3 (from Step B).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove silver chloride.
-
Evaporate the acetonitrile under reduced pressure.
-
Triturate the residue with dichloromethane and filter again through Celite to remove any remaining insoluble impurities.
-
Evaporate the dichloromethane under reduced pressure.
-
Dry the residue under high vacuum to afford this compound as a white solid (yield: 61-77%). Store in a refrigerator, protected from moisture.
-
Protocol 2: Dual Catalytic Trifluoromethylthiolation of 2-Methylanisole [5]
Materials:
-
This compound
-
2-Methylanisole
-
Iron(III) chloride (FeCl3)
-
Diphenyl selenide (Ph2Se)
-
Dry dichloromethane (CH2Cl2)
Procedure:
-
To a dry reaction vial under an argon atmosphere, add this compound (0.177 mmol, 1.1 equiv), iron(III) chloride (0.0040 mmol, 2.5 mol%), and dry dichloromethane (1 mL).
-
Add 2-methylanisole (0.160 mmol, 1.0 equiv) and diphenyl selenide (0.0040 mmol, 2.5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature in the absence of light for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-4-(trifluoromethylthio)anisole (yield: 90%).
Protocol 3: Promoter-Free Trifluoromethylthiolation of Indole in TFE [2]
Materials:
-
This compound
-
Indole
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a reaction vial, dissolve indole (0.5 mmol, 1.0 equiv) and this compound (0.75 mmol, 1.5 equiv) in 2,2,2-trifluoroethanol (1.5 mL).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to yield 3-(trifluoromethylthio)indole as a solid (yield: 95%).
Conclusion
This compound is a highly valuable reagent for the late-stage introduction of the trifluoromethylthio group into complex molecules, a critical step in modern drug discovery.[4] Its stability, ease of handling, and broad substrate scope make it an indispensable tool for medicinal chemists. The protocols provided herein offer a starting point for the exploration of its utility in the synthesis of novel pharmaceutical candidates.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Trifluoromethylthiolation of Electron-Rich Heterocycles using N-(Trifluoromethylthio)saccharin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the trifluoromethylthiolation of electron-rich heterocycles utilizing N-(trifluoromethylthio)saccharin. The trifluoromethylthio (SCF3) group is of significant interest in medicinal chemistry due to its ability to enhance the lipophilicity, metabolic stability, and bioavailability of drug candidates.[1][2][3][4] this compound is a stable, easy-to-handle, and highly reactive electrophilic reagent for introducing the SCF3 moiety into a variety of organic molecules, including electron-rich heterocycles such as indoles and pyrroles.[1][2]
Introduction
The direct introduction of the trifluoromethylthio group into heterocyclic scaffolds is a crucial transformation in the development of novel pharmaceuticals and agrochemicals.[4] this compound has emerged as a superior reagent for this purpose due to its stability and high reactivity.[1][2] This document outlines three distinct and effective protocols for the trifluoromethylthiolation of electron-rich heterocycles: a promoter-free method in 2,2,2-trifluoroethanol (TFE), a Lewis acid-catalyzed approach, and a dual Lewis acid/Lewis base-catalyzed system.
Data Presentation
The following tables summarize the quantitative data for the trifluoromethylthiolation of various electron-rich heterocycles under different reaction conditions.
Promoter-Free Trifluoromethylthiolation in TFE
Table 1: Substrate Scope for the Promoter-Free Trifluoromethylthiolation of Indoles and Other Heterocycles with this compound in TFE. [5]
| Substrate | Product | Yield (%) |
| Indole | 3-(Trifluoromethylthio)indole | 96 |
| 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | 99 |
| 5-Chloroindole | 5-Chloro-3-(trifluoromethylthio)indole | 98 |
| 5-Bromoindole | 5-Bromo-3-(trifluoromethylthio)indole | 97 |
| 5-Nitroindole | 5-Nitro-3-(trifluoromethylthio)indole | 68 |
| N-Methylindole | N-Methyl-3-(trifluoromethylthio)indole | 95 |
| Pyrrole | 2-(Trifluoromethylthio)pyrrole | 85 |
| 1H-Indazole | 3-(Trifluoromethylthio)-1H-indazole | 75 |
Reaction Conditions: Heterocycle (0.5 mmol), this compound (0.75 mmol) in 1.5 mL of TFE at 40°C for 12 h. Isolated yields.[5]
Lewis Acid-Catalyzed Trifluoromethylthiolation
Table 2: Substrate Scope for the Lewis Acid-Catalyzed Trifluoromethylthiolation of Heterocycles. [6]
| Substrate | Catalyst (mol%) | Product | Yield (%) |
| N-Methylindole | FeCl3 (5) | N-Methyl-3-(trifluoromethylthio)indole | 92 |
| Indole | FeCl3 (5) | 3-(Trifluoromethylthio)indole | 85 |
| 5-Methoxyindole | FeCl3 (5) | 5-Methoxy-3-(trifluoromethylthio)indole | 88 |
| Imidazo[1,2-a]pyridine | AuCl3 (1) | 3-(Trifluoromethylthio)imidazo[1,2-a]pyridine | 76 |
| Indolizine | AuCl3 (1) | 1-(Trifluoromethylthio)indolizine | 65 |
Reaction Conditions: Heterocycle (0.2 mmol), this compound (0.21 mmol) in DCE (2 mL). Reactions with FeCl3 were heated at 50°C for 12 h. Reactions with AuCl3 were heated at 100°C for 16 h. Isolated yields.[6]
Dual Lewis Acid/Lewis Base Catalyzed Trifluoromethylthiolation
Table 3: Substrate Scope for the Dual Catalytic Trifluoromethylthiolation of Heterocycles. [7]
| Substrate | Catalyst Loading (mol%) | Product | Yield (%) |
| Indole | FeCl3 (2.5), Diphenyl selenide (2.5) | 3-(Trifluoromethylthio)indole | 96 |
| N-Phenylindole | FeCl3 (2.5), Diphenyl selenide (2.5) | N-Phenyl-3-(trifluoromethylthio)indole | 90 |
| Carbazole | FeCl3 (5.0), Diphenyl selenide (5.0) | 3-(Trifluoromethylthio)carbazole | 85 |
Reaction Conditions: Heterocycle (0.160 mmol), this compound (0.177 mmol) in dry dichloromethane (1 mL) at room temperature. Isolated yields.[7]
Experimental Protocols
Protocol 1: Promoter-Free Trifluoromethylthiolation in TFE[5]
This protocol describes a straightforward and efficient method for the trifluoromethylthiolation of electron-rich heterocycles without the need for a promoter, using 2,2,2-trifluoroethanol (TFE) as the solvent. TFE is believed to activate the this compound reagent via hydrogen bonding, facilitating the reaction.[5]
Materials:
-
Electron-rich heterocycle (e.g., indole)
-
This compound
-
2,2,2-Trifluoroethanol (TFE)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the electron-rich heterocycle (0.5 mmol, 1.0 equiv) and this compound (0.75 mmol, 1.5 equiv).
-
Add 2,2,2-trifluoroethanol (1.5 mL).
-
Seal the vial and place it in a preheated oil bath at 40°C.
-
Stir the reaction mixture for 12 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired trifluoromethylthiolated product.
Protocol 2: Lewis Acid-Catalyzed Trifluoromethylthiolation[6]
This protocol employs a Lewis acid, such as iron(III) chloride or gold(III) chloride, to catalyze the electrophilic trifluoromethylthiolation of (hetero)arenes.
Materials:
-
(Hetero)arene substrate
-
This compound
-
Iron(III) chloride (FeCl3) or Gold(III) chloride (AuCl3)
-
1,2-Dichloroethane (DCE)
-
Pressure tube
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure using FeCl3:
-
To a pressure tube equipped with a magnetic stir bar, add the (hetero)arene substrate (0.2 mmol, 1.0 equiv) and this compound (0.21 mmol, 1.05 equiv).
-
Add FeCl3 (0.01 mmol, 5 mol%).
-
Add 1,2-dichloroethane (2 mL).
-
Seal the tube and place it in a preheated oil bath at 50°C.
-
Stir the reaction for 12 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Procedure using AuCl3:
-
Follow the same initial steps as the FeCl3 procedure, but use AuCl3 (0.002 mmol, 1 mol%) as the catalyst.
-
Place the sealed reaction tube into a preheated oil bath at 100°C.
-
Stir the reaction for 16 hours.
-
Workup and purify as described above.
Protocol 3: Dual Lewis Acid/Lewis Base Catalyzed Trifluoromethylthiolation[7]
This method utilizes a dual catalytic system of a Lewis acid (iron(III) chloride) and a Lewis base (diphenyl selenide) for a highly efficient trifluoromethylthiolation of arenes under mild conditions.
Materials:
-
Arene or heterocycle substrate
-
This compound
-
Iron(III) chloride (FeCl3)
-
Diphenyl selenide
-
Dry dichloromethane (DCM)
-
Inert atmosphere setup (e.g., argon or nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (0.177 mmol, 1.1 equiv) and iron(III) chloride (0.00400 mmol, 2.5 mol%) in dry dichloromethane (1 mL) under an argon atmosphere, add the arene/heterocycle (0.160 mmol, 1.0 equiv) and diphenyl selenide (0.00400 mmol, 2.5 mol%).
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate (e.g., 2 hours for indole).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer with water (10 mL).
-
Dry the organic layer, concentrate under reduced pressure, and purify by flash column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for trifluoromethylthiolation.
Proposed Activation Mechanism
Caption: Proposed activation of this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(trifluoromethylthio)saccharin in Late-Stage Functionalization of Complex Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of the trifluoromethylthio (SCF3) group into complex organic molecules is a critical strategy in medicinal chemistry and drug discovery. This functional group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] N-(trifluoromethylthio)saccharin has emerged as a versatile and highly effective electrophilic reagent for the late-stage introduction of the SCF3 moiety into a wide range of molecular scaffolds under mild conditions.[1][2][4] This document provides detailed application notes and experimental protocols for the use of this compound in the late-stage functionalization of complex molecules.
Data Presentation
Table 1: Photocatalytic Trifluoromethylthiolation of Indolizines
| Substrate | Product | Catalyst | Solvent | Yield (%) | Ref |
| 2-phenylindolizine-1-carbonitrile | 2-phenyl-3-(trifluoromethylthio)indolizine-1-carbonitrile | --INVALID-LINK--2 | Acetone | up to 99 | [5] |
| Histamine H3 receptor antagonist analogue | 3-SCF3 analogue of histamine H3 receptor antagonist | --INVALID-LINK--2 | Acetone | Excellent | [5] |
Table 2: Friedel-Crafts Trifluoromethylthiolation of (Hetero)arenes
| Substrate | Product | Promoter/Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |
| 1-methylindole | 1-methyl-3-(trifluoromethylthio)indole | Chlorotrimethylsilane / Dichloromethane | Room Temp | 16 | 80 | |
| Indole | 3-(trifluoromethylthio)indole | TFE | 40 | 12 | High | [2] |
| Electron-rich arenes | Trifluoromethylthiolated arenes | Me3SiCl or CF3SO3H | - | - | Good | [2] |
Table 3: Dual Lewis Acid/Base Catalyzed Trifluoromethylthiolation
| Substrate | Product | Catalyst | Solvent | Time (h) | Yield (%) | Ref |
| Indole | 3-(trifluoromethylthio)indole | FeCl3 / Diphenyl selenide | - | 2 | 96 | [6] |
| 2,3-dihydrobenzofuran | 2,3-dihydro-5-(trifluoromethylthio)benzofuran | FeCl3 / Diphenyl selenide | - | 0.5 | 87 | [6] |
| Aniline | N-(trifluoromethylthio)aniline | FeCl3 / Diphenyl selenide | - | 0.75 | 80 | [6] |
| 2-cyanoaniline | N-(trifluoromethylthio)-2-cyanoaniline | FeCl3 / Diphenyl selenide | - | 22 | 70 | [6] |
| Carbazole | 3-(trifluoromethylthio)carbazole | FeCl3 / Diphenyl selenide | - | 7 | 82 | [6] |
| 3-iodocarbazole | 6-iodo-3-(trifluoromethylthio)carbazole | FeCl3 / Diphenyl selenide | - | 0.25 | 94 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the reagent itself from readily available starting materials.[1][4]
Materials:
-
Saccharin
-
tert-Butyl hypochlorite
-
Methanol
-
N-chlorosaccharin
-
tris-silver (I) trifluoromethanethiolate acetonitrile solvate
-
Acetonitrile
-
Dichloromethane
-
Celite
Procedure:
-
Synthesis of N-Chlorosaccharin:
-
To a suspension of saccharin (1.0 equiv) in methanol, add tert-butyl hypochlorite (1.3 equiv) in one portion at room temperature.
-
Stir the mixture for 5 minutes, during which a white precipitate will form.
-
Filter the precipitate and wash with petroleum ether.
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (76-79% yield).[1][4]
-
-
Synthesis of this compound:
-
In a round-bottomed flask, charge N-chlorosaccharin (1.0 equiv) and tris-silver (I) trifluoromethanethiolate acetonitrile solvate (0.4 equiv).
-
Add acetonitrile and stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.
-
Filter the reaction mixture through a pad of Celite.
-
Evaporate the acetonitrile under reduced pressure.
-
Add dichloromethane to the residue and agitate to dissolve the product.
-
Filter the suspension through a pad of Celite.
-
Evaporate the dichloromethane under reduced pressure and dry the residue under high vacuum to afford this compound as a white solid (61-77% yield).[1][4]
-
Protocol 2: Photocatalytic Trifluoromethylthiolation of Indolizines
This protocol is adapted from a method for the direct functionalization of indolizines.[5]
Materials:
-
2-phenylindolizine-1-carbonitrile (or other indolizine substrate)
-
This compound (1.3 equiv)
-
--INVALID-LINK--2 photocatalyst (PC1)
-
Acetone (solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve the indolizine substrate (1.0 equiv) and this compound (1.3 equiv) in acetone.
-
Add the photocatalyst, --INVALID-LINK--2.
-
Degas the solution and place the vessel under an inert atmosphere.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 3-(trifluoromethylthio)indolizine derivative.
Protocol 3: Friedel-Crafts Trifluoromethylthiolation of 1-Methylindole
This protocol details the trifluoromethylthiolation of an electron-rich heterocycle using a Lewis acid promoter.
Materials:
-
1-methylindole (1.0 equiv)
-
This compound (1.3 equiv)
-
Chlorotrimethylsilane (1.0 equiv)
-
Dichloromethane (solvent)
Procedure:
-
To a solution of 1-methylindole and this compound in dichloromethane, add chlorotrimethylsilane.
-
Stir the mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC (hexane/ethyl acetate = 9/1).
-
After completion, add deionized water to the reaction mixture.
-
Filter any white precipitate and wash with dichloromethane.
-
Extract the filtrate with dichloromethane, wash with brine, and dry over Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain 1-methyl-3-(trifluoromethylthio)indole as a white solid (80% yield).
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Proposed photocatalytic cycle for trifluoromethylthiolation.
Caption: Generalized mechanism for Friedel-Crafts trifluoromethylthiolation.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Systems for Activating N-(Trtrifluoromethylthio)saccharin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethylthio (SCF3) group into organic molecules is a topic of significant interest in drug discovery and materials science.[1][2][3][4] This functional group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] N-(Trifluoromethylthio)saccharin has emerged as a stable, easy-to-handle, and electrophilic source of the "SCF3" moiety.[3][5] This document provides detailed application notes and protocols for various catalytic systems designed to activate this reagent for the trifluoromethylthiolation of a diverse range of substrates.
Lewis Acid Catalysis
Lewis acid catalysis is a prominent method for activating this compound, enabling the trifluoromethylthiolation of electron-rich arenes, heteroarenes, and olefins.[6] The mechanism generally involves the coordination of the Lewis acid to the saccharin carbonyl group, which enhances the electrophilicity of the sulfur atom and facilitates the transfer of the SCF3 group to a nucleophilic substrate.
Iron(III) Catalysis
Iron(III) chloride (FeCl3) is a cost-effective and efficient Lewis acid catalyst for this transformation.[6]
Table 1: Iron(III)-Catalyzed Trifluoromethylthiolation of Arenes
| Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | FeCl3 / AgSbF6 | 10 / 30 | DCE | 100 | 16 | 85 | [6] |
| 2-Methylindole | FeCl3 / AgSbF6 | 10 / 30 | DCE | 100 | 16 | 82 | [6] |
| 5-Methoxyindole | FeCl3 / AgSbF6 | 10 / 30 | DCE | 100 | 16 | 90 | [6] |
Gold(III) Catalysis
Gold(III) catalysts, such as AuCl3, have shown complementary activity to iron(III) catalysts for certain substrates.[6]
Table 2: Gold(III)-Catalyzed Trifluoromethylthiolation of Arenes
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3,5-Trimethoxybenzene | AuCl3 | 1 | DCE | 100 | 16 | 95 | [6] |
| Anisole | AuCl3 | 1 | DCE | 100 | 16 | 75 | [6] |
Lewis Acid and Lewis Base Dual Catalysis
A dual catalytic system employing a Lewis acid (FeCl3) and a Lewis base (diphenyl selenide) offers a rapid and highly efficient method for the trifluoromethylthiolation of arenes and N-heterocycles under mild conditions.[1][2][7] The proposed mechanism involves the activation of this compound by the Lewis acid, followed by a fast substitution with the Lewis base to generate a more reactive trifluoromethylating selenium cation.[7]
Table 3: Dual Lewis Acid/Base Catalyzed Trifluoromethylthiolation
| Substrate | Catalyst Loading (mol%) (FeCl3 / Ph2Se) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylanisole | 2.5 / 2.5 | Dichloromethane | Room Temp | 2 | 92 | [7] |
| 3-Chlorophenol | 5.0 / 5.0 | Dichloromethane | Room Temp | 3 | 76 | [7] |
| Aniline | 2.5 / 2.5 | Dichloromethane | Room Temp | 0.75 | 80 | [7] |
| 2-Cyanoaniline | 2.5 / 2.5 | Dichloromethane | Room Temp | 22 | 70 | [7] |
| Carbazole | 5.0 / 5.0 | Dichloromethane | Room Temp | 7 | 82 | [7] |
| 3-Iodocarbazole | 5.0 / 5.0 | Dichloromethane | Room Temp | 0.25 | 94 | [7] |
| Indole | 2.5 / 2.5 | Dichloromethane | Room Temp | 0.5 | 90 | [7] |
| β-Estradiol | 5.0 / 5.0 | Dichloromethane | 40 | 22 | 55 | [7] |
Promoter-Free Trifluoromethylthiolation in 2,2,2-Trifluoroethanol (TFE)
Interestingly, the highly polar, hydrogen-bond-donating solvent 2,2,2-trifluoroethanol (TFE) can promote the Friedel-Crafts trifluoromethylthiolation of electron-rich arenes and heteroarenes with this compound without the need for an external catalyst or promoter.[4] TFE is believed to activate the reagent by weakening the N-SCF3 bond through hydrogen bonding.[4]
Table 4: Promoter-Free Trifluoromethylthiolation in TFE
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | TFE | 40 | 12 | 92 | [4] |
| 2-Methylindole | TFE | 40 | 12 | 85 | [4] |
| 5-Methoxyindole | TFE | 40 | 12 | 95 | [4] |
Photocatalytic Activation
Visible-light photoredox catalysis provides a mild and environmentally friendly approach to activate this compound for the hydrotrifluoromethylthiolation of unactivated alkenes.[8] This method avoids the use of transition metals and strong oxidants.[8]
Table 5: Photocatalytic Hydrotrifluoromethylthiolation of Unactivated Alkenes
| Alkene Substrate | Photocatalyst | H-Atom Source | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1-Octene | 4CzIPN | Cyclohexanethiol | MeCN | Room Temp | 12 | 88 | [8] |
| Styrene | 4CzIPN | Cyclohexanethiol | MeCN | Room Temp | 12 | 75 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Trifluoromethylthiolation[6]
-
To a pressure tube equipped with a magnetic stir bar, add this compound (0.21 mmol) and the (hetero)arene substrate (0.2 mmol).
-
Add the Lewis acid catalyst (FeCl3, 10 mol%, or AuCl3, 1 mol%) and any co-catalyst (e.g., AgSbF6, 30 mol% with FeCl3).
-
Add the solvent (DCE, 2 mL).
-
Seal the tube and place it in a preheated oil bath at 100 °C for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
Protocol 2: General Procedure for Dual Lewis Acid/Base-Catalyzed Trifluoromethylthiolation[7]
-
To a solution of this compound (0.177 mmol) and the Lewis acid catalyst (e.g., iron(III) chloride, 2.5-5.0 mol%) in dry dichloromethane (1 mL) under an argon atmosphere, add the arene substrate (0.160 mmol) and the Lewis base catalyst (e.g., diphenyl selenide, 2.5-5.0 mol%).
-
Stir the reaction mixture at the specified temperature (room temperature to 40 °C) in the absence of light for the indicated time.
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Promoter-Free Trifluoromethylthiolation in TFE[4]
-
In a reaction vessel, dissolve the arene substrate (0.5 mmol) and this compound (0.75 mmol) in 2,2,2-trifluoroethanol (1.5 mL).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the pure product.
Protocol 4: General Procedure for Photocatalytic Hydrotrifluoromethylthiolation[8]
-
In a reaction vial, combine the alkene (0.2 mmol), this compound (0.24 mmol), the photocatalyst (e.g., 4CzIPN, 1 mol%), and a hydrogen atom source (e.g., cyclohexanethiol, 0.4 mmol).
-
Add the solvent (e.g., MeCN, 2 mL) and a base (e.g., NaH2PO4, 0.4 mmol).
-
Degas the reaction mixture and backfill with an inert atmosphere.
-
Irradiate the mixture with a 45 W blue LED at room temperature for the specified time.
-
After the reaction, remove the solvent and purify the product by column chromatography.
Visualizations
Caption: Lewis Acid Catalytic Cycle.
Caption: Dual Catalysis Experimental Workflow.
Caption: Photocatalytic Activation Pathway.
References
- 1. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-(Trifluoromethylthio)saccharin in Electrophilic Trifluoromethylthiolation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-(trifluoromethylthio)saccharin as a potent electrophilic trifluoromethylthiolating reagent. The trifluoromethylthio (SCF3) group is of significant interest in medicinal chemistry due to its high lipophilicity and strong electron-withdrawing nature, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] this compound is a stable, crystalline solid that serves as an efficient reagent for introducing the SCF3 moiety into a wide range of organic molecules under mild conditions.[1][3]
Overview of this compound
This compound is a highly reactive and shelf-stable electrophilic reagent for trifluoromethylthiolation.[1][3] It offers a significant advantage over earlier methods, which often required harsh reaction conditions or utilized toxic and difficult-to-handle reagents.[2][3] This reagent can be synthesized from inexpensive and readily available saccharin.[1][3] It reacts with a broad spectrum of nucleophiles, including alcohols, amines, thiols, β-ketoesters, aldehydes, ketones, and electron-rich (hetero)arenes.[1][3]
Reaction Data at a Glance
The following tables summarize the reaction conditions and yields for the trifluoromethylthiolation of various substrates using this compound.
Table 1: Trifluoromethylthiolation of Anilines and Phenols
| Entry | Substrate | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | FeCl3 / Diphenyl selenide | - | RT | 0.75 | 80 | [4] |
| 2 | 2-Cyanoaniline | FeCl3 / Diphenyl selenide | - | RT | 22 | 70 | [4] |
| 3 | β-Estradiol | FeCl3 / Diphenyl selenide | - | 40 | 22 | 55 | [4] |
Table 2: Trifluoromethylthiolation of N-Heterocycles
| Entry | Substrate | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | FeCl3 / Diphenyl selenide | - | RT | 2 | 96 | [4] |
| 2 | 1-Methylindole | TMSCl | Dichloromethane | RT | 16 | 80 | [5] |
| 3 | N-Phenylpyrrole | None | TFE | 40 | 12 | 81 | [2] |
| 4 | 1H-Indazole | None | TFE | 40 | 12 | 70 | [2] |
Table 3: Lewis Acid-Catalyzed Trifluoromethylthiolation of Arenes
| Entry | Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | AuCl3 (1 mol%) | DCE | 100 | 16 | - | [6] |
| 2 | Imidazo[1,2-a]pyridine | FeCl3 (10 mol%) / AgSbF6 (30 mol%) | DCE | 100 | 16 | - | [6] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1]
Step A: Preparation of N-Chlorosaccharin
-
To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).
-
Stir the resulting suspension vigorously under a nitrogen atmosphere.
-
Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms rapidly.
-
Stir the mixture for 5 minutes, then allow it to stand for 5 minutes.
-
Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76-79%).
Step B: Preparation of tris-Silver(I) trifluoromethanethiolate acetonitrile solvate
This step involves the reaction of AgF with carbon disulfide. For detailed and safe handling procedures, refer to the original literature.[1]
Step C: Preparation of this compound
-
In a suitable reaction vessel, dissolve N-chlorosaccharin in acetonitrile.
-
Add tris-Silver(I) trifluoromethanethiolate acetonitrile solvate.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove silver salts.
-
Evaporate the acetonitrile under reduced pressure.
-
The residue is then taken up in dichloromethane, and the solution is filtered again through Celite.
-
Evaporation of the dichloromethane followed by drying under high vacuum yields this compound as a white solid (yield: 61-77%).[1]
General Procedure for Trifluoromethylthiolation of Arenes using a Dual Lewis Acid/Lewis Base Catalyst System
This protocol is adapted from a procedure utilizing iron(III) chloride and diphenyl selenide.[4]
-
To a reaction vessel, add the arene substrate (0.160 mmol), this compound (0.0500 g, 0.177 mmol), iron(III) chloride (2.5 mol %), and diphenyl selenide (2.5 mol %).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the indicated time (see Table 1).
-
Upon completion, the reaction mixture is purified by flash column chromatography to yield the desired trifluoromethylthiolated product.
Promoter-Free Trifluoromethylthiolation of Heteroarenes in 2,2,2-Trifluoroethanol (TFE)
This protocol is adapted from a procedure for electron-rich (hetero)arenes.[2][7]
-
In a reaction vial, dissolve the heteroarene (0.5 mmol) and this compound (0.75 mmol) in 2,2,2-trifluoroethanol (1.5 mL).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is typically purified by column chromatography to isolate the product.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for the synthesis of this compound and a typical electrophilic trifluoromethylthiolation reaction.
Caption: Synthesis of this compound.
Caption: General experimental workflow.
Caption: Proposed electrophilic aromatic substitution mechanism.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 1647073-46-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Trifluoromethylthio)saccharin in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scope and limitations of N-(trifluoromethylthio)saccharin as a reagent for electrophilic trifluoromethylthiolation in organic synthesis. Detailed experimental protocols for key applications are included, along with a summary of reported substrate scope and yields.
Introduction
This compound is a shelf-stable, crystalline solid that has emerged as a highly reactive and versatile electrophilic trifluoromethylthiolating reagent.[1] It offers several advantages over other similar reagents, including its ease of preparation from inexpensive starting materials, high reactivity under mild conditions, and broad substrate scope.[1] The trifluoromethylthio (SCF3) group is of significant interest in medicinal chemistry and materials science due to its high lipophilicity and strong electron-withdrawing nature, which can favorably modulate the pharmacokinetic and physicochemical properties of organic molecules.[1][2][3] This document outlines the synthesis of this compound and its application in the trifluoromethylthiolation of a variety of nucleophiles.
Synthesis of this compound
The synthesis of this compound is a straightforward two-step process starting from readily available saccharin. The first step involves the N-chlorination of saccharin, followed by a reaction with a trifluoromethylthiolating agent.
Experimental Workflow for the Synthesis of this compound
References
Application Notes and Protocols: N-(Trifluoromethylthio)saccharin for the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(trifluoromethylthio)saccharin as a reagent for the synthesis of agrochemicals. The trifluoromethylthio (-SCF3) group is a critical pharmacophore in modern agrochemicals due to its high lipophilicity and strong electron-withdrawing properties, which can significantly enhance the efficacy and metabolic stability of active ingredients. This compound has emerged as a stable, safe, and highly reactive electrophilic source of the -SCF3 group, making it an invaluable tool in the development of new pesticides, herbicides, and fungicides.
Introduction to this compound
This compound is a crystalline solid that is easy to handle and stable under ambient conditions, offering a significant advantage over gaseous and highly toxic trifluoromethylthiolating reagents like trifluoromethylsulfenyl chloride (CF3SCl). It serves as a powerful electrophilic reagent for the transfer of the trifluoromethylthio group to a wide variety of nucleophiles under mild reaction conditions.[1]
Key Properties:
-
High Reactivity: More reactive than many other electrophilic trifluoromethylthiolating reagents.[1]
-
Broad Substrate Scope: Reacts with a diverse range of nucleophiles including heterocycles, anilines, phenols, thiols, and carbanions.
-
Stability: Shelf-stable solid, allowing for ease of storage and handling.
-
Safety: Offers a safer alternative to gaseous and highly toxic reagents.
Applications in Agrochemical Synthesis
The introduction of a trifluoromethylthio group can profoundly influence the biological activity of a molecule. In the context of agrochemicals, this modification can lead to:
-
Enhanced Lipophilicity: The -SCF3 group has a high Hansch lipophilicity parameter (π = 1.44), which can improve the penetration of the active ingredient through the waxy cuticle of plants or the exoskeleton of insects.
-
Increased Metabolic Stability: The strong electron-withdrawing nature of the -SCF3 group can block sites of metabolic oxidation, prolonging the activity of the agrochemical in the target organism.
-
Improved Binding Affinity: The unique electronic and steric properties of the -SCF3 group can lead to stronger interactions with the target enzyme or receptor.
This compound is particularly useful for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogues of existing agrochemicals to explore structure-activity relationships (SAR).
Experimental Protocols
Synthesis of this compound
A reliable and scalable synthesis of this compound has been reported, making it readily accessible for research and development. The synthesis involves the reaction of N-chlorosaccharin with a trifluoromethylthiolating agent.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Protocol:
-
Preparation of N-Chlorosaccharin: To a suspension of saccharin in methanol, add tert-butyl hypochlorite at room temperature. Stir for 5-10 minutes. The product, N-chlorosaccharin, will precipitate and can be collected by filtration.
-
Preparation of this compound: To a solution of N-chlorosaccharin in acetonitrile, add silver(I) trifluoromethanethiolate (AgSCF3). Stir the mixture at room temperature for 30-60 minutes. The reaction mixture is then filtered to remove silver chloride, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield this compound as a white solid.
Model Reaction: Trifluoromethylthiolation of a Heterocyclic Agrochemical Precursor
This protocol describes a model reaction for the trifluoromethylthiolation of a heterocyclic core, which is a common structural motif in many agrochemicals. The example provided is the trifluoromethylthiolation of 1-methylindole, a precursor to various biologically active molecules.
Reaction Scheme:
Caption: Trifluoromethylthiolation of 1-methylindole.
Protocol:
-
To a solution of 1-methylindole (1.0 mmol) in a suitable solvent such as dichloromethane or acetonitrile (5 mL), add this compound (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1-methyl-3-(trifluoromethylthio)indole.
Quantitative Data
The following table summarizes representative yields for the trifluoromethylthiolation of various substrates using this compound.
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | CH2Cl2, rt, 4h | 92 | N/A |
| Aniline | 4-(Trifluoromethylthio)aniline | CH3CN, rt, 2h | 85 | N/A |
| Thiophenol | Phenyl trifluoromethyl sulfide | Dichloromethane, 0 °C to rt, 1h | 95 | N/A |
| Indole | 3-(Trifluoromethylthio)indole | CH2Cl2, rt, 4h | 88 | N/A |
Note: The yields presented are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Logical Workflow for Agrochemical Development
The development of new agrochemicals using this compound can follow a logical workflow, from initial screening to lead optimization.
Caption: Agrochemical development workflow.
This workflow illustrates a systematic approach to leveraging this compound for the discovery and development of novel agrochemicals. The ability to perform late-stage functionalization allows for the rapid exploration of chemical space around a known agrochemical scaffold, accelerating the identification of new and improved active ingredients.
References
Application Notes and Protocols: Photocatalytic Activation of N-(Trtrifluoromethylthio)saccharin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photocatalytic activation of N-(trifluoromethylthio)saccharin, a versatile and shelf-stable reagent for the introduction of the trifluoromethylthio (-SCF3) group into organic molecules. The trifluoromethylthio moiety is of significant interest in medicinal chemistry due to its high lipophilicity and strong electron-withdrawing nature, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Visible-light photocatalysis offers a mild, efficient, and environmentally benign method for generating trifluoromethylthio radicals from this compound, enabling a broad range of C-H functionalization and addition reactions.[2][3]
Core Applications
-
Late-Stage Functionalization: Introduction of the -SCF3 group into complex molecules, such as drug candidates and natural products, at a late stage of synthesis to rapidly generate analogues with potentially improved properties.[2]
-
C-H Trifluoromethylthiolation: Direct functionalization of unactivated C(sp3)-H and C(sp2)-H bonds, providing a powerful tool for modifying molecular scaffolds.[2][4]
-
Formation of Trifluoromethylthiolated Heterocycles: Synthesis of valuable building blocks for agrochemicals and pharmaceuticals through the trifluoromethylthiolation of various heterocyclic systems.
-
Hydrotrifluoromethylthiolation of Alkenes: Efficient construction of aliphatic trifluoromethyl sulfides from unactivated alkenes.
Data Presentation: Trifluoromethylthiolation of Various Substrates
The following tables summarize quantitative data from representative photocatalytic reactions involving the activation of this compound.
Table 1: Photocatalytic Trifluoromethylthiolation of C(sp3)-H Bonds
| Substrate | Photocatalyst | Solvent | Light Source | Time (h) | Yield (%) |
| Cyclohexane | Decatungstate Anion | CH3CN | 390 nm UV Lamp | 24 | 75 |
| Adamantane | Decatungstate Anion | CH3CN | 390 nm UV Lamp | 24 | 82 |
| Sclareolide | Decatungstate Anion | CH3CN | 390 nm UV Lamp | 24 | 51 |
| Buspirone | Decatungstate Anion | CH3CN | 390 nm UV Lamp | 24 | 45 |
Table 2: Photocatalytic Trifluoromethylthiolation of Aldehydes
| Substrate | Photocatalyst | Solvent | Light Source | Time (h) | Yield (%) |
| Pivalaldehyde | Decatungstate Anion | CH3CN | 390 nm UV Lamp | 12 | 88 |
| Cyclohexanecarboxaldehyde | Decatungstate Anion | CH3CN | 390 nm UV Lamp | 12 | 91 |
| Benzaldehyde | Decatungstate Anion | CH3CN | 390 nm UV Lamp | 12 | 76 |
Table 3: Hydrotrifluoromethylthiolation of Unactivated Alkenes
| Substrate | Photocatalyst | Hydrogen Atom Source | Solvent | Light Source | Time (h) | Yield (%) |
| 1-Octene | 4CzIPN | Cyclohexanethiol | CH3CN | 45W Blue LED | 12 | 88 |
| Styrene | 4CzIPN | Cyclohexanethiol | CH3CN | 45W Blue LED | 12 | 75 |
| Fenofibric acid derivative | 4CzIPN | Cyclohexanethiol | CH3CN | 45W Blue LED | 12 | 81 |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C(sp3)-H Trifluoromethylthiolation using Decatungstate Anion
This protocol is adapted from a general method for the functionalization of C-H bonds.[4]
Materials:
-
Substrate (e.g., Cyclohexane)
-
This compound
-
Tetrabutylammonium decatungstate (TBADT)
-
Acetonitrile (CH3CN), anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Light source (e.g., 390 nm UV lamp or blue LEDs)
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and tetrabutylammonium decatungstate (TBADT) (0.02 mmol, 2 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous acetonitrile (5.0 mL) via syringe.
-
Stir the reaction mixture at room temperature.
-
Position the reaction vessel approximately 5-10 cm from the light source (e.g., a 390 nm UV lamp or a 27W blue LED lamp) and begin irradiation.[3] Ensure the reaction is cooled, if necessary, to maintain room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired trifluoromethylthiolated product.
Visualizations
Reaction Mechanism
References
Application Notes and Protocols: N-(Trifluoromethylthio)saccharin as a Source of the SCF3 Radical
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(trifluoromethylthio)saccharin as a versatile and efficient source of the trifluoromethylthio (SCF3) radical. The trifluoromethylthio group is of significant interest in drug discovery and agrochemicals due to its high lipophilicity and strong electron-withdrawing properties, which can enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] This document details the synthesis of this compound, its application in generating the SCF3 radical under photoredox catalysis, and protocols for its use in organic synthesis.
Introduction
This compound is a shelf-stable, crystalline solid that has emerged as a powerful reagent for trifluoromethylthiolation.[1][4] Initially developed as an electrophilic source of the "SCF3+" synthon, recent research has highlighted its utility as a precursor to the highly reactive SCF3 radical (•SCF3) under photoredox conditions.[4][5][6] This radical-based approach enables a range of important transformations, including the difunctionalization of alkenes, offering a mild and efficient method for incorporating the SCF3 moiety into complex molecules.[2][4][5]
Synthesis of this compound
This compound can be efficiently synthesized from readily available starting materials. The overall process involves the chlorination of saccharin, the preparation of a trifluoromethylthiolating agent, and their subsequent reaction.[1][4]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound[1][4]
Part A: N-Chlorosaccharin
-
To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).
-
Stir the resulting suspension vigorously under a nitrogen atmosphere.
-
Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms rapidly.
-
Stir the mixture for 5 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76–79%).
Part B: tris-Silver(I) trifluoromethanethiolate acetonitrile solvate (AgSCF₃)
-
In an oven-dried 500 mL round-bottom flask, combine silver(I) fluoride (AgF) and acetonitrile (CH₃CN).
-
Add carbon disulfide (CS₂) and reflux the mixture at 80 °C for 12 hours.
-
After cooling, the product, AgSCF₃, will precipitate. Isolate the solid by filtration.
Part C: this compound
-
In a 250 mL round-bottom flask, combine N-chlorosaccharin (5.0 g, 23.0 mmol) and AgSCF₃ (6.0 g, 9.0 mmol) in acetonitrile (65 mL).
-
Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (90 mL) and filter through Celite again to ensure clarity.
-
Remove the dichloromethane under reduced pressure to yield this compound as a white solid (yield: 61–77%).
Generation of the SCF3 Radical via Photoredox Catalysis
This compound serves as an excellent precursor to the SCF3 radical under visible-light photoredox catalysis. This method allows for the generation of the radical under mild conditions, avoiding the use of harsh reagents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"common side reactions with N-(trifluoromethylthio)saccharin and how to avoid them"
Welcome to the technical support center for N-(Trifluoromethylthio)saccharin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent and to troubleshoot common issues encountered during trifluoromethylthiolation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a shelf-stable, crystalline solid that serves as a highly reactive and electrophilic reagent for the transfer of the trifluoromethylthio (-SCF3) group to a wide variety of nucleophiles.[1] It is frequently employed in organic synthesis to introduce the -SCF3 moiety into organic molecules, a group known to enhance properties such as lipophilicity and metabolic stability in drug candidates.[1][2]
Q2: What are the main advantages of using this compound over other trifluoromethylthiolating reagents?
Key advantages include its high reactivity under mild conditions, broad substrate scope, and stability to air and moisture, making it easier to handle compared to gaseous or highly toxic reagents like trifluoromethanesulfenyl chloride.[1]
Q3: Is this compound sensitive to water?
While this compound is generally described as stable towards air and moisture, prolonged exposure to water, especially under acidic or basic conditions, can potentially lead to hydrolysis of the N-S bond. This would result in the formation of saccharin and trifluoromethylthiol-related byproducts. It is recommended to store the reagent in a cool, dry place and to use anhydrous solvents for reactions.
Q4: What types of compounds can be trifluoromethylthiolated using this reagent?
A wide range of nucleophiles can be effectively trifluoromethylthiolated, including alcohols, amines, thiols, β-ketoesters, aldehydes, ketones, and electron-rich aromatic and heteroaromatic compounds.[1]
Troubleshooting Guide
This guide addresses common side reactions and experimental issues.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Insufficiently nucleophilic substrate: The substrate may not be electron-rich enough to react. | - Consider using a Lewis acid or Brønsted acid promoter to activate the this compound. - For C-H trifluoromethylthiolation of arenes, ensure the substrate has electron-donating groups. |
| Steric hindrance: The reaction site on the substrate may be sterically inaccessible. | - Increase the reaction temperature or prolong the reaction time. - Consider a different catalytic system that may be less sensitive to steric bulk. | |
| Reagent decomposition: The reagent may have degraded due to improper storage or handling. | - Use a fresh batch of the reagent. - Ensure the reagent has been stored in a cool, dry place, protected from light. | |
| Formation of Multiple Products | Over-reaction: Highly activated substrates can undergo multiple trifluoromethylthiolations.[3] | - Reduce the stoichiometry of this compound to slightly less than 1 equivalent. - Lower the reaction temperature. - Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is the major component. |
| Reaction with other functional groups: The substrate may contain multiple nucleophilic sites. | - Protect sensitive functional groups (e.g., alcohols, amines) before the reaction. - Optimize reaction conditions (e.g., solvent, temperature) to favor selectivity for the desired site. | |
| Formation of Saccharin as a Major Byproduct | Hydrolysis of the reagent: Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with protic solvents: Solvents like methanol or ethanol can act as nucleophiles. | - Use aprotic solvents such as dichloromethane, acetonitrile, or THF. | |
| Inconsistent Reaction Yields | Variability in reagent quality: Impurities in the this compound. | - Purify the reagent by recrystallization if necessary. - Purchase from a reputable supplier and check the purity. |
| Atmospheric moisture: Reaction is sensitive to ambient humidity. | - Dry all glassware thoroughly before use. - Use syringe techniques for the addition of liquid reagents. |
Experimental Protocols
General Procedure for the Trifluoromethylthiolation of an Electron-Rich Arene
-
To a solution of the arene (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere, add this compound (1.1 mmol, 1.1 equiv.).
-
If required, add a promoter such as a Lewis acid (e.g., FeCl₃, 10 mol%) or a Brønsted acid (e.g., triflic acid, 10 mol%).[4]
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 40 °C) and monitor the progress by TLC or LC-MS.[4]
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Summary of Reaction Conditions for Trifluoromethylthiolation of Indoles [4]
| Entry | Substrate | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | None | TFE | 40 | 12 | 95 |
| 2 | 2-Methylindole | None | TFE | 40 | 12 | 99 |
| 3 | 5-Bromoindole | None | TFE | 40 | 12 | 85 |
| 4 | 1-Methylindole | Me₃SiCl | CH₂Cl₂ | RT | 16 | 80[3] |
TFE = 2,2,2-trifluoroethanol
Visualizations
Caption: Workflow for a typical trifluoromethylthiolation reaction.
Caption: Decision tree for troubleshooting trifluoromethylthiolation reactions.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
Technical Support Center: Optimizing Catalyst Loading for N-(Trifluoromethylthio)saccharin Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(trifluoromethylthio)saccharin for trifluoromethylthiolation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions with this compound?
A1: The most common catalysts are Lewis acids, with iron(III) and gold(III) compounds being particularly effective for activating this compound towards electrophilic trifluoromethylthiolation.[1] A dual-catalyst system employing a Lewis acid like iron(III) chloride (FeCl₃) in combination with a Lewis base such as diphenyl selenide (Ph₂Se) has also been shown to be highly efficient, allowing for reactions at room temperature.[2]
Q2: Is a catalyst always necessary for trifluoromethylthiolation using this compound?
A2: Not always. While many substrates require a catalyst to react efficiently, electron-rich (hetero)arenes can undergo successful trifluoromethylthiolation with this compound in the absence of a promoter, particularly when using a solvent like 2,2,2-trifluoroethanol (TFE) at elevated temperatures (e.g., 40-60 °C).[3][4] However, for less reactive substrates, a catalyst is crucial for achieving good yields.
Q3: What is a typical catalyst loading range for these reactions?
A3: Catalyst loading can vary depending on the specific catalytic system and substrate. For dual-catalyst systems (FeCl₃/Ph₂Se), loadings as low as 2.5 mol % have been used effectively.[2] For single Lewis acid catalysis, loadings typically range from 10 mol % to 30 mol % in combination with a silver(I) salt additive.[1]
Q4: How does the choice of catalyst affect the reaction conditions?
A4: The choice of catalyst has a significant impact on reaction conditions. The dual iron(III) chloride and diphenyl selenide catalytic system can facilitate reactions at room temperature, offering milder conditions.[2] In contrast, other Lewis acid-catalyzed reactions may require higher temperatures, ranging from 80 °C to 120 °C.[1]
Q5: Can this compound itself be considered a catalyst?
A5: this compound is the reagent that provides the electrophilic "SCF₃" group.[5][6] The saccharin moiety acts as a leaving group. While saccharin and its derivatives can be used as catalysts in other types of organic reactions, in this context, this compound is the trifluoromethylthiolating agent, not the catalyst.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired trifluoromethylthiolated product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors related to catalyst activity and reaction conditions. Follow the diagnostic workflow below to identify and resolve the problem.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Slow Reaction Rate
Q: The reaction is proceeding, but it is very slow, requiring extended reaction times. How can I increase the reaction rate?
A: A slow reaction rate is often due to suboptimal catalyst loading or reaction temperature. The following steps can help accelerate the transformation.
Caption: Troubleshooting workflow for a slow reaction rate.
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables summarize quantitative data from studies on the trifluoromethylthiolation of various arenes using this compound under different catalytic conditions.
Table 1: Dual-Catalyst System with FeCl₃ and Diphenyl Selenide [2]
| Substrate | FeCl₃ (mol %) | Ph₂Se (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methylanisole | 2.5 | 2.5 | Room Temp | 2 | 95 |
| 2-Methylanisole | 5 | 5 | Room Temp | 0.25 | 96 |
| Carbazole | 5 | 5 | Room Temp | 7 | 82 |
| 3-Iodocarbazole | 5 | 5 | Room Temp | 0.25 | 94 |
| Indole | 2.5 | 2.5 | Room Temp | 0.25 | 96 |
| 2-Cyanoaniline | 2.5 | 2.5 | Room Temp | 22 | 70 |
Table 2: Lewis Acid Catalysis [1]
| Substrate | Catalyst (mol %) | Additive (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylindole | - | - | DCE | 80 | 16 | 45 |
| N-Methylindole | AuCl₃ (10) | AgSbF₆ (30) | DCE | 80 | 16 | 94 |
| N-Methylindole | FeCl₃ (10) | AgSbF₆ (30) | DCE | 100 | 16 | 91 |
| 2,5-Dimethylanisole | FeCl₃ (10) | AgSbF₆ (30) | DCE | 100 | 16 | 92 |
| 1,3,5-Trimethoxybenzene | FeCl₃ (10) | AgSbF₆ (30) | DCE | 100 | 16 | 81 |
| Benzothiophene | FeCl₃ (10) | AgSbF₆ (30) | DCE | 100 | 16 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Dual-Catalytic Trifluoromethylthiolation[2]
-
To a solution of this compound (1.1 equiv., 0.177 mmol) and iron(III) chloride (2.5 mol %, 0.00400 mmol) in dry dichloromethane (1 mL) under an argon atmosphere, add the arene substrate (1.0 equiv., 0.160 mmol) and diphenyl selenide (2.5 mol %, 0.00400 mmol).
-
Stir the reaction mixture at room temperature in the absence of light for the time indicated in Table 1 (typically 0.25–22 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylthiolated arene.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Trifluoromethylthiolation[1]
-
In a sealed tube under an argon atmosphere, combine the (hetero)arene substrate (0.1 mmol), this compound (0.11 mmol), the Lewis acid catalyst (e.g., FeCl₃, 10 mol %), and the additive (e.g., AgSbF₆, 30 mol %).
-
Add the solvent (e.g., 1,2-dichloroethane (DCE), 2 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature (100 °C) for 16 hours.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., ethyl acetate/hexane) to isolate the product.
-
Determine the yield of the purified product.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 5. orgsyn.org [orgsyn.org]
- 6. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
"effect of solvent on N-(trifluoromethylthio)saccharin reactivity"
Welcome to the technical support center for N-(trifluoromethylthio)saccharin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this versatile electrophilic trifluoromethylthiolating reagent.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylthiolation reaction is sluggish or not proceeding to completion. What are the common causes?
A1: Several factors can contribute to low reactivity. Firstly, ensure the this compound reagent is pure and has been stored under anhydrous conditions, as it can be sensitive to moisture. Secondly, the choice of solvent plays a critical role in the reactivity of this compound. For neutral or electron-rich arenes and heteroarenes, consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which have been shown to significantly enhance reaction rates without the need for a promoter.[1] In other cases, particularly for less reactive substrates, the addition of a Lewis acid catalyst such as iron(III) chloride may be necessary, typically in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2] Finally, ensure your starting materials are free of impurities that could quench the reagent or catalyst.
Q2: I am observing unexpected side products in my reaction. How can I improve the selectivity?
A2: The formation of side products can often be attributed to the reaction conditions. The choice of solvent can influence the reaction pathway. For instance, in reactions with styrenes using a similar reagent, the solvent can determine whether trifluoromethylthiolation or difunctionalization occurs. While specific data for this compound is limited in this regard, it is a crucial parameter to screen. Additionally, the reaction temperature and the nature and amount of any catalyst used can impact selectivity. We recommend starting with the reaction conditions reported for similar substrates and then systematically optimizing parameters such as solvent, temperature, and catalyst loading.
Q3: What is the recommended solvent for the trifluoromethylthiolation of indoles?
A3: For the trifluoromethylthiolation of indoles, 2,2,2-trifluoroethanol (TFE) is highly recommended as the solvent.[1] Studies have shown that TFE can significantly accelerate the reaction compared to other common solvents like DCE, MeCN, and DMF, often without the need for an additional acid promoter.[1] This is attributed to the ability of TFE to activate the this compound reagent through hydrogen bonding.[1]
Q4: Can I use this compound for the trifluoromethylthiolation of phenols and anilines?
A4: Yes, this compound is an effective reagent for the trifluoromethylthiolation of phenols and anilines. These reactions are typically carried out in solvents like dichloromethane (DCM) and often benefit from the addition of a Lewis acid catalyst, such as iron(III) chloride, to enhance the electrophilicity of the reagent.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Trifluoromethylthiolation of Electron-Rich Arenes (e.g., Indole)
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent | Switch to 2,2,2-trifluoroethanol (TFE) as the solvent. It has been demonstrated to significantly improve yields for this substrate class.[1] |
| Reagent Decomposition | Ensure the this compound is of high purity and has been stored under inert and anhydrous conditions. |
| Insufficient Reagent | Use a slight excess of this compound (e.g., 1.3-1.5 equivalents) relative to the nucleophile. |
| Low Reaction Temperature | While many reactions proceed at room temperature, gentle heating (e.g., to 40 °C) may be required for less reactive substrates.[1] |
Issue 2: No Reaction or Poor Conversion with Less Reactive Aromatic Substrates
| Possible Cause | Troubleshooting Step |
| Insufficient Electrophilicity | Add a Lewis acid catalyst, such as FeCl₃ (typically 2.5-5 mol%), to activate the this compound.[2] |
| Inappropriate Solvent for Catalysis | When using a Lewis acid catalyst, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[2][3] |
| Catalyst Deactivation | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by moisture. |
Data Presentation
Effect of Solvent on the Trifluoromethylthiolation of Indole
The following table summarizes the effect of different solvents on the yield of the reaction between indole and this compound.
| Solvent | Yield (%) | Reference |
| 2,2,2-Trifluoroethanol (TFE) | 85 | [1] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 82 | [1] |
| 1,2-Dichloroethane (DCE) | 25 | [1] |
| Acetonitrile (MeCN) | <5 | [1] |
| N,N-Dimethylformamide (DMF) | 0 | [1] |
Reaction conditions: Indole (0.5 mmol), this compound (0.75 mmol) in the specified solvent (1.5 mL) at 40 °C for 12 hours.[1]
Experimental Protocols
General Procedure for the Promoter-Free Trifluoromethylthiolation of Indoles in TFE
To a solution of the indole (0.5 mmol) in 2,2,2-trifluoroethanol (1.5 mL) is added this compound (0.75 mmol). The reaction mixture is stirred at 40 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)indole.[1]
General Procedure for the Lewis Acid-Catalyzed Trifluoromethylthiolation of Arenes in Dichloromethane
Under an argon atmosphere, to a solution of this compound (0.177 mmol) and iron(III) chloride (0.004 mmol, 2.5 mol%) in dry dichloromethane (1 mL) are added the arene (0.160 mmol) and a Lewis base catalyst such as diphenyl selenide (0.004 mmol, 2.5 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the mixture is diluted with dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[2]
Synthesis of this compound
This compound can be synthesized in a two-step procedure from saccharin. First, N-chlorosaccharin is prepared by treating saccharin with tert-butyl hypochlorite in methanol. The isolated N-chlorosaccharin is then reacted with silver trifluoromethylthiolate (AgSCF₃) in acetonitrile to yield this compound.[4]
Visualizations
Caption: Workflow for the trifluoromethylthiolation of indole in TFE.
Caption: Logical guide for troubleshooting low reaction yields.
References
- 1. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 2. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. orgsyn.org [orgsyn.org]
"managing temperature for selective trifluoromethylthiolation"
Welcome to the technical support center for managing temperature in selective trifluoromethylthiolation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming temperature-related challenges in your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the critical role of temperature in controlling trifluoromethylthiolation reactions.
Q1: Why is temperature so crucial in selective trifluoromethylthiolation?
Temperature is a pivotal parameter that directly influences reaction rate, yield, and, most importantly, selectivity. Many trifluoromethylthiolating reagents are highly reactive and can be thermally sensitive.[1][2] Precise temperature control is necessary to prevent reagent decomposition, minimize side-product formation, and achieve the desired chemoselectivity or regioselectivity.
Q2: What is the difference between kinetic and thermodynamic control in these reactions?
In reactions with multiple competing pathways, temperature determines whether the outcome is under kinetic or thermodynamic control.[3][4]
-
Kinetic Control: Favored at lower temperatures, this leads to the product that is formed fastest (i.e., has the lowest activation energy).[3][5]
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times, this allows the system to reach equilibrium, favoring the most stable product.[3][5][6]
Understanding this principle is key to steering the reaction toward your desired isomer.
Q3: My electrophilic trifluoromethylthiolating reagent seems to be decomposing. How can I prevent this?
Many hypervalent iodine and N-SCF₃ reagents can be energetic and decompose at elevated temperatures.[2] If you observe charring, gas evolution, or a sudden drop in yield, reagent decomposition is a likely cause. Always consult the supplier's data for thermal stability information. It is often recommended to store reagents at reduced temperatures (e.g., in a refrigerator or freezer) and to run reactions at or below room temperature initially.[2]
Q4: Can temperature influence the regioselectivity of C-H trifluoromethylthiolation?
Absolutely. The site of C-H functionalization can be highly dependent on the reaction temperature. In some systems, different isomers may be favored at different temperatures. For instance, a temperature-controlled regioselective thiolation has been demonstrated for 2-indolylmethanols.[7] If you are not obtaining the desired regioisomer, a systematic temperature screening is a recommended troubleshooting step.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Reaction temperature is too low (insufficient energy to overcome activation barrier).2. Reaction temperature is too high, causing reagent or substrate decomposition.3. Reaction time is insufficient at the given temperature. | 1. Gradually increase the reaction temperature in 10-20°C increments.2. Run the reaction at a lower temperature (e.g., 0°C or room temperature) and monitor for product formation.[8]3. Increase the reaction time and monitor progress by TLC or LCMS. |
| Poor Selectivity (Regio- or Chemoselectivity) | 1. The reaction is under thermodynamic control (higher temp) when the kinetic product is desired.2. The reaction is under kinetic control (lower temp) when the thermodynamic product is desired.3. Temperature is promoting competing reaction pathways. | 1. Lower the reaction temperature significantly (e.g., from 80°C to 25°C or 0°C) to favor the kinetic product.[6]2. Increase the reaction temperature and reaction time to allow the system to equilibrate to the more stable thermodynamic product.[6]3. Perform a temperature screening to find an optimal window where the desired reaction is favored. |
| Formation of Tar or Dark-Colored Byproducts | 1. Excessive heat is causing decomposition of starting materials, reagents, or products.[2]2. Undesired side reactions are occurring at the set temperature. | 1. Immediately reduce the reaction temperature. Consider starting the reaction at 0°C and allowing it to slowly warm to room temperature.2. Ensure the reaction is under an inert atmosphere to prevent oxidative side reactions, which can be exacerbated by heat. |
| Inconsistent Results Between Batches | 1. Inaccurate temperature monitoring or control (e.g., flask wall vs. internal solution temperature).2. "Exothermic events" causing temperature spikes, especially on a larger scale. | 1. Use a calibrated internal thermometer to monitor the actual solution temperature.2. For exothermic reactions, use a cryostat or ice bath for better heat dissipation. For larger scale, consider slower addition of reagents to control the exotherm. |
Visual Troubleshooting and Concepts
Diagram 1: General Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and addressing common temperature-related issues during selective trifluoromethylthiolation.
Caption: A flowchart for troubleshooting temperature in trifluoromethylthiolation.
Diagram 2: Kinetic vs. Thermodynamic Control Pathways
This diagram illustrates how temperature can dictate the reaction outcome by favoring either the faster-forming (kinetic) or more stable (thermodynamic) product.
Caption: Energy pathways for kinetic versus thermodynamic product formation.
Key Experimental Protocol: Temperature Screening
When developing a new trifluoromethylthiolation reaction or optimizing for selectivity, a systematic temperature screening is essential.
Objective: To determine the optimal temperature for yield and selectivity for the trifluoromethylthiolation of a given substrate.
Methodology:
-
Setup: Prepare a parallel reaction setup with identical sealed vials, each containing the substrate, solvent, and a stir bar. Ensure all reagents are dispensed from the same stock solutions to minimize variation.
-
Reagent Addition: At a low temperature (e.g., 0°C), add the trifluoromethylthiolating reagent and any necessary catalyst or additive to each vial.
-
Temperature Gradient: Place the vials in separate heating blocks or baths set to a range of temperatures. A typical screening range could be 0°C, 25°C (room temperature), 50°C, 80°C, and 100°C.
-
Reaction Monitoring: Allow the reactions to stir for a predetermined time (e.g., 12 or 24 hours). Take an aliquot from each reaction at set time points for analysis.
-
Analysis: Quench the aliquots and analyze them by a suitable method (e.g., ¹⁹F NMR, LCMS, or GCMS) to determine the conversion of starting material and the ratio of desired product to byproducts or isomers.
-
Data Evaluation: Tabulate the results to identify the temperature that provides the best balance of yield, selectivity, and reaction time.
Example Data Presentation:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Product A (%) | Selectivity (A:B) | Observations |
| 0 | 24 | 35 | 30 | >95:5 | Slow reaction |
| 25 | 24 | 85 | 78 | 90:10 | Good yield and selectivity |
| 50 | 12 | >95 | 80 | 70:30 | Faster rate, lower selectivity |
| 80 | 6 | >95 | 65 | 50:50 | Poor selectivity, some degradation |
| 100 | 6 | 70 | 40 | 45:55 | Significant decomposition |
This structured approach allows for the rational optimization of reaction conditions, saving time and resources while ensuring reproducible and selective outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Temperature-controlled regioselective thiolation of 2-indolylmethanols under aqueous micellar conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Products from N-(Trifluoromethylthio)saccharin Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving N-(trifluoromethylthio)saccharin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of trifluoromethylthiolated products.
Problem 1: The crude reaction mixture is a complex mixture with multiple spots on the TLC plate.
-
Possible Cause: Incomplete reaction, formation of side products, or degradation of the desired product. The saccharin byproduct is also a major component of the crude mixture.
-
Solution:
-
Optimize Reaction Conditions: Before focusing on purification, ensure the reaction has gone to completion by monitoring with TLC or LC-MS. Adjusting reaction time, temperature, or stoichiometry may simplify the crude mixture.
-
Flash Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials, the saccharin byproduct, and other impurities.[1] A typical starting solvent system is a gradient of ethyl acetate in hexanes.
-
Initial Work-up: A simple aqueous work-up can help remove some water-soluble impurities. Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, and then dry the organic layer.
-
Problem 2: The desired product is difficult to separate from the saccharin byproduct by column chromatography.
-
Possible Cause: The product and saccharin have similar polarities and therefore similar retention factors (Rf) on silica gel.
-
Solution:
-
Adjust Solvent System Polarity: Carefully optimize the solvent system for flash chromatography. A shallow gradient or isocratic elution with a solvent system that gives a good separation between your product and saccharin on the analytical TLC plate is crucial. A common starting point is a low percentage of ethyl acetate in hexanes (e.g., 5-20%).
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica gel.
-
Acid/Base Wash: Saccharin is acidic and can be removed by an aqueous basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium carbonate) during the work-up. This will convert saccharin into its water-soluble salt, which will partition into the aqueous layer. Caution: Ensure your desired product is stable to basic conditions before attempting this.
-
Problem 3: The purified product shows broad peaks or tailing during column chromatography.
-
Possible Cause:
-
The compound may be interacting strongly with the acidic silica gel, especially if it is basic (e.g., contains an amine).
-
The column may be overloaded with the sample.
-
The incorrect solvent system is being used.
-
-
Solution:
-
For Basic Compounds: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape.
-
Reduce Sample Load: Use an appropriate ratio of silica gel to the crude product (typically 50:1 to 100:1 by weight).
-
Optimize Solvent System: Ensure the chosen solvent system provides good solubility for your compound. A solvent in which the compound is poorly soluble can lead to tailing.
-
Problem 4: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause:
-
The cooling process is too rapid.
-
The chosen solvent is not ideal.
-
The presence of impurities is inhibiting crystallization.
-
-
Solution:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
Solvent Selection: Experiment with different solvent systems. A single solvent or a binary solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) should be tested on a small scale first. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Purity: If the sample is significantly impure, it may be necessary to first purify it by column chromatography before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for products of this compound reactions?
A1: The most widely used purification technique is flash column chromatography on silica gel.[1] Recrystallization is also a viable option for solid products, often used after an initial chromatographic purification to obtain highly pure material.
Q2: What is the major byproduct in these reactions and how is it typically removed?
A2: The major byproduct is saccharin. It is typically removed by flash column chromatography. Due to its polarity, it generally has a lower Rf value than many of the desired trifluoromethylthiolated products and can be separated by eluting with a suitable solvent system, such as a gradient of ethyl acetate in hexanes. An alternative is an aqueous basic wash during the work-up, provided the desired product is stable under these conditions.
Q3: How do I choose the right solvent system for flash column chromatography?
A3: The ideal solvent system should provide a good separation of your desired product from impurities on a TLC plate. A good target Rf value for the product is typically between 0.2 and 0.4. A common starting point for many trifluoromethylthiolated compounds is a mixture of ethyl acetate and hexanes. The polarity can be adjusted by changing the ratio of the two solvents.
Q4: Can I use recrystallization as the sole purification method?
A4: Recrystallization can be used as the primary purification method if the desired product is a solid and the impurities have significantly different solubilities in the chosen solvent. However, for complex reaction mixtures, it is often more effective to first perform a flash column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product to achieve high purity.
Q5: My trifluoromethylthiolated product appears to be unstable on silica gel. What should I do?
A5: Some compounds can degrade on the acidic surface of silica gel. If you suspect this is happening (e.g., you see streaking on the TLC plate or new spots appearing during chromatography), you can try the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible.
Data Presentation
Table 1: Representative Flash Column Chromatography Conditions for Purification of Products from this compound Reactions
| Substrate Class | Product Type | Eluent System (v/v) | Reference |
| Aniline | N-(Trifluoromethylthio)aniline | 5% Diethyl ether in pentane | [1] |
| 3-Methoxy-4-methylaniline | N-(Trifluoromethylthio)-3-methoxy-4-methylaniline | 5% Ethyl acetate in hexane | [1] |
| 2-Cyanoaniline | N-(Trifluoromethylthio)-2-cyanoaniline | 5% Ethyl acetate in hexane | [1] |
| 2-Hydroxynaphthalene | 1-(Trifluoromethylthio)-2-hydroxynaphthalene | 10% Ethyl acetate in hexane | [1] |
| 1,3,5-Trimethoxybenzene | 1,3,5-Trimethoxy-2-(trifluoromethylthio)benzene | 20% Ethyl acetate in hexane | [1] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running several column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or air line) to begin the elution.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection:
-
On a small scale, test the solubility of the impure product in various solvents at room temperature and upon heating.
-
An ideal single solvent will dissolve the compound when hot but not at room temperature.
-
For a binary solvent system, one solvent should readily dissolve the compound, while the other should be a poor solvent in which the compound is insoluble. The two solvents must be miscible.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the "good" solvent in a binary system) until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
If using a binary solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Mandatory Visualization
References
"troubleshooting low conversion in trifluoromethylthiolation reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during trifluoromethylthiolation reactions, with a focus on improving low conversion rates.
Troubleshooting Guide: Low Conversion
Low conversion in trifluoromethylthiolation reactions can stem from a variety of factors, from reagent stability to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question: My trifluoromethylthiolation reaction has a low yield. What are the first things I should check?
Answer:
When troubleshooting a low-yield trifluoromethylthiolation reaction, it's best to start with the most fundamental parameters before moving to more complex variables.
Initial Checks:
-
Reagent Quality and Stability:
-
Trifluoromethylthiolating Reagent: Many trifluoromethylthiolating reagents can be sensitive to moisture and air. Ensure your reagent is fresh or has been stored under an inert atmosphere (e.g., nitrogen or argon). Some reagents are known to have limited shelf-stability.[1][2][3]
-
Substrate Purity: Impurities in your starting material can interfere with the reaction, poison the catalyst, or lead to side products. Purify your substrate if its purity is questionable.
-
Solvent and Other Reagents: Ensure all solvents are anhydrous and reagents are of appropriate purity.
-
-
Reaction Setup:
-
Inert Atmosphere: Many trifluoromethylthiolation reactions, especially those involving organometallic catalysts, are sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere.
-
Temperature Control: Verify that the reaction temperature is being accurately controlled and maintained at the optimal level as specified in the literature protocol.
-
-
Stoichiometry:
-
Double-check the calculations for all reagents to ensure the correct stoichiometry is being used. An incorrect ratio of substrate, trifluoromethylthiolating agent, catalyst, or additives can significantly impact the conversion.
-
Question: I've confirmed my reagents and setup are sound, but the conversion is still low. What should I investigate next?
Answer:
If the initial checks do not resolve the issue, the next step is to systematically evaluate the reaction parameters. The choice of trifluoromethylthiolating reagent, catalyst system, solvent, and additives can have a profound effect on the reaction outcome.
Optimizing Reaction Parameters
A systematic optimization of reaction conditions is often necessary to improve the yield. The following table summarizes the effect of various parameters on the yield of trifluoromethylthiolation reactions based on literature data.
| Parameter | Variation | Substrate | Reagent | Catalyst/Additive | Solvent | Yield (%) | Reference |
| Catalyst | None | Indole | N-trifluoromethylthiosaccharin | - | TFE | <5 | [4] |
| FeCl₃ (10 mol%) | Indole | N-trifluoromethylthiosaccharin | - | TFE | 95 | [4] | |
| Additive | None | 2-Methylanisole | N-trifluoromethylthiosaccharin | FeCl₃ (10 mol%) | CH₂Cl₂ | Negligible | [5][6] |
| Diphenyl selenide (10 mol%) | 2-Methylanisole | N-trifluoromethylthiosaccharin | FeCl₃ (10 mol%) | CH₂Cl₂ | 85 | [5][6] | |
| Solvent | MeCN | Difluoro enol silyl ether | N-trifluoromethylthiodibenzenesulfonimide | KF | - | 78 (NMR) | [7][8] |
| DCM | Difluoro enol silyl ether | N-trifluoromethylthiodibenzenesulfonimide | KF | - | 15 (NMR) | [7][8] | |
| Temperature | RT | Secondary propargyl sulfonate | AgSCF₃ | CuOAc/iPr-PyBox | CH₃CN | 70 | [9][10] |
| -30 °C | Secondary propargyl sulfonate | AgSCF₃ | CuOAc/iPr-PyBox | CH₃CN | 32 | [9][10] |
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting low conversion in trifluoromethylthiolation reactions.
Caption: A workflow for diagnosing and resolving low conversion in trifluoromethylthiolation reactions.
Frequently Asked Questions (FAQs)
Q1: My electrophilic trifluoromethylthiolating reagent is not reacting with my electron-poor substrate. What can I do?
A1: Electrophilic trifluoromethylthiolation often works best with electron-rich substrates. For electron-deficient systems, you may need to increase the electrophilicity of your reagent by using a Lewis or Brønsted acid activator.[5][6][11] Common activators include iron(III) chloride (FeCl₃), boron trifluoride etherate (BF₃·Et₂O), and triflic acid (TfOH).[11] Alternatively, consider switching to a nucleophilic trifluoromethylthiolation protocol.[12]
Q2: I am observing the formation of side products, such as the protonated (des-SCF₃) version of my starting material. What causes this?
A2: Formation of the protonated side product can occur if there are trace amounts of water or other protic impurities in your reaction mixture.[7][8] This can be mitigated by rigorously drying all solvents and reagents and ensuring a scrupulously inert atmosphere. In some cases, the reaction mechanism itself may lead to protonation, and adjusting the reaction conditions (e.g., changing the base or solvent) may be necessary.
Q3: My copper-catalyzed trifluoromethylthiolation is not working. What are some common issues?
A3: For copper-catalyzed reactions, several factors can lead to low conversion:
-
Catalyst Oxidation: The active copper(I) species can be oxidized to the less active copper(II) state by atmospheric oxygen. Ensure your reaction is thoroughly deoxygenated.
-
Ligand Choice: The choice of ligand can be crucial for both reactivity and selectivity. It may be necessary to screen different ligands to find the optimal one for your specific substrate.
-
Additives: Some copper-catalyzed trifluoromethylthiolations require additives like potassium chloride (KCl) to enhance efficiency.[11]
-
Reagent Compatibility: Not all trifluoromethylthiolating reagents are compatible with all copper catalyst systems. For instance, AgSCF₃ and CuSCF₃ are commonly used in copper-catalyzed reactions.[9][10][13]
Q4: How do I choose the right trifluoromethylthiolating reagent for my reaction?
A4: The choice of reagent depends on several factors, including your substrate's electronic properties and functional group tolerance, as well as the desired reaction conditions.
Reagent Selection Guide
Caption: A simplified guide for selecting a trifluoromethylthiolating reagent based on substrate type.
-
Electrophilic Reagents (e.g., N-trifluoromethylthiosaccharin, N-trifluoromethylthiodibenzenesulfonimide): These are generally suitable for electron-rich substrates like phenols, anilines, and indoles.[5][6][11] They are often shelf-stable and relatively easy to handle.[1][2][3]
-
Nucleophilic Reagents (e.g., AgSCF₃, CuSCF₃, TMSCF₃/S₈): These are used to react with electrophilic substrates.[12][14] They are often employed in transition-metal-catalyzed cross-coupling reactions.[13][14]
-
Radical Precursors: Some methods generate the SCF₃ radical, which can then react with various substrates, including alkenes and alkynes.[12]
Experimental Protocols
Protocol 1: Iron-Catalyzed Electrophilic Trifluoromethylthiolation of an Electron-Rich Arene
This protocol is adapted from procedures for the trifluoromethylthiolation of anisole derivatives.[5][6]
Materials:
-
Electron-rich arene (e.g., 2-methylanisole) (1.0 mmol)
-
N-trifluoromethylthiosaccharin (1.2 mmol)
-
Iron(III) chloride (FeCl₃) (0.1 mmol, 10 mol%)
-
Diphenyl selenide (0.1 mmol, 10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To the oven-dried reaction vial, add the electron-rich arene, N-trifluoromethylthiosaccharin, iron(III) chloride, and diphenyl selenide under an inert atmosphere.
-
Add anhydrous dichloromethane via syringe.
-
Stir the reaction mixture at room temperature (or the temperature specified in a relevant literature procedure) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
-
No reaction: Ensure all reagents are anhydrous and the reaction is under a strict inert atmosphere. Consider gently heating the reaction (e.g., to 40 °C).
-
Low yield: Increase the catalyst loading to 15 mol% or try a different Lewis acid activator.
Protocol 2: Copper-Catalyzed Nucleophilic Trifluoromethylthiolation of a Vinyl Iodide
This protocol is a general procedure based on the work of Rueping and coworkers.[13]
Materials:
-
Vinyl iodide (1.0 mmol)
-
Copper(I) trifluoromethylthiolate (CuSCF₃) (1.2 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of argon, add the vinyl iodide and CuSCF₃ to the oven-dried reaction vial.
-
Add anhydrous DMF via syringe.
-
Seal the vial and stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Troubleshooting:
-
Low conversion: Ensure the CuSCF₃ is of high quality. The reaction may require higher temperatures or longer reaction times. Consider using a ligand such as 1,10-phenanthroline to accelerate the reaction.
-
Decomposition: If the substrate or product is thermally sensitive, try lowering the reaction temperature and extending the reaction time.
References
- 1. researchgate.net [researchgate.net]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 5. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed trifluoromethyl thiolation--mild and efficient synthesis of trifluoromethyl thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
"impact of moisture on N-(trifluoromethylthio)saccharin stability and reactivity"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of N-(trifluoromethylthio)saccharin, particularly concerning the impact of moisture.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to ambient moisture and air?
A1: this compound is generally considered a shelf-stable electrophilic trifluoromethylthiolating reagent with good stability towards air and moisture under standard laboratory conditions.[1][2] However, for long-term storage, it is recommended to keep the reagent in a refrigerator at 4°C with the exclusion of moisture to ensure its integrity and reactivity.[2]
Q2: What are the visible signs of decomposition if the reagent has been exposed to moisture?
A2: While specific visual cues for the decomposition of this compound due to moisture are not extensively documented, general signs of degradation for solid organic reagents can include a change in color, clumping or caking of the powder, or a change in its crystalline appearance. If you observe any of these changes, it is advisable to test the reactivity of the reagent on a small scale before proceeding with a critical reaction.
Q3: Can I use this compound in protic solvents like alcohols or water?
A3: this compound is reactive towards a wide range of nucleophiles, including alcohols.[1] Therefore, using it in protic solvents will likely lead to the consumption of the reagent through reaction with the solvent itself, reducing the yield of your desired product. It is recommended to use anhydrous aprotic solvents for reactions involving this reagent.
Q4: What are the likely hydrolysis products if this compound reacts with water?
A4: Based on the chemical structure and analogies with similar N-thio compounds, the primary hydrolysis products are expected to be saccharin and trifluoromethanethiol (CF₃SH) or its subsequent oxidation products. The reaction would involve the cleavage of the sulfur-nitrogen bond.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield in a trifluoromethylthiolation reaction. | 1. Degraded Reagent: The this compound may have been compromised by moisture during storage or handling. 2. Wet Reaction Conditions: The presence of moisture in the reaction solvent or on the glassware. 3. Competitive Reaction: The substrate or other reagents in the reaction mixture may be sensitive to moisture, leading to side reactions. | 1. Verify Reagent Activity: Perform a small-scale test reaction with a reliable nucleophile to confirm the reagent's activity. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Check Substrate Stability: Ensure all starting materials are dry and stable under the reaction conditions. |
| Inconsistent reaction outcomes. | 1. Variable Reagent Quality: Different batches of the reagent may have varying levels of purity or have been handled differently. 2. Inconsistent Moisture Levels: Fluctuations in ambient humidity or solvent water content between experiments. | 1. Standardize Reagent Handling: Always store the reagent in a desiccator over a suitable drying agent. Minimize the time the container is open to the atmosphere. 2. Control Reaction Environment: Use a glovebox or Schlenk line techniques for sensitive reactions to maintain a consistently dry environment. |
| Formation of unexpected byproducts. | 1. Hydrolysis of the Reagent: Water contamination can lead to the formation of saccharin and potentially reactive trifluoromethylthio-containing intermediates. 2. Reaction with Solvent: If a protic or reactive solvent is used, byproducts from the reaction of this compound with the solvent may form. | 1. Analyze Byproducts: Attempt to isolate and characterize the byproducts to understand the side reactions. The presence of saccharin can be a strong indicator of hydrolysis. 2. Solvent Selection: Switch to a less reactive, anhydrous aprotic solvent. |
Experimental Protocols
Synthesis of this compound
This protocol is a summary of a known procedure for the synthesis of this compound.
Materials:
-
Saccharin
-
tert-Butyl hypochlorite
-
Methanol
-
Silver(I) fluoride (AgF)
-
Carbon disulfide (CS₂)
-
Acetonitrile (CH₃CN)
Procedure:
-
Preparation of N-Chlorosaccharin: Saccharin is treated with tert-butyl hypochlorite in methanol at room temperature for 5 minutes to yield N-chlorosaccharin.
-
Preparation of AgSCF₃: Silver(I) fluoride is reacted with carbon disulfide in acetonitrile under reflux at 80°C.
-
Synthesis of this compound: N-chlorosaccharin is reacted with the prepared AgSCF₃ in acetonitrile at room temperature for 30 minutes to produce this compound.[1]
Note: For detailed experimental procedures and safety precautions, please refer to the original literature.
Protocol for Assessing the Hydrolytic Stability of this compound
This protocol provides a framework for researchers to quantitatively assess the stability of this compound in the presence of a controlled amount of water.
Objective: To determine the rate of degradation of this compound in an organic solvent upon the addition of a known quantity of water.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
-
Deionized water
-
Internal standard (e.g., a stable fluorinated compound like trifluorotoluene)
-
NMR tubes
-
¹⁹F NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
In an NMR tube, place a precise volume of the stock solution (e.g., 500 µL).
-
-
Initiation of Hydrolysis:
-
Add a specific amount of deionized water to the NMR tube (e.g., a stoichiometric equivalent or a defined excess).
-
Quickly mix the contents of the NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum at time t=0.
-
Continue to acquire spectra at regular intervals (e.g., every 30 minutes, 1 hour, etc.) over a desired period.
-
-
Data Analysis:
-
Integrate the peak corresponding to the -SCF₃ group of this compound and the peak of the internal standard in each spectrum.
-
Calculate the relative concentration of this compound at each time point by comparing its integral to that of the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
-
Data Presentation:
| Time (hours) | Integral of N-(SCF₃) | Integral of Internal Standard | Relative Concentration of N-(SCF₃) | % Degradation |
| 0 | Initial Integral | Standard Integral | 1.00 | 0 |
| 1 | Integral at 1h | Standard Integral | Calculated Value | Calculated Value |
| 2 | Integral at 2h | Standard Integral | Calculated Value | Calculated Value |
| ... | ... | ... | ... | ... |
Visualizations
Caption: Proposed pathway for the hydrolysis of this compound.
Caption: Workflow for troubleshooting low-yield trifluoromethylthiolation reactions.
References
"how to handle insoluble byproducts in N-(trifluoromethylthio)saccharin reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(trifluoromethylthio)saccharin. The focus is on effectively managing insoluble byproducts to ensure high purity of the desired trifluoromethylthiolated products.
Frequently Asked Questions (FAQs)
Q1: What is the common insoluble byproduct in this compound reactions?
The most common insoluble byproduct encountered in reactions utilizing this compound is saccharin .[1] In these reactions, this compound acts as an electrophilic trifluoromethylthiolating agent, transferring the SCF3 group to a nucleophile.[2] This process results in the formation of saccharin as a byproduct.
Q2: Why is saccharin insoluble in many common organic solvents?
Saccharin in its acidic form has limited solubility in many non-polar organic solvents and water.[3] Its solubility is significantly higher in polar organic solvents such as acetone and ethanol. The insolubility in common reaction and extraction solvents like dichloromethane and diethyl ether often leads to its precipitation during the reaction or workup.
Q3: Can the formation of insoluble saccharin be prevented?
The formation of saccharin is an inherent consequence of the reaction mechanism. Therefore, preventing its formation is not feasible. The focus should be on effective removal strategies during the reaction workup and purification stages.
Q4: What are the initial signs of insoluble byproduct formation?
The formation of a white precipitate during the reaction is a clear indicator of byproduct formation.[4] This precipitate is typically saccharin.
Troubleshooting Guides
Issue 1: A large amount of white precipitate has formed in my reaction mixture.
Cause: This precipitate is most likely saccharin, the primary byproduct of the trifluoromethylthiolation reaction.
Solution:
-
Filtration: The most straightforward method to remove the bulk of the insoluble saccharin is through filtration.
-
Solvent Washing: After filtration, washing the collected filtrate with a suitable solvent can help remove any remaining dissolved saccharin.
Issue 2: My crude product is contaminated with saccharin after solvent removal.
Cause: Saccharin may have some solubility in the reaction solvent, leading to its presence in the crude product after evaporation.
Solution:
-
Aqueous Workup: An aqueous workup is a highly effective method for removing saccharin.
-
Base Wash: Washing the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) will convert the acidic saccharin into its highly water-soluble sodium salt, which will then partition into the aqueous layer.[6]
-
Water Wash: Subsequent washes with water or brine will help remove any remaining water-soluble impurities.[7]
-
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective purification technique to separate it from saccharin.[8][9] The choice of solvent is critical and should be determined based on the solubility of the product and saccharin.
-
Column Chromatography: For products that are difficult to crystallize or require a high degree of purification, flash column chromatography is a reliable method.
Issue 3: The filtration of the fine saccharin precipitate is very slow.
Cause: Finely divided precipitates can clog the filter paper, significantly slowing down the filtration process.
Solution:
-
Use of a Filter Aid: Employing a filter aid such as Celite® can help to increase the porosity of the filter bed and speed up filtration. A small pad of the filter aid is placed over the filter paper before filtration.
-
Centrifugation: For small-scale reactions, centrifuging the mixture and then decanting the supernatant can be an effective way to separate the bulk of the fine precipitate before filtration.[10]
-
Boiling the Mixture: In some cases, gently boiling the suspension (if the product is stable at that temperature) can cause the fine particles to agglomerate, leading to faster filtration.[10]
Data Presentation
Table 1: Solubility of Saccharin in Various Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | 0.34 | 20 |
| Boiling Water | 4.0 | 100 |
| Acetone | 8.3 | 25 |
| Ethanol | 3.2 | 25 |
| Diethyl Ether | Slightly Soluble | 25 |
| Chloroform | Slightly Soluble | 25 |
| Sodium Saccharin in Water | 150 | 25 |
| Calcium Saccharin in Water | 40 | 25 |
Data compiled from various sources.[3]
Experimental Protocols
Protocol 1: General Aqueous Workup for Saccharin Removal
-
After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separate the aqueous layer.
-
Repeat the wash with the NaHCO3 solution if necessary (e.g., if the initial wash was strongly effervescent).
-
Wash the organic layer with water.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization for Purification
-
Dissolve the crude product (containing saccharin) in a minimum amount of a suitable hot solvent. The ideal solvent is one in which the desired product is highly soluble at elevated temperatures and poorly soluble at room temperature, while saccharin has different solubility characteristics.
-
If insoluble impurities (other than the product) are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals of the desired product.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for handling insoluble saccharin byproduct.
Caption: Troubleshooting decision tree for byproduct removal.
References
- 1. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Home Page [chem.ualberta.ca]
- 9. mt.com [mt.com]
- 10. Sciencemadness Discussion Board - How can I separate a fine precipitate from water? - Powered by XMB 1.9.11 [sciencemadness.org]
"optimizing reaction time for complete conversion with N-(trifluoromethylthio)saccharin"
Welcome to the technical support center for N-(trifluoromethylthio)saccharin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use as an electrophilic trifluoromethylthiolating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages?
A1: this compound is a highly reactive, electrophilic reagent used to introduce the trifluoromethylthio (-SCF3) group into a wide range of organic molecules.[1] Its primary advantages include its stability to air and moisture, making it easy to handle compared to many other trifluoromethylthiolating reagents.[1] It reacts with a broad scope of nucleophiles, including electron-rich arenes, heteroarenes, thiols, alcohols, and amines, often under mild reaction conditions.[1]
Q2: How should I store this compound?
A2: While it is relatively stable, for long-term storage, it is recommended to keep this compound in a cool, dark, and dry place, preferably in a refrigerator or freezer under an inert atmosphere.
Q3: What are the most common substrates for trifluoromethylthiolation with this reagent?
A3: The most successful substrates are typically electron-rich aromatic and heteroaromatic compounds.[2] The reactivity of the substrate is a key factor in achieving high conversion. Less electron-rich arenes may require harsher reaction conditions, such as higher temperatures or the use of a catalyst, and may still result in low yields.[2]
Q4: Do I always need a catalyst for reactions with this compound?
A4: Not always. For highly reactive, electron-rich substrates, the reaction can sometimes proceed without a catalyst, especially when using a promoting solvent like 2,2,2-trifluoroethanol (TFE).[2] However, for many substrates, particularly less reactive arenes, a catalyst is necessary to achieve good yields and reasonable reaction times.[3][4]
Q5: What safety precautions should I take when working with this compound?
A5: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low Substrate Reactivity: The aromatic or heteroaromatic substrate is not sufficiently electron-rich. 2. Inadequate Activation: The reaction conditions are not sufficient to activate the this compound or the substrate. 3. Steric Hindrance: The reaction site on the substrate is sterically hindered. 4. Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. | 1. Increase Substrate Reactivity (if possible): If designing a synthesis, consider using a more electron-rich analogue of your substrate. 2. Add a Catalyst: Introduce a Lewis acid catalyst such as FeCl₃ or a dual catalyst system of FeCl₃ and diphenyl selenide.[3] For some substrates, a Brønsted acid or other activators like TMSCl can also be effective. 3. Increase Reaction Temperature: Gradually increase the reaction temperature. For less reactive substrates, temperatures up to 100°C have been used.[4] 4. Change the Solvent: Consider using a more polar or coordinating solvent that may help to stabilize intermediates and accelerate the reaction. |
| Formation of Multiple Products/Isomers | 1. Multiple Reactive Sites: The substrate has more than one site susceptible to electrophilic attack. 2. Side Reactions: Undesired side reactions are occurring. | 1. Optimize Reaction Conditions: Carefully control the reaction temperature and stoichiometry. Lowering the temperature may increase selectivity. 2. Use a Directing Group: If possible, use a substrate with a directing group that favors substitution at the desired position. |
| Incomplete Reaction (Stalled) | 1. Insufficient Reagent: The molar ratio of this compound to the substrate may be too low. 2. Catalyst Deactivation: The catalyst may have been deactivated over the course of the reaction. 3. Product Inhibition: The product formed may be inhibiting the catalyst or reacting with the starting materials. | 1. Increase Reagent Stoichiometry: Use a slight excess of this compound (e.g., 1.1-1.5 equivalents). 2. Add More Catalyst: In some cases, a second addition of the catalyst may restart a stalled reaction. 3. Monitor the Reaction: Use techniques like TLC or GC-MS to monitor the reaction progress and identify the point at which it stalls. This can help in diagnosing the issue. |
| Difficulty in Product Purification | 1. Residual Saccharin: The saccharin byproduct can sometimes be difficult to separate from the desired product. | 1. Aqueous Workup: Perform an aqueous workup with a dilute base (e.g., NaHCO₃ solution) to remove the acidic saccharin byproduct. 2. Chromatography: Utilize column chromatography with an appropriate solvent system for purification. |
Experimental Protocols
General Procedure for Friedel-Crafts Trifluoromethylthiolation of Electron-Rich Arenes (Promoter-Free)
This protocol is suitable for highly activated substrates such as indoles and pyrroles.
-
To a solution of the arene (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (3 mL) is added this compound (1.5 mmol).
-
The reaction mixture is stirred at 40°C for 12 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by flash column chromatography on silica gel to afford the desired trifluoromethylthiolated product.[2]
General Procedure for Dual-Catalyzed Trifluoromethylthiolation of Arenes
This protocol is effective for a broader range of arenes, including those with moderate reactivity.[3]
-
To a solution of this compound (1.1 mmol) and iron(III) chloride (0.025 mmol, 2.5 mol%) in dry dichloromethane (DCM) (5 mL) under an argon atmosphere, add the arene (1.0 mmol) and diphenyl selenide (0.025 mmol, 2.5 mol%).
-
The reaction mixture is stirred at room temperature for 2-22 hours (reaction time is substrate-dependent and should be monitored).
-
After the reaction is complete, the mixture is diluted with DCM and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.[3]
Data Presentation
Table 1: Effect of Catalyst on the Trifluoromethylthiolation of 2-Methylanisole [3]
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ (2.5) | - | 40 | 24 | 20 |
| 2 | - | Ph₂Se (2.5) | 40 | 24 | <5 |
| 3 | FeCl₃ (2.5) | Ph₂Se (2.5) | 40 | 0.1 | 97 |
| 4 | FeCl₃ (2.5) | Ph₂Se (2.5) | rt | 2 | 97 |
Table 2: Trifluoromethylthiolation of Various Arenes using FeCl₃/Ph₂Se Dual Catalysis [3]
| Substrate | Time (h) | Temperature | Yield (%) |
| 2-Methylanisole | 2 | rt | 97 |
| Aniline | 0.75 | rt | 80 |
| 2-Cyanoaniline | 22 | rt | 70 |
| Indole | 0.25 | rt | 96 |
| Carbazole | 7 | rt | 82 |
Visualizations
Caption: Electrophilic aromatic substitution mechanism with this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 3. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Saccharin Byproduct Removal
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for effectively removing saccharin byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is saccharin a byproduct in my reaction?
A1: Saccharin is often used as a leaving group in modern organic synthesis, particularly in reactions forming amides from carboxylic acids using activating agents like N-acylsaccharins.[1] After the desired transformation, the saccharin moiety is released as a byproduct that must be removed during the workup procedure.
Q2: What is the primary strategy for removing saccharin byproducts?
A2: The most common and effective strategy is to exploit the acidic nature of saccharin. The hydrogen on the nitrogen atom is acidic, with a pKa around 1.6-2.0.[2][3][4][5][6] By washing the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate, sodium carbonate), the saccharin is deprotonated to form its corresponding salt (e.g., sodium saccharin). This salt is highly soluble in water and can be easily separated from the desired organic product, which typically remains in the organic phase.[2][7][8]
Q3: Is saccharin considered a hazardous byproduct?
A3: No, saccharin and its salts are no longer considered hazardous substances by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[9] In 2000, the U.S. National Toxicology Program removed saccharin from its list of potential carcinogens, and warning labels are no longer required.[3][10]
Troubleshooting Guide
Q4: I performed a basic aqueous wash, but I still see saccharin in my final product. What went wrong?
A4: There are several potential reasons for incomplete removal:
-
Insufficient Base: You may not have used enough base to deprotonate all the saccharin. Ensure you use at least a stoichiometric equivalent, or preferably a slight excess, of the base relative to the amount of saccharin byproduct.
-
Incorrect pH: The pH of the aqueous phase may not be high enough to effectively deprotonate the saccharin. For efficient removal, the pH of the aqueous layer should be significantly higher than the pKa of saccharin (pKa ≈ 2). Aim for a pH of 8 or higher. You can test the pH of the aqueous layer with pH paper after the extraction.
-
Poor Phase Separation/Emulsions: An emulsion between the organic and aqueous layers can trap the saccharin salt, preventing its complete removal. See Q5 for advice on breaking emulsions.
-
Solvent Choice: If your organic solvent has high polarity (e.g., ethyl acetate, THF), the sodium saccharin salt may have some residual solubility in it. Performing multiple extractions with fresh aqueous base will improve removal efficiency.
Q5: My workup has formed a persistent emulsion. How can I resolve this?
A5: Emulsions are common when performing liquid-liquid extractions. To break an emulsion, you can try the following:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Time: Allow the mixture to stand undisturbed for an extended period.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the scale of the reaction is small enough, centrifuging the mixture can effectively separate the layers.
Q6: My desired product is also acidic. How can I remove saccharin without losing my product?
A6: This is a challenging scenario that requires careful pH control or alternative purification methods.
-
Controlled pH Wash: If your product has a significantly higher pKa than saccharin (e.g., a carboxylic acid with pKa ~4-5), you can use a milder base like sodium bicarbonate (NaHCO₃). A carefully controlled wash with NaHCO₃ solution should be basic enough to deprotonate saccharin (pKa ≈ 2) but not your product. Monitor the pH closely.
-
Chromatography: If extractive methods fail, column chromatography is a reliable alternative for separating compounds with different polarities.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system may effectively leave the saccharin impurity behind in the mother liquor.
Q7: How can I remove saccharin from a water-soluble product?
A7: If your product is water-soluble, a standard aqueous wash is not feasible. Consider these alternatives:
-
Reverse-Phase Chromatography: This technique is well-suited for separating polar and water-soluble compounds.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge that can selectively retain either your product or the saccharin byproduct, allowing for their separation.[11]
Data Presentation: Solubility
Understanding the solubility of saccharin and its salt form is critical for designing an effective workup procedure. The data below shows that converting saccharin to its sodium salt dramatically increases its solubility in water, facilitating its removal from an organic phase.
| Compound | Solvent | Temperature (°C) | Solubility (g / 100g of Solvent) | Reference |
| Acid Saccharin | Water | 20 | 0.2 | [12] |
| Water | 35 | 0.4 | [12] | |
| Ethanol | 25 | ~3.2 (1g in 31mL) | [13] | |
| Acetone | - | ~8.3 (1g in 12mL) | [13] | |
| Sodium Saccharin | Water | 20 | 100 | [12] |
| Water | 35 | 143 | [12] | |
| Ethanol (95%) | - | Sparingly Soluble | [7] |
Experimental Protocols
Protocol 1: Standard Workup via Basic Aqueous Extraction
This protocol describes the standard method for removing saccharin byproduct from a reaction mixture where the desired product is soluble in a water-immiscible organic solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 5% aqueous sodium carbonate (Na₂CO₃) solution.
-
Deionized water.
-
Saturated aqueous sodium chloride (brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Rotary evaporator.
Procedure:
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction solvent is water-miscible (e.g., THF, acetone), first dilute the mixture with a water-immiscible solvent like ethyl acetate and water, then proceed.
-
First Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Caution: Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas that evolves.
-
-
Extraction: Shake the funnel for 1-2 minutes. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer.
-
Repeat Wash: Repeat steps 2-4 one or two more times to ensure complete removal of the saccharin. It is good practice to check the pH of the final aqueous wash to ensure it is basic.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Brine Wash: Wash the organic layer with an equal volume of brine to initiate the drying process and break any minor emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an appropriate amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the drying agent and concentrate the organic solution in vacuo using a rotary evaporator to yield the crude product, now free of saccharin byproduct.
Visualizations
Workflow for Saccharin Removal
The following diagram outlines the decision-making process for selecting an appropriate purification strategy.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Saccharin - Wikipedia [en.wikipedia.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Effect of pH and ions on the electronic structure of saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Saccharin, Sodium Saccharin BP USP EP IP FCC Manufacturers [mubychem.com]
- 8. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
- 10. What to Know About Saccharin [webmd.com]
- 11. researchgate.net [researchgate.net]
- 12. pmcsg.com [pmcsg.com]
- 13. Saccharin 2-Sulfobenzoic acid imide [sigmaaldrich.com]
"addressing regioselectivity issues in arene trifluoromethylthiolation"
Welcome to the technical support center for arene trifluoromethylthiolation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a mixture of regioisomers in my arene trifluoromethylthiolation reaction?
A1: The formation of multiple regioisomers is a common issue and is primarily governed by the intrinsic electronic and steric properties of your arene substrate. In electrophilic trifluoromethylthiolation, the incoming electrophilic "SCF3" group will typically react at the most electron-rich positions of the aromatic ring. If multiple positions have similar reactivity, a mixture of products can be expected. For radical-based methods, the regioselectivity is often directed to positions of high electron density and potential metabolic susceptibility.[1]
Q2: My reaction with an electron-deficient arene is not proceeding or giving very low yields. What can I do?
A2: Electron-deficient (deactivated) arenes are generally poor substrates for electrophilic trifluoromethylthiolation due to their reduced nucleophilicity.[2][3] To overcome this, consider the following strategies:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. For example, some protocols require heating to 100 °C.[4][5]
-
Use a Stronger Lewis Acid: Stronger Lewis acids can enhance the electrophilicity of the trifluoromethylthiolating reagent.
-
Employ a Dual Catalytic System: A combination of a Lewis acid (e.g., FeCl₃) and a Lewis base (e.g., diphenyl selenide) can activate the SCF₃ source under milder conditions, improving reactivity for a broader range of substrates.[2][6]
-
Switch to a More Reactive Reagent: Reagents like N-trifluoromethylthiodibenzenesulfonimide are known to be highly reactive and may be effective for less reactive arenes.[7]
Q3: I am trying to functionalize an aniline derivative, but I am only observing N-trifluoromethylthiolation. How can I achieve C-H functionalization?
A3: For unprotected anilines, N-trifluoromethylthiolation is often the dominant reaction pathway.[2][4] To promote reaction at the aromatic ring (C-H functionalization), the nitrogen atom must be protected. Using a protecting group, such as a carbamate (e.g., Cbz), will prevent N-functionalization and direct the reaction to the arene ring, typically yielding the para-substituted product.[2]
Q4: How can I control the regioselectivity to favor a specific isomer (e.g., ortho, meta, or para)?
A4: Controlling regioselectivity requires a strategic approach. Here are some effective methods:
-
Directing Groups: Installing a directing group on your arene is a powerful strategy. Pyridine-based directing groups, for instance, can facilitate ortho-selective C-H activation in metal-catalyzed reactions.[8] For para-selectivity, specific templates can be employed in rhodium-catalyzed systems.[9]
-
Steric Hindrance: The steric bulk of either the substrate or the active catalyst can influence regioselectivity. For example, the steric bulk of a trifluoromethylthiolated diphenyl selenium cation intermediate is thought to favor the formation of the less sterically hindered para-product.[4]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of metal, ligand, and even the counterion can dramatically influence the regiochemical outcome.[10][11][12] For instance, ligand modification in copper-catalyzed reactions can control whether allenyl or propargyl products are formed.[10]
-
Host-Guest Chemistry: Encapsulating the arene substrate within a cyclodextrin cavity can physically block certain positions, leading to highly regioselective C-H trifluoromethylation at a specific, unblocked site.[13]
Troubleshooting Guides
Problem: Poor or No Regioselectivity
This guide provides a systematic approach to troubleshooting and improving the regioselectivity of your arene trifluoromethylthiolation reaction.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Trifluoromethylthiolation of 2-Methylanisole
| Entry | Catalyst System | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Regioisomer Ratio (para:ortho) | Reference |
| 1 | FeCl₃ | 10 | 40 | 20 | <5 | - | [2] |
| 2 | FeCl₃ / AgSbF₆ | 10 / 30 | 100 | 16 | 52 | - | [4] |
| 3 | FeCl₃ / Ph₂Se | 2.5 / 2.5 | 40 | 0.25 | 95 | Single isomer (para) | [2][4] |
| 4 | AuCl₃ | 5 | 120 | 16 | 96 | - | [5] |
Data summarized from studies on the trifluoromethylthiolation of 2-methylanisole using N-trifluoromethylthiosaccharin as the SCF₃ source.
Table 2: Effect of Directing Groups on Regioselectivity
| Substrate Type | Directing Group | Catalyst | Outcome | Selectivity | Reference |
| Aniline | N-Cbz | FeCl₃ / Ph₂Se | C-H Functionalization | para product only | [2] |
| Arene | Pyridinyl | Pd(OAc)₂ | C-H Functionalization | ortho product | [8] |
| Arene | Cyano-based template | [RhCp*Cl₂]₂ | C-H Functionalization | para product | [9] |
Experimental Protocols
Protocol 1: Dual Lewis Acid/Base Catalyzed Regioselective Trifluoromethylthiolation of Anisoles[2][4]
This protocol describes a rapid and highly regioselective method for the para-trifluoromethylthiolation of electron-rich arenes using a dual catalytic system.
Materials:
-
Arene substrate (e.g., 2-methylanisole) (0.5 mmol)
-
N-Trifluoromethylthiosaccharin (1.1 equiv)
-
Iron(III) chloride (FeCl₃) (2.5 mol%)
-
Diphenyl selenide (Ph₂Se) (2.5 mol%)
-
Dichloromethane (DCM), anhydrous (2.5 mL)
Procedure:
-
To an oven-dried vial, add the arene substrate (0.5 mmol), N-trifluoromethylthiosaccharin (0.55 mmol), iron(III) chloride (0.0125 mmol), and diphenyl selenide (0.0125 mmol).
-
Add anhydrous dichloromethane (2.5 mL) under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 15-60 minutes.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired regiochemically pure product.
Proposed Mechanism for Dual Catalysis
The enhanced reactivity and selectivity of the dual catalytic system are attributed to the formation of a more reactive trifluoromethylthiolating species.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-controlled Regioselective Cu-Catalyzed Trifluoromethylation to Generate Trifluoromethylallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Hydrothiolation: Counterion-Controlled Regioselectivity [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
"preventing over-reaction or multiple trifluoromethylthiolations"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-reaction and multiple trifluoromethylthiolations in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of multiple trifluoromethylthiolations on a single substrate?
Multiple trifluoromethylthiolations, such as di- or tri-substitution, can occur due to several factors:
-
High Reactivity of the Substrate: Substrates with multiple activated sites are prone to multiple substitutions.
-
Excess of Trifluoromethylthiolating Reagent: Using a large excess of the trifluoromethylthiolating agent can drive the reaction towards multiple additions.
-
Reaction Conditions: Suboptimal reaction conditions, including prolonged reaction times, high temperatures, or inappropriate catalysts, can lead to a loss of selectivity.
-
Nature of the Reagent: Some trifluoromethylthiolating reagents are inherently more reactive and less selective.
Q2: How can I favor mono-trifluoromethylthiolation over multiple additions?
Achieving selective mono-trifluoromethylthiolation often involves careful optimization of the reaction conditions.[1][2][3][4] Key strategies include:
-
Stoichiometry Control: Carefully control the stoichiometry of the trifluoromethylthiolating reagent, often using it as the limiting reagent.
-
Reaction Time and Temperature: Monitor the reaction progress closely and quench it once the desired mono-substituted product is formed. Lowering the reaction temperature can also enhance selectivity.
-
Choice of Reagent: Select a trifluoromethylthiolating reagent known for its selectivity. For instance, some electrophilic reagents may offer better control compared to radical-based methods in certain cases.[5]
-
Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the selectivity of the C-H functionalization.[5]
-
Use of Directing Groups: Employing a directing group on the substrate can guide the trifluoromethylthiolation to a specific site, preventing random and multiple additions.[5]
Q3: My reaction shows low conversion to the mono-trifluoromethylthiolated product, with significant recovery of the starting material. What are the potential issues and solutions?
Low conversion can be attributed to several factors:
-
Insufficiently Reactive Reagents: The chosen trifluoromethylthiolating agent may not be reactive enough under the applied conditions.
-
Poor Solubility: The substrate or reagents may have poor solubility in the chosen solvent, hindering the reaction.
-
Catalyst Deactivation: In catalytic cycles, the catalyst may be deactivating prematurely.
-
Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time too short.
To address these issues, consider the following:
-
Screening Reagents: Test different trifluoromethylthiolating reagents with varying reactivity.
-
Solvent Optimization: Use a solvent system where all components are sufficiently soluble.
-
Catalyst Loading and Type: Increase the catalyst loading or screen different catalysts and ligands.
-
Temperature and Time Adjustment: Gradually increase the reaction temperature and monitor the reaction over a longer period.
Troubleshooting Guides
Issue 1: Formation of Di- and Tri-Trifluoromethylthiolated Byproducts
Symptoms:
-
Mass spectrometry and NMR analysis confirm the presence of products with more than one SCF3 group.
-
Difficulty in purifying the desired mono-substituted product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excess Trifluoromethylthiolating Reagent | Reduce the equivalents of the trifluoromethylthiolating reagent. A 1:1 stoichiometry or even a slight excess of the substrate is often a good starting point. |
| High Reaction Temperature | Lower the reaction temperature. Run the reaction at room temperature or even sub-zero temperatures if the reactivity allows. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC, GC-MS, or NMR. Quench the reaction as soon as the optimal yield of the mono-product is achieved. |
| Highly Reactive Substrate | If possible, use a protecting group strategy to temporarily block other reactive sites on the substrate. |
| Inappropriate Solvent | The solvent can influence the reactivity and selectivity. Screen a range of solvents with different polarities. |
Issue 2: Poor Selectivity in C-H Trifluoromethylthiolation
Symptoms:
-
A mixture of isomers is formed, with the SCF3 group attached to different positions.
-
Low yield of the desired regioisomer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Lack of Directing Group | Introduce a directing group to guide the functionalization to a specific C-H bond. 8-Aminoquinoline is a commonly used directing group.[5] |
| Radical Mechanism | Radical reactions can sometimes be less selective. Explore alternative methods, such as transition-metal-catalyzed reactions, that may offer better regiocontrol.[5][6] |
| Steric and Electronic Factors | The inherent steric and electronic properties of the substrate may favor multiple sites. Modifying the substrate structure, if feasible, can improve selectivity. |
| Catalyst System | For catalyzed reactions, the choice of metal and ligand is crucial for controlling regioselectivity. Experiment with different catalyst systems. |
Experimental Protocols
General Procedure for Selective C–H Trifluoromethylthiolation of Aldehyde Hydrazones
This protocol is adapted from a method for the selective C–H trifluoromethylthiolation of aldehyde hydrazones.[7]
-
Preparation of Hydrazone: Prepare the desired hydrazone derivative from the corresponding aldehyde.
-
Reaction Setup: In an oven-dried 10 mL reaction tube equipped with a stirring bar, add the hydrazone derivative (0.3 mmol, 1.0 equiv) and acetonitrile (CH3CN, 0.7 mL).
-
Stirring: Stir the mixture until the reagent is fully dissolved.
-
Addition of NBS: Add recrystallized N-bromosuccinimide (NBS) (58.7 mg, 0.33 mmol, 1.1 equiv) to the reaction mixture.
-
Initial Stirring: Stir the mixture for 5–10 minutes at 20 °C.
-
Addition of AgSCF3: Add silver trifluoromethylthiolate (AgSCF3) (125.0 mg, 0.6 mmol, 2.0 equiv).
-
Reaction: Stir the reaction mixture under an argon atmosphere for 2 hours.
-
Work-up and Purification: After the reaction is complete, quench the reaction, extract the product, and purify it using column chromatography.
Optimization of Reaction Conditions for Trifluoromethylthiolation of Difluoro Enol Silyl Ethers
The following table summarizes the optimization of reaction conditions for the trifluoromethylthiolation of a difluoro enol silyl ether, demonstrating the impact of different additives and solvents on the reaction yield.[8][9]
| Entry | Additive (equiv) | Solvent | Yield (%) |
| 1 | KF (1.0) | MeCN | 78 |
| 2 | CsF (1.0) | MeCN | 76 |
| 3 | TBAF (1.0) | MeCN | 15 |
| 4 | DABCO (0.1) | MeCN | 0 |
| 5 | FeCl2 (0.1) | MeCN | 8 |
| 6 | KF (1.0) | DCM | 0 |
| 7 | None | MeCN | trace |
Visualizations
Caption: Troubleshooting workflow for preventing multiple trifluoromethylthiolations.
Caption: Key factors influencing the selectivity of trifluoromethylthiolation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible-Light-Promoted Activation of Unactivated C(sp3)-H Bonds and Their Selective Trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visible-Light-Promoted Activation of Unactivated C(sp3)-H Bonds and Their Selective Trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
"improving the atom economy of N-(trifluoromethylthio)saccharin reactions"
Welcome to the technical support center for optimizing the atom economy of reactions involving N-(trifluoromethylthio)saccharin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
N-(Trluoromethylthio)saccharin is an electrophilic trifluoromethylthiolating reagent. It is favored for its high reactivity, shelf-stability, and relative ease of handling compared to gaseous or other more hazardous trifluoromethylthiolating agents.[1][2] It is used to introduce the trifluoromethylthio (–SCF₃) group into a wide variety of organic molecules, a modification that can significantly enhance their pharmacological properties such as metabolic stability and lipophilicity.[2][3]
Q2: What is "atom economy" and why is it important in these reactions?
Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product.[4][5] A higher atom economy indicates a more sustainable process with less waste generation.[5][6] In the context of this compound reactions, improving atom economy means maximizing the transfer of the –SCF₃ group to the substrate while minimizing the formation of byproducts. The main byproduct in these reactions is saccharin.
Q3: How is the theoretical atom economy of this reaction calculated?
The theoretical atom economy is calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[7][8]
For a typical reaction of a substrate (Sub-H) with this compound:
Sub-H + C₇H₄NNaO₃S·SCF₃ → Sub-SCF₃ + C₇H₅NO₃S
The atom economy would be:
Atom Economy (%) = (MW of Sub-SCF₃) / (MW of Sub-H + MW of this compound) x 100
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid or base catalyst may have degraded due to moisture or improper storage. | • Use freshly opened or properly stored catalysts. • Consider using a dual catalytic system, such as iron(III) chloride and diphenyl selenide, which has been shown to be effective under mild conditions.[4][9] |
| 2. Low Substrate Reactivity: Electron-deficient substrates or sterically hindered substrates may exhibit lower reactivity. | • Increase the reaction temperature. Some protocols recommend heating to 40°C or higher for less reactive substrates.[4] • Increase the concentration of the catalyst. • Switch to a more potent catalytic system, for example, using AuCl₃ for certain substrates. | |
| 3. Improper Reaction Conditions: The solvent may not be anhydrous, or the reaction may be sensitive to air. | • Use anhydrous solvents. • Run the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Poor Regioselectivity | 1. Multiple Reactive Sites on the Substrate: The substrate may have several positions susceptible to electrophilic attack. | • Employ a milder catalytic system to favor the most reactive site. • Lowering the reaction temperature can sometimes improve selectivity. • Consider using a directing group on your substrate if possible. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be consumed or deactivated over the course of the reaction. | • Add a second portion of the catalyst to the reaction mixture. • Ensure the reaction is free from impurities that could poison the catalyst. |
| 2. Reagent Degradation: this compound can degrade under certain conditions, especially in the presence of nucleophiles other than the intended substrate. | • Add the this compound to the reaction mixture in portions. • Ensure all other reagents and solvents are of high purity. | |
| Difficulty in Product Purification | 1. Co-elution with Saccharin Byproduct: The saccharin byproduct can sometimes be difficult to separate from the desired product by column chromatography. | • Perform an aqueous wash of the crude reaction mixture before chromatography. Saccharin has some water solubility, which can help in its removal. • Optimize the solvent system for column chromatography to achieve better separation. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes key quantitative data for different catalytic systems used in the trifluoromethylthiolation of arenes and heterocycles with this compound.
| Catalyst System | Substrate Example | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ / Diphenyl Selenide | 2-Methylanisole | 2.5 | Room Temp | 2 | High | [4] |
| FeCl₃ / Diphenyl Selenide | Indole | 2.5 | Room Temp | 2 | 96 | [9] |
| FeCl₃ / Diphenyl Selenide | 2-Cyanoaniline | 2.5 | Room Temp | 22 | 70 | [4][9] |
| AuCl₃ | Indole | 1 | 100 | 16 | High | |
| FeCl₃ / AgSbF₆ | Anisole | 10 / 30 | 100 | 16 | Moderate |
Experimental Protocols
General Procedure for Dual Lewis Acid/Base Catalyzed Trifluoromethylthiolation of Arenes [4]
-
To a solution of this compound (1.1 eq.) and the Lewis acid catalyst (e.g., iron(III) chloride, 2.5-5 mol%) in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add the arene substrate (1.0 eq.).
-
Add the Lewis base catalyst (e.g., diphenyl selenide, 2.5-5 mol%).
-
Stir the reaction mixture at the specified temperature (room temperature to 40°C) for the required time (0.5-22 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water.
-
Separate the organic layer, dry it over a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a dual catalytic trifluoromethylthiolation.
Caption: Logical relationships in the trifluoromethylthiolation reaction.
References
- 1. 12 Principles of Green Chemistry - American Chemical Society [acs.org]
- 2. omnicalculator.com [omnicalculator.com]
- 3. rsc.org [rsc.org]
- 4. research.monash.edu [research.monash.edu]
- 5. jocpr.com [jocpr.com]
- 6. Atom Economy Principles → Term [pollution.sustainability-directory.com]
- 7. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 8. youtube.com [youtube.com]
- 9. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin and Beyond
For researchers, scientists, and professionals in drug development, the introduction of the trifluoromethylthio (SCF3) group into organic molecules is a critical strategy for enhancing pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of N-(trifluoromethylthio)saccharin with other key electrophilic SCF3 reagents, supported by experimental data, detailed protocols, and visual diagrams to aid in reagent selection.
The trifluoromethylthio group is highly sought after in medicinal chemistry due to its significant lipophilicity and strong electron-withdrawing nature, which can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][2] Direct electrophilic trifluoromethylthiolation has emerged as a powerful and efficient method for incorporating this crucial functional group, particularly in the later stages of drug development.[1][3] Among the arsenal of reagents developed for this purpose, this compound has proven to be a versatile and highly reactive option.[3]
Overview of Key Electrophilic SCF3 Reagents
A variety of electrophilic trifluoromethylthiolating reagents have been developed, each with its own distinct reactivity profile, stability, and substrate scope. This guide focuses on a comparative analysis of this compound against other prominent reagents, including N-trifluoromethylthiophthalimide, trifluoromethanesulfenates, and the more recently developed N-trifluoromethylthiodibenzenesulfonimide.
This compound stands out due to its high reactivity, broad substrate scope, and shelf-stability.[1][3] It is an easily accessible, crystalline solid that can be efficiently synthesized from inexpensive and readily available saccharin.[2][3] Its enhanced electrophilicity, compared to earlier reagents like N-trifluoromethylthiophthalimide, allows for the trifluoromethylthiolation of a wider range of nucleophiles, including less reactive aromatic and heteroaromatic systems.[4][5]
Comparative Performance Data
The selection of an appropriate SCF3 reagent is often dictated by the specific substrate and desired reaction conditions. The following tables summarize key performance indicators for this compound and its alternatives.
Table 1: Comparison of Electrophilicity and Stability
| Reagent | Structure | Mayr's Electrophilicity Parameter (E) | Physical Form | Stability |
| This compound |
| -6.48[6][7] | White solid[3] | Shelf-stable, moisture-tolerant[3] |
| N-Trifluoromethylthiophthalimide | -11.92[7] | Solid | Stable, easy to handle[8] | |
| α-Cumyl trifluoromethanesulfenate | Not available | Liquid[9] | Stable liquid[9] | |
| N-Trifluoromethylthiodibenzenesulfonimide | More electrophilic than this compound[4] | Solid | Shelf-stable |
Table 2: Reactivity with Various Nucleophiles
| Nucleophile | This compound | N-Trifluoromethylthiophthalimide | Trifluoromethanesulfenates |
| Alcohols | High yields[1][3] | Less effective | Moderate to good yields |
| Amines | High yields[1][3] | Less effective | Moderate to good yields |
| Thiols | High yields[1][3] | Less effective | Moderate to good yields |
| Electron-rich arenes | Efficient, often with a Lewis acid catalyst[5] | Generally requires activation[5] | Less effective for direct arylation[1] |
| β-Ketoesters | High yields[3] | Good yields[10] | Good yields[11] |
| Arylboronic acids | Not the primary application | Not the primary application | More reliable in transition-metal-catalyzed reactions[1][9] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the trifluoromethylthiolation of an indole derivative using this compound and a comparison with N-trifluoromethylthiophthalimide.
Protocol 1: Trifluoromethylthiolation of 1-Methylindole with this compound
This protocol is adapted from a procedure by Tokyo Chemical Industry Co., Ltd.[12]
Materials:
-
1-Methylindole
-
This compound
-
Chlorotrimethylsilane (TMSCl)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1-methylindole (1.0 mmol) and this compound (1.3 mmol) in dichloromethane (6 mL), add chlorotrimethylsilane (1.0 mmol).
-
Stir the mixture at room temperature for 16 hours.
-
Add deionized water (20 mL) to the reaction mixture.
-
Filter the white precipitate and wash it with dichloromethane (10 mL).
-
Extract the filtrate with dichloromethane (2 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over Na2SO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain 1-methyl-3-(trifluoromethylthio)indole.
Protocol 2: Synthesis of this compound
This protocol is a summary of the procedure described in Organic Syntheses.[2][3]
Step A: Preparation of N-Chlorosaccharin
-
Charge a round-bottomed flask with saccharin (1.0 equiv) and methanol.
-
Stir the suspension under a nitrogen atmosphere.
-
Add tert-butyl hypochlorite (1.3 equiv) in one portion.
-
Stir the mixture for 5 minutes.
-
Isolate the precipitate by vacuum filtration, wash with petroleum ether, and dry under high vacuum to afford N-chlorosaccharin as a white powder.
Step B: Preparation of AgSCF3
-
React silver fluoride (AgF) with carbon disulfide (CS2) under reflux.
Step C: Synthesis of this compound
-
React N-chlorosaccharin with AgSCF3 in acetonitrile at room temperature for 30 minutes.
-
Evaporate the acetonitrile under reduced pressure.
-
Triturate the residue with dichloromethane and filter through Celite.
-
Evaporate the dichloromethane and dry the residue under high vacuum to yield this compound as a white solid.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the context of electrophilic trifluoromethylthiolation.
Caption: General workflow for electrophilic trifluoromethylthiolation.
Caption: Comparison of electrophilicity among common SCF3 reagents.
Conclusion
This compound is a highly effective and versatile electrophilic trifluoromethylthiolating reagent with a broad substrate scope and excellent reactivity, particularly with less activated systems.[3] Its stability and ease of preparation from inexpensive starting materials make it an attractive choice for many applications in medicinal and materials chemistry.[3] While other reagents like N-trifluoromethylthiodibenzenesulfonimide offer even greater electrophilicity for particularly challenging substrates, and trifluoromethanesulfenates are well-suited for certain metal-catalyzed reactions, this compound provides a robust and often optimal balance of reactivity, stability, and accessibility for a wide array of synthetic transformations.[1][4] The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient and successful incorporation of the vital SCF3 moiety into their target molecules.
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Mayr's Database Of Reactivity Parameters - MoleculeN-(trifluoromethyl)thio)saccharin [cup.lmu.de]
- 7. Mayr's Database Of Reactivity Parameters: S-Electrophiles (thiolating reagents) [cup.lmu.de]
- 8. N-trifluoromethylthiophthalimide: a stable electrophilic SCF3 -reagent and its application in the catalytic asymmetric trifluoromethylsulfenylation. | Semantic Scholar [semanticscholar.org]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound 1647073-46-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
A Comparative Guide to Analytical Techniques for Quantifying N-(trifluoromethylthio)saccharin Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a topic of significant interest in medicinal chemistry due to its ability to enhance lipophilicity and metabolic stability. N-(trifluoromethylthio)saccharin has emerged as a valuable reagent for electrophilic trifluoromethylthiolation. Accurate quantification of the resulting reaction products is crucial for reaction optimization, kinetic studies, and quality control. This guide provides a comparative overview of the most common analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques
The choice of analytical technique for quantifying this compound reaction products depends on several factors, including the nature of the analyte, the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique.
| Parameter | ¹⁹F NMR Spectroscopy | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Measures the resonance of ¹⁹F nuclei in a magnetic field. | Separates compounds based on their interaction with a stationary phase, with UV detection. | Separates compounds with HPLC and detects them based on their mass-to-charge ratio. | Separates volatile compounds in the gas phase and detects them by mass spectrometry. |
| Selectivity | Excellent, due to the large chemical shift range of ¹⁹F and low natural abundance in matrices.[1] | Good, but can be limited by co-eluting species with similar UV absorbance. | Excellent, highly specific due to mass-based detection. | Excellent for volatile and thermally stable compounds. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL to ng/mL range). | Good (ng/mL range).[2] | Excellent (pg/mL to fg/mL range).[3] | Good to Excellent for volatile analytes (pg/mL range). |
| Sample Preparation | Minimal; often direct analysis of the reaction mixture. | Requires filtration and dissolution in a suitable solvent. May require extraction for complex matrices. | Often requires protein precipitation, solid-phase extraction, or liquid-liquid extraction. | Derivatization may be necessary for non-volatile compounds. |
| Quantification | Absolute quantification using an internal standard. | Relative quantification against a calibration curve. | Relative quantification using an internal standard and calibration curve. | Relative quantification using an internal standard and calibration curve. |
| Throughput | High; rapid acquisition times. | Moderate; dependent on chromatographic run time. | Moderate; dependent on chromatographic run time. | Moderate to High, depending on sample preparation. |
| Instrumentation Cost | High | Low to Moderate | High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative experimental protocols for each technique.
¹⁹F NMR Spectroscopy
Quantitative ¹⁹F NMR (qNMR) is a powerful tool for the analysis of trifluoromethylthiolated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation:
-
An accurately weighed aliquot of the crude reaction mixture or purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
An accurately weighed amount of an internal standard is added. A common internal standard is a stable, fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene or 1,3,5-trifluorobenzene).
Data Acquisition:
-
A standard ¹⁹F NMR spectrum is acquired. Key parameters to optimize include the pulse angle, relaxation delay (D1), and number of scans to ensure full relaxation of the nuclei for accurate integration.
Quantification: The concentration of the analyte is calculated using the following formula:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_sample)
Where:
-
Integral = Integrated area of the NMR signal
-
N = Number of fluorine atoms in the signal
-
M = Molar mass
-
Weight = Weight of the substance
-
IS = Internal Standard
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the quantification of aromatic compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
Sample Preparation:
-
Samples are dissolved in the mobile phase or a compatible solvent.
-
The solution is filtered through a 0.22 µm syringe filter before injection.
Chromatographic Conditions (Example for Trifluoromethylthiolated Aromatics):
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV maximum of the analyte (typically in the range of 210-280 nm).
-
Injection Volume: 10 µL.
Quantification: A calibration curve is constructed by injecting a series of standard solutions of the purified product at known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity, making it ideal for analyzing complex mixtures and trace amounts of reaction products.
Instrumentation:
-
An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Similar to HPLC, but may require more rigorous cleanup (e.g., solid-phase extraction) to minimize matrix effects.
LC-MS/MS Conditions (Example):
-
LC Conditions: Similar to HPLC, but often with faster gradients and smaller particle size columns for higher resolution.
-
MS Conditions:
-
Ionization Mode: Positive or negative ESI, depending on the analyte's structure.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a precursor ion and one or more product ions.
-
Collision Energy and other MS parameters: Optimized for the specific analyte.
-
Quantification: Quantification is typically performed using an isotopically labeled internal standard and a calibration curve. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable trifluoromethylthiolated products.
Instrumentation:
-
A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and coupled to a mass spectrometer.
Sample Preparation:
-
The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If the products are not sufficiently volatile, derivatization (e.g., silylation) may be necessary.
GC-MS Conditions (Example):
-
Injection Mode: Splitless or split, depending on the concentration.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds (e.g., start at 50 °C, ramp to 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Quantification: Similar to HPLC and LC-MS/MS, quantification is achieved by creating a calibration curve with an appropriate internal standard.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
References
Validating the Structure of Trifluoromethylthiolated Compounds by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. Among these, trifluoromethylthiolated (SCF3) compounds, a class of molecules gaining prominence in medicinal chemistry and materials science, present unique spectroscopic features. This guide provides a comparative analysis of NMR data for validating the structure of these compounds, supported by experimental protocols and a clear workflow for analysis.
The incorporation of the trifluoromethylthio (-SCF3) group can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. Accurate structural confirmation of these modifications is paramount. NMR spectroscopy, particularly ¹⁹F NMR, offers a direct and sensitive method for characterizing the chemical environment of the fluorine atoms, while ¹H and ¹³C NMR provide complementary information about the overall molecular framework.
Comparative NMR Data for Trifluoromethylthiolated Compounds
The chemical shift of the ¹⁹F nucleus in the -SCF3 group is highly sensitive to the electronic environment of the sulfur atom. This sensitivity allows for the differentiation of various trifluoromethylthiolated compounds. The following table summarizes key NMR spectroscopic data for a selection of these compounds, providing a baseline for comparison.
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Solvent | Reference |
| Phenyl(trifluoromethyl)sulfane | C₆H₅SCF₃ | 7.66 (d, J = 7.3 Hz, 2H), 7.52–7.46 (m, 1H), 7.46–7.38 (m, 2H) | - | -42.77 (s) | CDCl₃ | [1] |
| (4-Methylphenyl)(trifluoromethyl)sulfane | CH₃C₆H₄SCF₃ | 7.54 (d, J = 7.9 Hz, 2H), 7.23 (d, J = 7.8 Hz, 2H), 2.39 (s, 3H) | 141.42, 136.42, 133.19 (q, J = 308.7 Hz), 130.28, 120.90, 21.32 | -43.22 (s) | CDCl₃ | [1] |
| (4-Fluorophenyl)(trifluoromethyl)sulfane | FC₆H₄SCF₃ | 7.70 – 7.61 (m, 2H), 7.16 – 7.09 (m, 2H) | 165.51 (d, J = 252.0 Hz), 138.76, 138.69, 130.61 (q, J = 302.4 Hz), 116.89, 116.71 | -43.37 (s), -108.66 (s) | CDCl₃ | [1] |
| (4-Bromophenyl)(trifluoromethyl)sulfane | BrC₆H₄SCF₃ | 7.60 – 7.54 (m, 2H), 7.52 (d, J = 8.5 Hz, 2H) | 137.75, 132.90 (q, J = 308.7 Hz), 132.81, 126.02, 123.44, 123.42 | -42.74 (s) | CDCl₃ | [1] |
| 2-(Trifluoromethylthio)aniline | NH₂C₆H₄SCF₃ | 7.47 (d, J = 7.8 Hz, 1H), 7.31 – 7.26 (m, 1H), 6.80 (d, J = 8.1 Hz, 1H), 6.77 – 6.71 (m, 1H) | - | -42.78 (s) | CDCl₃ | [1] |
| Benzyl(trifluoromethyl)sulfane | C₆H₅CH₂SCF₃ | 7.39 – 7.28 (m, 5H), 4.12 (s, 2H) | 135.10, 131.92 (q, J = 307.4 Hz), 129.00, 128.94, 128.10, 34.37 | -41.66 (s) | CDCl₃ | [1] |
| 2-(Trifluoromethylthio)ethanol | HOCH₂CH₂SCF₃ | 3.86 (t, J = 6.1 Hz, 2H), 3.06 (t, J = 6.1 Hz, 2H), 2.22 (s, 1H) | 135.45 (q, J = 306.2 Hz), 61.13, 32.77 | -40.83 (s) | CDCl₃ | [1] |
| 3-((Trifluoromethyl)thio)-1H-indole | C₈H₆N(SCF₃) | 8.45 (br, 1H), 7.92 – 7.79 (m, 1H), 7.51 (d, J = 2.8 Hz, 1H), 7.45 – 7.39 (m, 1H), 7.37 – 7.28 (m, 2H) | 136.2, 133.0, 129.6 (q, J = 309.7 Hz), 129.6, 123.6, 121.8, 119.5, 111.8, 95.7 | -44.5 (s) | CDCl₃ | [2] |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general methodology for the analysis of trifluoromethylthiolated compounds.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is commonly used for many organic compounds.[1][2][3] For compounds with different solubility profiles, other solvents such as acetone-d₆, dimethyl sulfoxide-d₆, or methanol-d₄ may be employed.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard with a resonance that does not overlap with the analyte signals is added.
2. NMR Instrument Parameters:
-
Spectrometer Frequency: Data is typically acquired on spectrometers with field strengths of 400 MHz, 500 MHz, or higher for ¹H observation.[1][2][3]
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans or more, as ¹³C has a low natural abundance.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling, is used.[4]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
Referencing: Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm) or an internal reference.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard. For ¹⁹F NMR, an external or internal fluorine-containing standard is used.
-
Integration: The relative areas of the peaks are determined to provide information on the ratio of different nuclei.
-
Coupling Constant Analysis: The splitting patterns of the signals are analyzed to determine the J-coupling constants, which provide information about the connectivity of atoms.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a trifluoromethylthiolated compound using NMR spectroscopy.
This comprehensive approach, combining detailed data comparison with standardized experimental protocols and a logical workflow, provides a robust framework for the structural validation of trifluoromethylthiolated compounds, ensuring accuracy and reproducibility in research and development.
References
A Comparative Guide to the Reactivity of N-(Trifluoromethylthio)saccharin and N-(Trifluoromethylthio)phthalimide
In the realm of electrophilic trifluoromethylthiolation, both N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide have emerged as prominent, shelf-stable reagents. They serve as valuable tools for introducing the trifluoromethylthio (SCF3) group into organic molecules, a moiety of significant interest in pharmaceutical and agrochemical development due to its ability to enhance lipophilicity and metabolic stability. While both reagents are effective, a notable difference in their reactivity profiles dictates their optimal applications. This guide provides a detailed comparison of their performance, supported by experimental data and protocols.
Executive Summary
This compound is a more reactive and more electrophilic trifluoromethylthiolating reagent compared to N-(trifluoromethylthio)phthalimide. [1] This heightened reactivity is attributed to the substitution of a carbonyl group in the phthalimide structure with a more strongly electron-withdrawing sulfonyl group in the saccharin framework.[1] Consequently, this compound can effectively trifluoromethylthiolate a broader range of nucleophiles, including those that are less reactive, under milder conditions.
Reactivity Comparison: A Data-Driven Overview
While direct, side-by-side quantitative comparisons under identical conditions are not extensively documented in the literature, the available data clearly indicates the superior reactivity of this compound. This is often demonstrated by its ability to achieve high yields in shorter reaction times or with a wider array of substrates.
Table 1: Trifluoromethylthiolation of Various Nucleophiles
| Nucleophile | Reagent | Product | Yield (%) | Reaction Time | Reference |
| 2-Methylanisole | This compound | 2-Methyl-4-(trifluoromethylthio)anisole | 87 | 2 h | [2] |
| Aniline | This compound | N-(Trifluoromethylthio)aniline | 80 | 0.75 h | [2] |
| Indole | This compound | 3-(Trifluoromethylthio)indole | 90 | 0.5 h | [2] |
| N-Acyl Pyrazole | N-(trifluoromethylthio)phthalimide | α-Trifluoromethylthiolated Product | up to 95 | 3-4 h | [3] |
| Oxindoles | N-(trifluoromethylthio)phthalimide | 3-Trifluoromethylthio-3-aryloxindoles | up to 99 | Not Specified | [4] |
Observations:
-
This compound demonstrates high efficiency in the trifluoromethylthiolation of electron-rich arenes and amines, often with reaction times of less than two hours at room temperature.[2]
-
N-(trifluoromethylthio)phthalimide is highly effective for the α-trifluoromethylthiolation of carbonyl compounds, such as N-acyl pyrazoles and oxindoles, typically requiring several hours to proceed to completion.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these reagents.
Protocol 1: Trifluoromethylthiolation of 2-Methylanisole using this compound[2]
Materials:
-
This compound
-
2-Methylanisole
-
Iron(III) chloride (FeCl₃)
-
Diphenyl selenide
-
Dichloromethane (DCM), dry
-
Argon atmosphere
Procedure:
-
To a solution of this compound (0.0500 g, 0.177 mmol) and iron(III) chloride (0.000650 g, 0.00400 mmol, 2.5 mol %) in dry dichloromethane (1 mL) under an argon atmosphere, add 2-methylanisole (0.0198 mL, 0.160 mmol) and diphenyl selenide (0.000700 mL, 0.00400 mmol, 2.5 mol %).
-
Stir the reaction mixture at room temperature in the absence of light for 2 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-methyl-4-(trifluoromethylthio)anisole.
Protocol 2: α-Trifluoromethylthiolation of an N-Acyl Pyrazole using N-(Trifluoromethylthio)phthalimide[3]
Materials:
-
N-Acyl Pyrazole
-
N-(Trifluoromethylthio)phthalimide
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN)
-
Nitrogen atmosphere
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve the N-acyl pyrazole (1.0 equiv) in acetonitrile (0.2 M).
-
Add N-(trifluoromethylthio)phthalimide (1.2 equiv) to the solution.
-
Add diisopropylethylamine (0.2 equiv) to initiate the reaction.
-
Stir the reaction mixture at room temperature for the time indicated by TLC or NMR monitoring (typically 3-4 hours).
-
Upon completion, quench the reaction and purify the product by appropriate chromatographic techniques.
Reaction Mechanism and Workflow
The general mechanism for electrophilic trifluoromethylthiolation by both reagents involves the attack of a nucleophile on the electrophilic sulfur atom of the SCF₃ group. The saccharin or phthalimide anion acts as a leaving group.
Caption: General workflow for electrophilic trifluoromethylthiolation.
The increased electrophilicity of the sulfur atom in this compound, due to the strong electron-withdrawing nature of the sulfonyl group, facilitates the nucleophilic attack, leading to a faster reaction rate compared to the phthalimide analogue.
Caption: Logical relationship of structure to reactivity.
Conclusion
References
A Comparative Guide to N-(Trifluoromethylthio)saccharin for Trifluoromethylthiolation in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a topic of significant interest in medicinal and agricultural chemistry due to its ability to enhance lipophilicity, metabolic stability, and biological activity. A variety of reagents have been developed for electrophilic trifluoromethylthiolation, each with its own set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of N-(trifluoromethylthio)saccharin, a popular reagent in this class, and compares its performance with other common alternatives, supported by experimental data.
Cost-Benefit Analysis: this compound at a Glance
This compound has emerged as a valuable tool for the introduction of the SCF3 moiety. Its primary advantages lie in its facile synthesis from inexpensive starting materials, good stability, and high reactivity under mild conditions.[1][2]
Cost Analysis:
The cost-effectiveness of this compound is a significant factor in its appeal. It can be purchased directly or synthesized in-house. The in-house synthesis is a two-step process starting from readily available and low-cost saccharin.[1] A detailed cost comparison with other commercially available reagents is presented in Table 1.
Performance and Benefits:
This compound is an electrophilic trifluoromethylthiolating reagent that is more reactive than many other reported reagents in its class.[1] It reacts efficiently with a wide range of nucleophiles, including alcohols, amines, thiols, β-ketoesters, aldehydes, ketones, and electron-rich arenes, under mild reaction conditions.[1][2] This broad substrate scope and the ease of handling make it a versatile reagent for late-stage functionalization in drug discovery and development.[1]
Comparative Performance with Alternative Reagents
The selection of a trifluoromethylthiolating reagent often depends on the specific substrate and the desired reaction conditions. Here, we compare the performance of this compound with other widely used electrophilic trifluoromethylthiolating reagents: Togni's reagents, Umemoto's reagents, and the more recent S-(Trifluoromethyl)thianthrenium triflate.
Data Presentation: Cost and Performance Comparison
Table 1: Cost Comparison of Electrophilic Trifluoromethylthiolating Reagents
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD/g) | Molecular Weight ( g/mol ) | Cost per Mole (USD/mol) |
| This compound | Sigma-Aldrich | $78.20 | 1 g | $78.20 | 283.25 | $22,154.50 |
| Togni's Reagent I | Sigma-Aldrich | $236.00 | 1 g | $236.00 | 330.09 | $77,902.44 |
| Umemoto's Reagent (dimesityl) | Sigma-Aldrich | ~$488.51 (Price varies) | 1 g | ~$488.51 | 488.51 | ~$238,620.00 |
| S-(Trifluoromethyl)thianthrenium triflate | Sigma-Aldrich | $216.00 | 500 mg | $432.00 | 434.40 | $187,660.80 |
Note: Prices are approximate and subject to change based on supplier and purity.
In-House Synthesis Cost Estimation for this compound:
A significant advantage of this compound is the option for a cost-effective in-house synthesis. The overall cost will depend on the price of the precursors:
-
Saccharin: A low-cost commodity chemical.
-
tert-Butyl hypochlorite: Can be prepared from commercial bleach or purchased. Prices vary, for example, around $42.78 for 25g.
-
Silver trifluoromethanethiolate (AgSCF3): This is the most expensive precursor, with prices around $148 for 1g.
Given the high cost of AgSCF3, the overall cost of in-house synthesis will be significantly influenced by this component. However, for larger scale synthesis, the cost per gram of this compound is expected to be considerably lower than the direct purchase price.
Table 2: Performance Comparison in the Trifluoromethylthiolation of Representative Substrates
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Indole | This compound | CSA (10 mol%), DCE, 40 °C, 20-48 h | 60-99 | Direct electrophilic trifluoromethylthiolation of N-benzyl indoles using AgSCF3 |
| Togni's Reagent I | CuI, DMF, rt, 2h | 23 (intermediate) | Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination | |
| Aniline | Trifluoromethyl hypervalent iodine | HFIP, 40 °C | 72 | Trifluoromethylarylation of alkenes using anilines |
| This compound | - | - | Data not found | |
| Thiophenol | Togni's Reagent I | 1.1 equiv of reagent | 51-99 | Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective |
| This compound | - | - | Data not found | |
| β-Ketoester (Indanone-derived) | This compound | Quinine (20 mol%), PhMe, 40 °C, 36 h | 81-97 | Enantioselective Electrophilic Trifluoromethylthiolation of β-Ketoesters: A Case of Reactivity and Selectivity Bias for Organocatalysis |
| Umemoto's Reagent | PTC, K2CO3, DMF, rt | up to 99 | Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters | |
| Togni's Reagent I | PTC, K2CO3, DMF, rt | 42-67 | Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective |
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from Organic Syntheses.
a) Synthesis of N-Chlorosaccharin:
-
To a stirred suspension of saccharin (1.0 equiv) in methanol, add tert-butyl hypochlorite (1.3 equiv) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 5 minutes, during which a white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with petroleum ether, and dry under high vacuum to afford N-chlorosaccharin as a white powder.
b) Synthesis of Silver Trifluoromethanethiolate (AgSCF3):
-
This procedure involves hazardous materials and should be performed with appropriate safety precautions.
-
A detailed protocol for the synthesis of AgSCF3 from AgF and CS2 is described in Organic Syntheses.
c) Synthesis of this compound:
-
To a stirred mixture of N-chlorosaccharin (1.0 equiv) and silver trifluoromethanethiolate (AgSCF3, ~0.4 equiv of the tris-silver(I) salt) in acetonitrile, stir vigorously at room temperature under a nitrogen atmosphere for 30 minutes.
-
Filter the reaction mixture through a pad of Celite.
-
Evaporate the solvent under reduced pressure.
-
The residue is then purified to afford this compound as a white solid.
2. General Procedure for Trifluoromethylthiolation using this compound (Example: Indole)
-
To a solution of indole (1.0 equiv) and this compound (1.1 equiv) in an appropriate solvent (e.g., DCE), add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 10 mol%).
-
Stir the reaction mixture at the indicated temperature (e.g., 40 °C) for the specified time (e.g., 20-48 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Visualizing the Synthesis and Application
Diagram 2: General Workflow for Electrophilic Trifluoromethylthiolation
Caption: Experimental workflow for trifluoromethylthiolation.
Conclusion
This compound presents a compelling option for electrophilic trifluoromethylthiolation, particularly when considering a balance of cost, reactivity, and ease of use. Its straightforward synthesis from inexpensive precursors makes it an economically attractive alternative to other commercially available reagents, especially for large-scale applications. While direct, comprehensive comparative studies are somewhat limited in the literature, the available data suggests that this compound exhibits broad substrate compatibility and high reactivity under mild conditions. For research and development in pharmaceuticals and agrochemicals, the accessibility and versatility of this reagent make it a valuable tool for the late-stage introduction of the important SCF3 moiety. The choice of reagent will ultimately depend on the specific synthetic challenge, but this compound undoubtedly holds a prominent place in the toolbox of modern synthetic chemists.
References
"head-to-head comparison of catalysts for trifluoromethylthiolation"
A comprehensive head-to-head comparison of catalysts for trifluoromethylthiolation is essential for researchers in medicinal chemistry and materials science, given the significant impact of the trifluoromethylthio (–SCF3) group on molecular properties. This guide provides an objective comparison of various catalytic systems, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The introduction of the trifluoromethylthio group can be achieved through various catalytic strategies, primarily categorized into transition-metal catalysis, photoredox catalysis, and organocatalysis. The choice of catalyst depends on the substrate, desired functional group tolerance, and reaction conditions.
Transition-Metal Catalysis
Transition metals, particularly palladium, copper, and gold, are widely employed for trifluoromethylthiolation reactions, offering high efficiency and broad substrate scope.
Table 1: Comparison of Transition-Metal Catalysts for the Trifluoromethylthiolation of Aryl Halides
| Catalyst/Precursor | Ligand | Reagent | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ | BrettPhos | Me₄NSCF₃ | 4-Bromobenzonitrile | 100 | 18 | 85 | [1] |
| CuBr | 1,10-phenanthroline | AgSCF₃ | 4-Iodoanisole | RT | 12 | 92 | [2] |
| (MeDalphos)AuCl | - | AgSCF₃ | 4-Iodobenzonitrile | 70 | 1 | 97 | [3][4] |
| Cu₂O | - | CF₃SO₂Na | 4-Iodobenzonitrile | 120 | 24 | 88 | [5] |
Key Observations:
-
Palladium-catalyzed systems, often utilizing bulky phosphine ligands like BrettPhos, are effective for the trifluoromethylthiolation of aryl bromides and chlorides.[1][6]
-
Copper-catalyzed reactions are highly versatile and can be performed under milder conditions, even at room temperature, particularly for aryl iodides.[2] The use of directing groups can further enhance their efficiency.[2]
-
Gold-catalyzed cross-coupling has emerged as a powerful method, demonstrating high yields and functional group tolerance for a wide range of organohalides.[3][4]
-
Ligand-free copper oxide (Cu₂O) presents a cost-effective catalytic option for decarboxylative trifluoromethylations.[5]
Photoredox Catalysis
Visible-light-mediated photoredox catalysis offers a mild and environmentally friendly approach to trifluoromethylthiolation, often proceeding through radical intermediates.
Table 2: Comparison of Photoredox Catalysts for Trifluoromethylthiolation
| Photocatalyst | Reagent | Substrate | Additive | Light Source | Time (h) | Yield (%) | Reference |
| Ru(bpy)₃Cl₂ | Umemoto Reagent | 1-Octene | MeOH | Blue LED | 12 | 85 | [7] |
| Mes-Acr⁺-Me ClO₄⁻ | CF₃SO₂SCF₃ | Styrene | - | 425 nm LED | 12 | 92 (¹⁹F NMR) | [8] |
| NaDT | N-Trifluoromethylthiosaccharin | 4-Penten-1-ol | - | White LED | 12 | 78 | [9] |
Key Observations:
-
Ruthenium and iridium complexes are common photocatalysts, but organic dyes like 9-mesityl-10-methylacridinium (Mes-Acr⁺) are also highly effective.[7][8]
-
These methods are particularly well-suited for the trifluoromethylthiolation of alkenes and alkynes.[10][11]
-
Radical-based mechanisms allow for unique reaction pathways, such as trifluoromethylthiolation-cyclization cascades.[9][12]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for key catalytic systems.
Protocol 1: Copper-Catalyzed Trifluoromethylthiolation of an Aryl Iodide
This protocol is adapted from the work of Liu and coworkers.[2]
Materials:
-
Aryl iodide (1.0 mmol)
-
AgSCF₃ (1.5 mmol)
-
CuBr (0.1 mmol, 10 mol%)
-
1,10-phenanthroline (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add CuBr (14.4 mg, 0.1 mmol) and 1,10-phenanthroline (18.0 mg, 0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl iodide (1.0 mmol) and AgSCF₃ (313 mg, 1.5 mmol).
-
Add DMF (5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Photocatalytic Trifluoromethylthiolation of an Alkene
This protocol is a general representation based on visible-light-mediated methods.[7][8]
Materials:
-
Alkene (0.2 mmol)
-
Trifluoromethylthiolating reagent (e.g., CF₃SO₂SCF₃, 0.3 mmol)
-
Photocatalyst (e.g., Mes-Acr⁺-Me ClO₄⁻, 0.001 mmol, 0.5 mol%)
-
N,N-Dimethylformamide (DMF, 2 mL)
Procedure:
-
In a vial, dissolve the alkene (0.2 mmol), trifluoromethylthiolating reagent (0.3 mmol), and photocatalyst (0.001 mmol) in DMF (2 mL).
-
Seal the vial and stir the solution at room temperature.
-
Irradiate the vial with a 425 nm LED lamp for 12 hours.
-
After the reaction, the yield can be determined by ¹⁹F NMR spectroscopy using an internal standard.
-
For isolation, quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography.
Mechanistic Diagrams and Workflows
Understanding the underlying mechanisms is key to optimizing reaction conditions and expanding the substrate scope.
Caption: General experimental workflow for a catalytic trifluoromethylthiolation reaction.
References
- 1. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
- 2. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cited-by 'Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate' | Scilit [scilit.com]
- 6. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in intermolecular 1,2-difunctionalization of alkenes involving trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Unraveling Trifluoromethylthiolation: A Comparative Guide to N-(Trifluoromethylthio)saccharin and its Alternatives through the Lens of Mechanistic Studies
For researchers, scientists, and professionals in drug development, the introduction of the trifluoromethylthio (SCF₃) group is a critical strategy for modulating the physicochemical and pharmacological properties of lead compounds. N-(Trifluoromethylthio)saccharin has emerged as a popular electrophilic trifluoromethylthiolating reagent due to its high reactivity and stability.[1][2] This guide provides an objective comparison of this compound with alternative reagents, focusing on their reaction mechanisms as elucidated by experimental data and proposing isotopic labeling studies to further clarify these pathways.
Performance Comparison of Electrophilic Trifluoromethylthiolating Reagents
The choice of a trifluoromethylthiolating reagent is often dictated by the substrate scope, reaction conditions, and underlying mechanism. While this compound is a powerful reagent, a variety of alternatives have been developed, each with distinct characteristics.
| Reagent | Key Features | Proposed Mechanistic Pathway(s) |
| This compound | Highly reactive, bench-stable solid, broad substrate scope.[1][2] | Friedel-Crafts-type for arenes[3][4]; Nucleophilic attack for other substrates. |
| N-(Trifluoromethylthio)phthalimide | Stable, crystalline solid; often used in organocatalytic asymmetric reactions. | Similar to this compound; can participate in EDA complex formation. |
| Billard's Reagents (e.g., Umemoto's) | Hypervalent iodine compounds; highly reactive. | Polar mechanism; potential for single-electron transfer (SET) pathways. |
| Trifluoromethanesulfenamides | Reagents for electrophilic N-trifluoromethylthiolation.[5] | Nucleophilic attack by amines.[5] |
| Trifluoromethanesulfenyl Chloride (CF₃SCl) | Highly reactive gas; potent electrophile. | Direct electrophilic addition/substitution. |
Elucidating Reaction Mechanisms: The Power of Isotopic Labeling
While mechanistic pathways for many trifluoromethylthiolation reactions have been proposed based on product analysis and kinetic studies, isotopic labeling offers a more definitive approach to understanding the intricate bond-forming and bond-breaking steps.
Proposed Mechanism for this compound with Arenes
The reaction of this compound with electron-rich arenes, often catalyzed by a Lewis or Brønsted acid, is proposed to proceed through a Friedel-Crafts-type mechanism.[3][4]
Caption: Proposed Friedel-Crafts mechanism for arene trifluoromethylthiolation.
Experimental Protocols
General Procedure for Trifluoromethylthiolation of Arenes using this compound: [3] To a solution of the arene (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent (e.g., DCE), a catalytic amount of a Lewis acid (e.g., FeCl₃, 10 mol%) is added. The reaction mixture is stirred at a specified temperature (e.g., 80 °C) until completion, monitored by TLC or GC-MS. The reaction is then quenched, and the product is isolated and purified using standard techniques like column chromatography.
Proposed Isotopic Labeling Experiment to Probe the Mechanism: A kinetic isotope effect (KIE) study using a deuterated arene (e.g., benzene-d₆) would provide insight into the rate-determining step.
-
Protocol: The trifluoromethylthiolation reaction would be carried out in parallel with both non-deuterated and deuterated arene under identical conditions.
-
Analysis: The rates of the two reactions would be compared. If the C-H bond cleavage is the rate-determining step, a significant primary KIE (kH/kD > 1) would be observed. An inverse KIE (kH/kD < 1) was observed in one study, suggesting that C-H bond cleavage is not involved in the rate-limiting step.[3]
-
Instrumentation: Reaction progress can be monitored by GC-MS or NMR spectroscopy. The product ratios can be determined by ¹H NMR and ¹³C NMR spectroscopy.
Comparison with Alternative Reagents
Radical Pathways with Other Reagents
Investigations into some alternative trifluoromethylthiolating reagents suggest the possibility of radical-based mechanisms.
Caption: A possible radical-mediated trifluoromethylthiolation pathway.
Proposed Crossover Isotopic Labeling Experiment: To distinguish between an ionic and a radical pathway, a crossover experiment using a mixture of two different labeled reagents could be performed.
-
Protocol: A reaction would be conducted with a mixture of ¹³C-labeled this compound and an unlabeled alternative reagent (e.g., N-(trifluoromethylthio)phthalimide).
-
Analysis: If a purely ionic mechanism is operative for each, no crossover products (i.e., ¹³C-labeled trifluoromethylthiolated product from the phthalimide reagent) would be expected. The presence of crossover products would suggest the formation of a common intermediate, such as a free trifluoromethylthio radical or cation.
-
Instrumentation: The isotopic distribution in the products can be analyzed by mass spectrometry (GC-MS or LC-MS).
Conclusion
This compound is a highly effective reagent for electrophilic trifluoromethylthiolation, likely proceeding through a Friedel-Crafts-type mechanism with aromatic substrates. Alternative reagents may operate through different pathways, including polar and radical mechanisms. While current mechanistic understanding is largely based on kinetic and product studies, isotopic labeling experiments, such as KIE and crossover studies, are invaluable tools that can provide more definitive evidence to distinguish between these proposed pathways. The detailed experimental protocols and proposed labeling studies outlined in this guide offer a framework for researchers to further probe these important reactions and to rationally select the most appropriate reagent for their specific synthetic challenges.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. orgsyn.org [orgsyn.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 5. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Showdown: N-(Trifluoromethylthio)saccharin Sets the Pace in Electrophilic Trifluoromethylthiolation
A comprehensive kinetic analysis reveals N-(Trluoromethylthio)saccharin as a powerhouse reagent for trifluoromethylthiolation, outperforming several alternatives in electrophilicity. This guide provides a detailed comparison of its reactivity, supported by experimental data, for researchers, scientists, and drug development professionals seeking to optimize the incorporation of the vital SCF₃ group into molecules of interest.
The introduction of a trifluoromethylthio (-SCF₃) group can significantly enhance the pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and bioavailability.[1] Consequently, the development of efficient and reactive trifluoromethylthiolating reagents is of paramount importance. This guide focuses on the kinetic analysis of N-(trifluoromethylthio)saccharin and compares its performance against other common electrophilic trifluoromethylthiolating reagents.
Unveiling Reactivity through Electrophilicity Parameters
A key study by Zhang et al. provides a quantitative framework for comparing the reactivity of various electrophilic trifluoromethylthiolating reagents.[1][2][3][4] By measuring the rates of reaction with a series of standard nucleophiles (enamines and carbanions), the electrophilicity parameter (E) for each reagent was determined. This parameter provides a direct measure of the reagent's intrinsic electrophilicity.
The kinetic data, obtained using the stopped-flow technique, demonstrates that this compound possesses a significantly high electrophilicity parameter (E = -6.48), indicating its potent reactivity.[2][5] This positions it as one of the most reactive reagents for trifluoromethylthiolation, surpassed by only a few other specialized reagents.
The comparison of electrophilicity parameters for this compound and its alternatives is summarized in the table below.
| Reagent | Leaving Group | Electrophilicity (E) | Relative Reactivity Ranking |
| This compound | Saccharin | -6.48 | Very High |
| N-(Trifluoromethylthio)phthalimide | Phthalimide | -10.33 | High |
| N-(Trifluoromethylthio)succinimide | Succinimide | -12.11 | Moderate |
| Trifluoromethyl 2-pyridyl sulfone | 2-Pyridyl sulfinate | -13.17 | Moderate |
| Trifluoromethanesulfenate Ester | Methoxy | -14.2 (calculated) | Low |
| Billard's Reagent (a sulfoxide derivative) | A sulfinyl derivative | -23.32 | Very Low |
Table 1: Comparison of Electrophilicity Parameters for Various Electrophilic Trifluoromethylthiolating Reagents. Data sourced from Zhang et al. (2018).[1][2][4]
The Reaction Mechanism: A Look at the Flow of Electrons
The reaction of this compound with a nucleophile generally proceeds through a direct electrophilic attack of the nucleophile on the sulfur atom of the -SCF₃ group. The saccharin moiety acts as an excellent leaving group, facilitating the transfer of the trifluoromethylthio group.
Caption: Generalized reaction mechanism for the trifluoromethylthiolation of a nucleophile using this compound.
Experimental Corner: How the Kinetics Were Measured
The determination of the electrophilicity parameters for these reagents involved a meticulous experimental setup. The following protocol outlines the key steps in the kinetic analysis.
Experimental Protocol: Kinetic Measurements by Stopped-Flow Photometry
-
Preparation of Solutions:
-
Solutions of the trifluoromethylthiolating reagents were prepared in anhydrous acetonitrile.
-
Solutions of stable carbanions and enamines (reference nucleophiles) with known nucleophilicity parameters (N and s) were also prepared in anhydrous acetonitrile.
-
-
Kinetic Measurements:
-
The reactions were monitored using a stopped-flow spectrophotometer.
-
Equal volumes of the reagent and nucleophile solutions were rapidly mixed.
-
The change in absorbance of the colored nucleophile was monitored over time at a specific wavelength.
-
Pseudo-first-order conditions were employed, with the concentration of the trifluoromethylthiolating reagent being at least 10 times higher than the concentration of the nucleophile.
-
-
Data Analysis:
-
The pseudo-first-order rate constants (k_obs) were determined by fitting the absorbance versus time data to a single exponential decay function.
-
Second-order rate constants (k₂) were calculated by dividing k_obs by the concentration of the trifluoromethylthiolating reagent.
-
The electrophilicity parameter (E) for each reagent was then determined from the linear free-energy relationship: log(k₂) = s(N + E), where 's' and 'N' are the known nucleophilicity parameters of the reference nucleophiles.
-
Caption: Workflow for the kinetic analysis of trifluoromethylthiolating reagents using the stopped-flow technique.
Conclusion: A Clear Choice for Efficient Trifluoromethylthiolation
The kinetic data unequivocally demonstrates that this compound is a highly electrophilic and, therefore, a very reactive reagent for the transfer of the trifluoromethylthio group.[1][3][6] Its superior performance, as quantified by its electrophilicity parameter, makes it an excellent choice for a wide range of trifluoromethylthiolation reactions, particularly when high reactivity is required. For researchers in drug discovery and development, the use of this compound can facilitate the efficient late-stage functionalization of complex molecules, accelerating the synthesis of novel therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the Synthetic Potential of Electrophilic Trifluoromethylthiolating and Difluoromethylthiolating Reagents [ouci.dntb.gov.ua]
- 3. Exploration of the Synthetic Potential of Electrophilic Trifluoromethylthiolating and Difluoromethylthiolating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
"cross-reactivity studies of N-(trifluoromethylthio)saccharin with functional groups"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N-(trifluoromethylthio)saccharin with a range of common functional groups. The information is intended to assist researchers in predicting reaction outcomes, optimizing conditions, and exploring the synthetic utility of this versatile electrophilic trifluoromethylthiolating reagent.
Reactivity Overview
This compound is a highly reactive, shelf-stable electrophilic reagent that readily participates in reactions with a variety of nucleophiles under mild conditions.[1] Its reactivity profile makes it a valuable tool for the late-stage introduction of the trifluoromethylthio (-SCF3) group, a moiety known to enhance the lipophilicity and metabolic stability of drug candidates. This guide summarizes the available data on its reactivity with carbon, nitrogen, oxygen, and sulfur nucleophiles.
Comparative Reactivity Data
The following tables summarize the reported yields for the reaction of this compound with various functional groups. It is important to note that direct comparative studies under identical conditions are limited. Therefore, the data presented is collated from different sources and reaction conditions may vary.
Table 1: Reactivity with Carbon Nucleophiles (Electron-Rich Arenes and Heteroarenes)
| Substrate | Product | Yield (%) | Reference |
| 6-Methoxyindole | 6-Methoxy-3-(trifluoromethylthio)indole | 99 | [2] |
| 6-Nitroindole | 6-Nitro-3-(trifluoromethylthio)indole | 93 | [2] |
| N-Methylpyrrole | N-Methyl-2-(trifluoromethylthio)pyrrole | 81 | [2] |
| 1,3,5-Trimethoxybenzene | 1,3,5-Trimethoxy-2-(trifluoromethylthio)benzene | 96 | [2] |
| 2,5-Dimethylthiophene | 2,5-Dimethyl-3-(trifluoromethylthio)thiophene | 85 | [2] |
Table 2: Reactivity with Nitrogen and Oxygen Nucleophiles
| Substrate | Product | Yield (%) | Reference |
| Aniline | N-(Trifluoromethylthio)aniline | 80 | [3] |
| Phenol | 4-(Trifluoromethylthio)phenol | 79 | [3] |
| 2-Hydroxynaphthalene | 1-(Trifluoromethylthio)-2-hydroxynaphthalene | 91 | [3] |
Experimental Protocols
The following are representative experimental protocols for the trifluoromethylthiolation of different functional groups using this compound.
Protocol 1: Trifluoromethylthiolation of Electron-Rich Heteroarenes (e.g., Indoles)
This protocol is adapted from the work of Shen and coworkers for the Friedel-Crafts trifluoromethylthiolation of electron-rich heteroarenes.[2]
-
Materials:
-
Substituted Indole (1.0 equiv)
-
This compound (1.5 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
To a solution of the substituted indole in 2,2,2-trifluoroethanol, add this compound.
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
-
Protocol 2: Trifluoromethylthiolation of Phenols and Anilines
This protocol is based on the method described for the dual Lewis acid and Lewis base catalyzed trifluoromethylthiolation.[3]
-
Materials:
-
Phenol or Aniline derivative (1.0 equiv)
-
This compound (1.1 equiv)
-
Iron(III) chloride (2.5 mol%)
-
Diphenyl selenide (2.5 mol%)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of this compound and iron(III) chloride in dry dichloromethane under an argon atmosphere, add the phenol or aniline derivative and diphenyl selenide.
-
Stir the reaction mixture at room temperature. Reaction times may vary from 0.5 to 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for assessing the cross-reactivity of this compound with a variety of functional groups.
Caption: General workflow for studying the cross-reactivity of this compound.
Signaling Pathways and Logical Relationships
The reaction of this compound with a nucleophile can be depicted as a general electrophilic substitution pathway. The saccharin moiety acts as a good leaving group, facilitating the transfer of the electrophilic "SCF3" group.
Caption: Electrophilic trifluoromethylthiolation pathway.
References
A Comparative Guide to Trifluoromethylthiolating Agents: Benchmarking N-(Trifluoromethylthio)saccharin Against Newer Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This functional group can significantly enhance a compound's lipophilicity, metabolic stability, and bioavailability.[1] For years, N-(trifluoromethylthio)saccharin has been a reliable and effective electrophilic reagent for introducing the SCF3 moiety. However, the landscape of trifluoromethylthiolation chemistry is rapidly evolving, with the emergence of novel reagents boasting unique reactivity profiles and broader applicability. This guide provides an objective comparison of this compound with two prominent newer agents: the highly electrophilic N-trifluoromethylthiodibenzenesulfonimide and the exceptionally versatile S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST).
Performance Comparison at a Glance
The selection of an appropriate trifluoromethylthiolating agent is contingent on the specific substrate and desired reaction pathway (electrophilic, nucleophilic, or radical). Below is a summary of the key characteristics of the three reagents.
| Feature | This compound | N-Trifluoromethylthiodibenzenesulfonimide | S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) |
| Reagent Type | Electrophilic | Electrophilic | Electrophilic, Nucleophilic, and Radical Precursor |
| Reactivity | High | Very High (more electrophilic than saccharin derivative)[2] | Highly versatile, tunable reactivity |
| Stability | Shelf-stable solid[3] | Shelf-stable solid[2] | Thermally stable liquid[4][5] |
| Key Advantages | Readily accessible, broad substrate scope for electron-rich arenes and heterocycles.[6] | Superior reactivity for less reactive substrates without the need for an activator.[2] | Can generate SCF3 cations, anions, or radicals depending on conditions; high atom economy.[4][5] |
| Limitations | May require activation with a Lewis or Brønsted acid for less reactive substrates.[7] | Higher cost of starting materials. | Can exhibit different selectivities (C2 vs. C3 trifluoromethylation of indoles) depending on conditions.[8] |
Quantitative Performance Data
Direct, side-by-side comparisons of trifluoromethylthiolating agents across a standardized set of substrates are limited in the literature. However, by collating data from various sources, we can construct a comparative overview of their performance with representative substrates.
Table 1: Electrophilic Trifluoromethylthiolation of Indole Derivatives
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 95 | [6] |
| This compound | Indole | 3-(Trifluoromethylthio)indole | 99 | [6] |
| N-Trifluoromethylthiodibenzenesulfonimide | 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 98 | [2] |
| TTST (Visible Light) | Indole | C2-Trifluoromethylated Indole | 85 | [8] |
| TTST (Visible Light) | 1-Methylindole | C3-Trifluoromethylthiolated Indole | 82 | [8] |
Note: Reaction conditions vary between studies, which can influence yields.
Table 2: Trifluoromethylthiolation of Other Aromatic and Heteroaromatic Substrates
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | Anisole | 4-Methoxy-1-(trifluoromethylthio)benzene | 85 | [7] |
| This compound | Pyrrole | 2-(Trifluoromethylthio)pyrrole | 80 | [6] |
| N-Trifluoromethylthiodibenzenesulfonimide | Anisole | 4-Methoxy-1-(trifluoromethylthio)benzene | 95 | [2] |
| N-Trifluoromethylthiodibenzenesulfonimide | Pyrrole | 2-(Trifluoromethylthio)pyrrole | 96 | [2] |
| TTST | Anisole | 4-Methoxy-1-(trifluoromethylthio)benzene | 92 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents.
Protocol 1: Electrophilic Trifluoromethylthiolation of 1-Methylindole with this compound[7]
-
To a solution of 1-methylindole (0.5 mmol) in 2,2,2-trifluoroethanol (TFE) (1.5 mL) is added this compound (0.75 mmol).
-
The reaction mixture is stirred at 40 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford 1-methyl-3-(trifluoromethylthio)indole.
Protocol 2: Electrophilic Trifluoromethylthiolation of Anisole with N-Trifluoromethylthiodibenzenesulfonimide[2]
-
To a solution of anisole (0.2 mmol) in dichloromethane (2 mL) is added N-trifluoromethylthiodibenzenesulfonimide (0.22 mmol).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
Elution with an appropriate solvent system (e.g., hexanes/ethyl acetate) yields 4-methoxy-1-(trifluoromethylthio)benzene.
Protocol 3: Versatile Trifluoromethylthiolation of an Alkene using TTST (Radical Pathway)[6]
-
A solution of the alkene (0.2 mmol), TTST (0.3 mmol), and a photocatalyst (e.g., Mes-Acr+-Me ClO4-, 0.5 mol%) in DMF is prepared in a reaction vessel.
-
The mixture is degassed and then irradiated with a 425 nm LED at room temperature overnight.
-
The reaction progress is monitored by 19F NMR.
-
After completion, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by column chromatography.
Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting outcomes.
Electrophilic Aromatic Trifluoromethylthiolation
The electrophilic trifluoromethylthiolation of electron-rich arenes and heteroarenes with this compound and N-trifluoromethylthiodibenzenesulfonimide generally proceeds through a standard electrophilic aromatic substitution (SEAr) mechanism. The reagent, either on its own or activated by a Lewis or Brønsted acid, delivers an electrophilic "SCF3+" equivalent to the aromatic ring.
Caption: General mechanism for electrophilic aromatic trifluoromethylthiolation.
Radical Trifluoromethylthiolation with TTST
TTST's versatility stems from its ability to generate a trifluoromethylthio radical (SCF3•) under photocatalytic conditions. This radical can then engage in various transformations, such as addition to alkenes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with trifluoromethylthio-saccharin in 2, 2, 2-trifluoroethanol (TFE) [ccspublishing.org.cn]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Visible-light-driven TTST enables divergent synthesis of trifluoromethylated and trifluoromethylthiolated products through chemo- and regioselectivity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Confirming the Regiochemistry of Trifluoromethylthiolation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group is a cornerstone of modern medicinal chemistry, imparting unique properties such as high lipophilicity, metabolic stability, and enhanced bioavailability to drug candidates.[1] However, the synthesis of trifluoromethylthiolated compounds often presents a significant challenge: controlling the regioselectivity. When a molecule has multiple potential reaction sites, trifluoromethylthiolation reactions can yield a mixture of regioisomers, making the unambiguous determination of the product's structure a critical step.
This guide provides an objective comparison of the analytical methods used to confirm the regiochemistry of trifluoromethylthiolation, with a focus on the definitive power of single-crystal X-ray crystallography. We present supporting experimental data and detailed protocols for researchers in the field.
The Challenge of Regioselectivity
X-ray Crystallography: The Definitive Method
X-ray crystallography is a technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the exact position of each atom and the connectivity between them.[5][6] This provides a direct, unambiguous confirmation of a molecule's constitution, including the specific location of the trifluoromethylthio group.
1. General Protocol for Trifluoromethylthiolation This protocol is adapted from a procedure for the trifluoromethylthiolation of difluoro enol silyl ethers.[7][8]
-
Materials : Substrate (e.g., difluoro enol silyl ether, 0.1 mmol), Electrophilic SCF3 Reagent (e.g., N-trifluoromethylthiodibenzenesulfonimide, 1.0 equiv), Potassium Fluoride (KF, 1.0 equiv), and dry Acetonitrile (MeCN, 0.5 mL).
-
Procedure :
-
In a glovebox, combine the substrate, the trifluoromethylthiolating reagent, and KF in a vial.
-
Add dry MeCN to the mixture.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography to isolate the product.
-
Table 1: Example Reagents and Conditions for Trifluoromethylthiolation
| Component | Example | Role | Source |
|---|---|---|---|
| Substrate | Unsymmetrical aromatic or heterocyclic compound | Molecule to be functionalized | - |
| SCF3 Source | N-Trifluoromethylthiosaccharin | Electrophilic trifluoromethylthiolating reagent | [9] |
| Activator/Base | Potassium Fluoride (KF) or Sodium Hydride (NaH) | Facilitates the reaction | [2][7] |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | Reaction medium | [7] |
| Temperature | Room Temperature | Reaction condition |[8] |
2. Protocol for Single-Crystal Growth and X-ray Analysis Obtaining a diffraction-quality crystal is often the most challenging step.[10]
-
Crystal Growth :
-
Dissolve the purified product in a minimal amount of a suitable solvent to create a saturated or near-saturated solution.
-
Use a slow evaporation or solvent diffusion technique. For slow evaporation, leave the solution in a loosely capped vial to allow the solvent to evaporate over several days. For diffusion, place the vial of the product solution inside a larger sealed jar containing a more volatile "anti-solvent" in which the product is insoluble. The anti-solvent vapor will slowly diffuse into the product solution, reducing its solubility and promoting crystal growth.
-
-
X-ray Diffraction :
-
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer.[4][10]
-
The crystal is placed in a beam of monochromatic X-rays.[4]
-
The crystal is rotated, and the resulting diffraction patterns (angles and intensities of diffracted X-rays) are recorded on a detector.[5]
-
Using mathematical methods like Fourier transforms, the diffraction data is converted into a 3D electron density map.[10]
-
An atomic model is built into the electron density map and refined to generate the final crystal structure.[6]
-
Caption: Workflow for trifluoromethylthiolation and crystallographic confirmation.
Alternative Methods: Spectroscopic Analysis
While X-ray crystallography is definitive, NMR spectroscopy is the most common alternative for routine structural analysis.
-
Principle : NMR provides information about the chemical environment of nuclei (¹H, ¹³C, ¹⁹F). Regiochemistry is inferred by analyzing chemical shifts, spin-spin coupling constants (e.g., through-bond J-coupling), and through-space correlations (Nuclear Overhauser Effect, NOE). For trifluoromethylthiolated compounds, ¹⁹F NMR is particularly useful, as the chemical shift of the CF₃ group can be indicative of its electronic environment.[11]
-
Limitations : In complex molecules, spectral overlap can make assignments difficult. Furthermore, assigning regiochemistry often relies on assumptions or comparison with data from closely related, known structures. NOE data can sometimes be ambiguous or inconclusive for rigid aromatic systems.
Table 2: Hypothetical ¹H NMR Data for Two Potential Regioisomers (Example: Trifluoromethylthiolation of a substituted pyridine)
| Proton | Regioisomer A (SCF₃ at C2) | Regioisomer B (SCF₃ at C4) |
|---|---|---|
| H-3 | 7.8 ppm (doublet) | 8.6 ppm (doublet) |
| H-4 | 7.4 ppm (triplet) | - |
| H-5 | 7.9 ppm (multiplet) | 7.5 ppm (doublet) |
| H-6 | 8.7 ppm (doublet) | 8.6 ppm (doublet) |
Note: This table illustrates how different substitution patterns would lead to distinct, predictable NMR spectra, but assignment requires prior knowledge or further 2D NMR experiments (COSY, HMBC, NOESY) to confirm proton connectivity.
Quantitative Data & Comparative Analysis
X-ray crystallography provides precise quantitative data on molecular geometry, which is absent in other techniques.
Table 3: Typical Crystallographic Data for a C-SCF₃ Moiety
| Parameter | Typical Value | Information Provided |
|---|---|---|
| C-S Bond Length | 1.80 - 1.85 Å | Confirms covalent bond between the substrate and the sulfur atom. |
| S-C(F₃) Bond Length | 1.82 - 1.87 Å | Confirms the integrity of the SCF₃ group. |
| C-S-C(F₃) Bond Angle | 98 - 102° | Defines the geometry around the sulfur atom. |
| F-C-F Bond Angles | ~107° | Shows the tetrahedral geometry of the CF₃ carbon. |
The final choice of analytical method depends on the specific research question and the novelty of the compound.
Table 4: Comparison of Key Analytical Methods for Regiochemistry Determination
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
|---|---|---|---|
| Principle | X-ray diffraction from a single crystal | Nuclear spin resonance in a magnetic field | Ionization and mass-to-charge ratio analysis |
| Definitiveness | Unambiguous, provides direct 3D structure | High, but often inferential | Low for regiochemistry; confirms mass |
| Sample Requirement | High-quality single crystal | Soluble sample (~1-5 mg) | Small amount of sample, soluble or solid |
| Key Information | Atomic coordinates, bond lengths, bond angles | Chemical shifts, coupling constants, connectivity | Molecular weight, fragmentation patterns |
| Primary Use Case | Absolute structure proof, novel compounds | Routine structural characterization | Confirmation of elemental composition |
Conclusion
References
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) for Purity Assessment of N-(Trifluoromethylthio)saccharin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical research and drug development. For novel compounds such as N-(trifluoromethylthio)saccharin, a robust and reliable analytical method for purity assessment is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of this organofluorine compound.
Introduction to qNMR
Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for the direct quantification of substances.[1][2][3][4] Unlike chromatographic techniques that often require reference standards for each analyte, qNMR allows for the determination of purity against a single internal standard of known purity, which does not need to be structurally related to the analyte.[5] The principle of qNMR is based on the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[2][3]
For this compound, which contains a trifluoromethyl group, both proton (¹H) and fluorine-19 (¹⁹F) qNMR can be employed. ¹⁹F qNMR is particularly advantageous for fluorinated compounds as it offers a high-resolution spectrum with a wide chemical shift range and often simpler spectra due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, minimizing signal overlap.[6]
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical method for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the required accuracy and precision. Below is a comparative summary of qNMR with other commonly used techniques.
| Parameter | qNMR (¹H and ¹⁹F) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Elemental Analysis (EA) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV, MS, etc. | Separation of volatile compounds based on partitioning in a gaseous mobile phase, with detection by mass spectrometry. | Combustion of the sample and quantification of resulting gases (e.g., CO₂, H₂O, N₂, SO₂) to determine elemental composition. |
| Selectivity | High; specific signals for individual nuclei. ¹⁹F qNMR offers excellent selectivity for fluorinated compounds. | Good to excellent, depending on the column and detector. Can be coupled with mass spectrometry (LC-MS) for higher selectivity. | Excellent for volatile and thermally stable compounds. | Provides bulk elemental composition, not specific to the parent compound vs. impurities with the same elemental ratios. |
| Accuracy | High; considered a primary ratio method by metrology institutes. | High, but dependent on the purity of the reference standard. | High, with appropriate calibration. | High, for elemental composition. |
| Precision | High (typically <1% RSD).[7] | High (typically <1% RSD).[7] | High (typically <2% RSD). | High (typically <0.4% absolute deviation). |
| Reference Standard | Requires a single, certified internal standard.[5] | Requires a specific reference standard for each compound being quantified.[8] | Requires reference standards for calibration. | Requires standards for instrument calibration. |
| Sample Throughput | Moderate to high. | High. | Moderate. | Moderate. |
| Destructive? | No. | Yes. | Yes. | Yes. |
| Applicability to this compound | Highly suitable, especially ¹⁹F qNMR. | Suitable, but requires a specific reference standard. | May require derivatization due to the compound's polarity and thermal stability. | Provides elemental composition but not direct purity against organic impurities. |
Experimental Protocols
This protocol outlines the general steps for determining the purity of this compound using ¹⁹F qNMR with an internal standard.
1. Materials and Equipment:
-
This compound sample
-
Certified internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).[6] The standard should have a known purity, be stable, non-volatile, and have a ¹⁹F signal that does not overlap with the analyte's signals.
-
Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆)
-
High-resolution NMR spectrometer equipped with a fluorine probe.
-
Analytical balance (accurate to at least 0.01 mg).[9]
-
Volumetric flasks and pipettes.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer an appropriate amount of the solution into an NMR tube.
3. NMR Data Acquisition:
-
Tune and shim the NMR spectrometer for the ¹⁹F nucleus.
-
Set the acquisition parameters to ensure quantitative results. Key parameters include:
-
Relaxation Delay (d1): This should be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation between scans. A preliminary T₁ measurement is recommended.
-
Pulse Angle: A 90° pulse is commonly used.[9]
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250 for 1% precision).[5]
-
Spectral Width: The spectral width should encompass all ¹⁹F signals of interest.
-
Decoupling: Proton decoupling may be used to simplify the spectrum and improve sensitivity.
-
4. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and Fourier transform the Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Apply baseline correction.
-
Integrate the distinct and well-resolved signals of the trifluoromethyl group of this compound and the signal of the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
References
- 1. emerypharma.com [emerypharma.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. usp.org [usp.org]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asdlib.org [asdlib.org]
- 6. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
- 7. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
Assessing the Environmental Impact of N-(Trifluoromethylthio)saccharin Versus Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance properties such as lipophilicity, metabolic stability, and bioavailability.[1][2] N-(Trifluoromethylthio)saccharin has emerged as a popular, shelf-stable, and highly reactive electrophilic reagent for this purpose.[1][3][4][5] However, the increasing focus on green and sustainable chemistry necessitates a thorough evaluation of the environmental impact of such reagents and a comparison with available alternatives.
This guide provides a comparative assessment of the potential environmental footprint of this compound and other trifluoromethylthiolating agents. Due to a notable lack of direct ecotoxicological and biodegradation data for this compound in publicly available literature, this comparison is based on the known properties of its constituent parts (saccharin and the trifluoromethylthio group), data on related compounds, and principles of green chemistry.
Comparative Analysis of Trifluoromethylthiolating Agents
The selection of a trifluoromethylthiolating reagent can have significant implications for the environmental impact of a synthetic process, considering factors such as reagent toxicity, byproduct generation, and reaction conditions.
| Reagent Class | Example(s) | Potential Environmental Advantages | Potential Environmental Concerns |
| Electrophilic Reagents | This compound, N-(Trifluoromethylthio)dibenzenesulfonimide[4][6][7] | High reactivity and broad applicability can lead to more efficient reactions.[1][3] | Lack of biodegradability and ecotoxicity data; potential for persistence of the saccharin or sulfonimide byproduct; use of solvents.[8] |
| Nucleophilic Reagents | (Trifluoromethyl)trimethylsilane (TMSCF3) with an oxidant[2] | Avoids the use of highly reactive and potentially toxic electrophilic reagents. | Often requires stoichiometric oxidants and metal catalysts (e.g., copper), which can have their own environmental and health impacts.[2] |
| Radical Precursors | Silver trifluoromethanethiolate (AgSCF3)[9] | Enables C-H functionalization under mild, visible-light conditions, potentially reducing energy consumption.[9] | Use of a heavy metal (silver) which can be toxic to aquatic life; formation of silver byproducts. |
| Green Chemistry Approaches | Catalytic systems, solvent-free reactions | Minimizes waste by using substoichiometric amounts of catalysts; reduces or eliminates the use of volatile organic solvents (VOCs).[10] | Development of efficient and broadly applicable catalytic systems is ongoing; may still require co-reagents with environmental impacts. |
Detailed Environmental Profile of N-(Trluoromethylthio)saccharin
A comprehensive environmental risk assessment for this compound is challenging due to the absence of specific studies.[8] However, an initial assessment can be inferred from its structure.
Structural Components and Their Environmental Implications:
-
Saccharin Moiety: Saccharin, an artificial sweetener, has been the subject of numerous environmental studies. While some research suggests it can be biodegradable in surface and groundwaters with sufficient microbial activity and nutrients, other studies indicate its persistence in wastewater treatment processes and potential for neurotoxicity in aquatic organisms like zebrafish at high concentrations.[11][12][13]
-
Trifluoromethylthio (SCF3) Group: The trifluoromethyl group is known for its high stability due to the strong carbon-fluorine bonds.[14] This stability can contribute to the environmental persistence of molecules containing this group. A potential degradation product of some trifluoromethyl-containing compounds is trifluoroacetic acid (TFA), which is known to be highly persistent in the environment.[14][15] The high lipophilicity of the SCF3 group (Hansch parameter π = 1.44) also suggests a potential for bioaccumulation in organisms.[1]
Synthesis and Byproducts:
The synthesis of this compound involves the reaction of N-chlorosaccharin with a source of the SCF3 group, such as silver trifluoromethanethiolate (AgSCF3).[3] This process can generate silver chloride as a byproduct, and the synthesis of AgSCF3 itself involves the use of carbon disulfide, a toxic and flammable solvent.[3]
Experimental Protocols for Environmental Impact Assessment
To address the current data gaps, the following standardized OECD (Organisation for Economic Co-operation and Development) test guidelines are recommended for a comprehensive environmental assessment of this compound and its alternatives.
Table of Recommended OECD Test Guidelines:
| Environmental Aspect | OECD Test Guideline | Brief Description |
| Ready Biodegradability | OECD 301 Series (A-F) [16][17][18] | A series of screening tests to assess the potential for rapid and ultimate biodegradation in an aerobic aqueous medium. A positive result (e.g., >60% biodegradation in a 10-day window within a 28-day period) suggests the substance is not likely to persist in the environment.[17] |
| Inherent Biodegradability | OECD 302 Series (A-C) | These tests are designed to assess whether a chemical has any potential for biodegradation under favorable conditions. A positive result indicates that the substance is not inherently resistant to biodegradation. |
| Acute Aquatic Toxicity (Fish) | OECD 203 [19] | Determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period. This provides a measure of acute toxicity to aquatic vertebrates.[19] |
| Acute Aquatic Toxicity (Daphnia) | OECD 202 | Assesses the acute immobilization of Daphnia magna when exposed to the test substance over a 48-hour period, providing the EC50 (median effective concentration). |
| Algal Growth Inhibition | OECD 201 | Evaluates the effect of a substance on the growth of freshwater microalgae, determining the concentration that inhibits growth by 50% (IC50). |
| Bioaccumulation Potential | OECD 107/117 | Determines the octanol-water partitioning coefficient (Log Kow), which is an indicator of a substance's potential to bioaccumulate in fatty tissues of organisms. |
Visualizing Experimental and Logical Workflows
DOT Script for a General Environmental Risk Assessment Workflow:
A generalized workflow for environmental risk assessment of a chemical compound.
DOT Script for Trifluoromethylthiolation Reaction Pathways:
Major synthetic pathways for trifluoromethylthiolation reactions.
Conclusion and Recommendations
While this compound is a highly effective reagent, the current lack of environmental data is a significant concern from a green chemistry perspective. The potential for persistence of both the saccharin moiety and the trifluoromethylthio group, along with the use of hazardous materials in its synthesis, warrants a cautious approach.
For researchers and drug development professionals, the following is recommended:
-
Promote and Conduct Research: Encourage and support studies to generate empirical data on the biodegradability, aquatic toxicity, and bioaccumulation potential of this compound and its main byproducts using standardized OECD protocols.
-
Explore Greener Alternatives: Investigate and adopt alternative trifluoromethylthiolation methods that utilize catalytic systems, less hazardous reagents, and more benign solvent systems. The principles of green chemistry, such as atom economy and waste minimization, should be guiding factors in selecting a synthetic route.
-
Life Cycle Thinking: Consider the entire life cycle of the reagents used, from their synthesis to their ultimate fate in the environment. This holistic view is crucial for a truly sustainable approach to chemical synthesis.
By proactively assessing and mitigating the environmental impact of synthetic reagents, the scientific community can contribute to the development of safer and more sustainable chemical processes.
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1647073-46-8 | this compound [fluoromart.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. synquestlabs.com [synquestlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. essfeed.com [essfeed.com]
- 11. Paper: Biodegradation of the artificial sweetener saccharin in surface waters and groundwaters | Acta hydrotechnica [actahydrotechnica.fgg.uni-lj.si]
- 12. Phenotyping Aquatic Neurotoxicity Induced by the Artificial Sweetener Saccharin at Sublethal Concentration Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artificial sweeteners leave bitter taste for the environment [uts.edu.au]
- 14. ozone.unep.org [ozone.unep.org]
- 15. researchgate.net [researchgate.net]
- 16. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 17. concawe.eu [concawe.eu]
- 18. OECD 301 testing for chemical manufacturers - Impact Solutions [impact-solutions.co.uk]
- 19. laboratuar.com [laboratuar.com]
Safety Operating Guide
Proper Disposal of N-(Trifluoromethylthio)saccharin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of N-(Trifluoromethylthio)saccharin, ensuring operational safety and regulatory compliance.
This compound is a versatile reagent used in various synthetic and analytical applications.[1] Due to its hazardous properties, it is imperative that all personnel handle and dispose of this compound in a manner that mitigates risk to themselves, their colleagues, and the environment.
Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
Hazard Classification Data:
| Hazard Class | GHS-US Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Synquest Labs Safety Data Sheet[2]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through high-temperature incineration.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical to prevent any reactions.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Engage a Licensed Waste Disposal Vendor:
-
The disposal of this hazardous waste must be handled by a licensed and authorized chemical waste disposal company.
-
Provide the vendor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards and handling requirements.
-
-
Incineration:
-
The designated disposal method is removal to an authorized incinerator that is equipped with an afterburner and a flue gas scrubber.[2] This ensures the complete destruction of the compound and the safe management of any potentially hazardous combustion byproducts.
-
-
Container Disposal:
Logical Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the handling procedures outlined in its synthesis and use provide insight into safe management practices. For instance, in synthetic procedures, the compound is handled in a well-ventilated area, and personal protective equipment, including gloves and eye protection, is worn.[3] These same precautions should be applied during waste handling and preparation for disposal.
It is important to note that while saccharin and its salts have been removed from the U.S. Environmental Protection Agency's (EPA) list of hazardous substances, this delisting does not apply to its derivatives like this compound, which has distinct chemical and toxicological properties.[4][5] Therefore, the disposal of this compound must be managed according to its specific hazard profile.
References
Personal protective equipment for handling N-(trifluoromethylthio)saccharin
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment, and disposal of N-(trifluoromethylthio)saccharin.
This document provides crucial safety and logistical information for the proper use of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.[1] It is crucial to handle this compound with appropriate care and to be fully aware of its potential health effects.
GHS Hazard Classification:
| Category | Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Hazard Pictogram:
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing. | Select gloves based on the specific chemicals being used and the duration of exposure. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Recommended when handling the powder outside of a fume hood or in case of poor ventilation. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Store in a tightly sealed container.
-
For long-term storage, it is recommended to keep the product in a refrigerator at 4°C with the exclusion of moisture.[3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action must be taken.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
In case of a spill, evacuate the area and ensure adequate ventilation. Only trained personnel wearing appropriate PPE should handle the cleanup.
Caption: Workflow for handling a chemical spill of this compound.
Firefighting Measures
In the event of a fire, use appropriate extinguishing media and wear full protective gear.
-
Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, dry powder, or water spray.
-
Hazardous Combustion Products: Thermal decomposition can produce toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Operational Plan for Disposal:
-
Segregation: Collect all waste materials, including contaminated PPE, spill cleanup materials, and empty containers, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Containerization: Use a chemically resistant, sealable container for waste collection. Ensure the container is in good condition and properly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area. The container must be kept closed except when adding waste.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Recommended Disposal Method: The recommended method for final disposal is incineration in a licensed hazardous waste facility.[1]
Empty Container Disposal:
-
Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.
-
After thorough rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.
By adhering to these safety protocols, researchers can minimize the risks associated with the handling and use of this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


